ENA-78
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
136956-40-6 |
|---|---|
Molecular Formula |
C5H4N2O2 |
Synonyms |
CXCL5 protein, human |
Origin of Product |
United States |
Foundational & Exploratory
ENA-78 (CXCL5) in Neutrophil Chemotaxis: A Technical Guide for Researchers
Introduction
Epithelial-derived Neutrophil-Activating Peptide 78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a small cytokine belonging to the CXC chemokine family.[1][2][3] It is a potent chemoattractant and activator for neutrophils, playing a critical role in the innate immune response by orchestrating the directed migration of these leukocytes to sites of inflammation, infection, or tissue injury.[4][5][6] Produced by various cell types, including epithelial cells, monocytes, and eosinophils upon stimulation by pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), CXCL5 is a key mediator in both acute and chronic inflammatory conditions.[1][4][7] This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental methodologies related to the function of this compound in neutrophil chemotaxis.
Mechanism of Action: The CXCL5-CXCR2 Signaling Axis
This compound elicits its chemotactic effects primarily by binding to the C-X-C chemokine receptor 2 (CXCR2), a G protein-coupled receptor (GPCR) expressed on the surface of neutrophils.[1][8][9] While CXCR2 is the principal receptor, interaction with CXCR1 has also been reported.[5][8] The binding of CXCL5 to CXCR2 initiates a cascade of intracellular signaling events that are crucial for directional cell movement.
Signaling Pathway Overview:
-
G-Protein Activation: Ligand binding induces a conformational change in CXCR2, leading to the activation of associated heterotrimeric G proteins.
-
Downstream Effector Activation: The activated G protein subunits dissociate and trigger key downstream signaling pathways, most notably the Phosphatidylinositol-3 Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) cascades.[2][10]
-
PI3K/Akt Pathway: Activation of PI3K leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B). This pathway is fundamental for establishing cell polarity and regulating the actin cytoskeleton, which is essential for cell migration.[11][12]
-
MAPK Pathways (p38 and ERK): The p38 MAPK and Extracellular signal-Regulated Kinase (ERK) pathways are also engaged.[11][13] The p38 MAPK pathway, in particular, is critical for regulating neutrophil migration and can influence the surface expression of chemokine receptors.[13][14] The dynamic balance between p38 and ERK activation controls the "go" and "stop" signals for migrating neutrophils.[13]
-
Cellular Response: These signaling events culminate in the rapid reorganization of the actin cytoskeleton, leading to cell polarization (the formation of a leading edge and a trailing uropod), and the directed migration of the neutrophil along the CXCL5 concentration gradient.[8]
References
- 1. CXCL5 - Wikipedia [en.wikipedia.org]
- 2. CXCL5: A coachman to drive cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Regulation and function of the CXC chemokine this compound in monocytes and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased plasma levels of epithelial neutrophil-activating peptide 78/CXCL5 during the remission of Neuromyelitis optica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The detection of a novel neutrophil-activating peptide (this compound) using a sensitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How do chemokines navigate neutrophils to the target site: Dissecting the structural mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of the neutrophil-activating CXC chemokine this compound/CXCL5 by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. CXCR2 intrinsically drives the maturation and function of neutrophils in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bidirectional Regulation of Neutrophil Migration by MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of p38 MAPK in Neutrophil Functions: Single Cell Chemotaxis and Surface Marker Expression - PMC [pmc.ncbi.nlm.nih.gov]
ENA-78 (CXCL5) Signaling in Inflammation: A Technical Guide for Researchers
An In-depth Examination of the Core Signaling Pathway, Experimental Methodologies, and its Role in Inflammatory Disease
Introduction
Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a potent pro-inflammatory chemokine belonging to the ELR-positive CXC chemokine family.[1][2] It plays a crucial role in the innate immune response, primarily by acting as a powerful chemoattractant and activator for neutrophils.[1][3] Dysregulation of the this compound signaling pathway is implicated in the pathogenesis of a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and acute respiratory distress syndrome.[1][4][5] This technical guide provides a comprehensive overview of the this compound signaling cascade, detailed experimental protocols for its investigation, and a summary of its quantitative role in various inflammatory conditions, aimed at researchers, scientists, and professionals in drug development.
The this compound Signaling Axis: Receptor and Downstream Pathways
This compound exerts its biological effects by binding to its primary receptor, the C-X-C chemokine receptor 2 (CXCR2), a G-protein coupled receptor (GPCR).[5][6] The interaction between CXCL5 and CXCR2 initiates a cascade of intracellular signaling events that ultimately lead to the cellular responses characteristic of neutrophil activation and recruitment.
Upon ligand binding, CXCR2 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins.[5][7] This activation triggers the dissociation of the Gα and Gβγ subunits, which then go on to modulate the activity of various downstream effector molecules. The key signaling pathways activated by this compound are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[8][9][10]
Activation of the PI3K/Akt pathway is crucial for various neutrophil functions, including chemotaxis, survival, and phagocytosis.[11] The MAPK pathways, on the other hand, are involved in the regulation of gene expression, leading to the production of other pro-inflammatory mediators and the modulation of cell cycle and survival.[9][10] For instance, the activation of the ERK pathway by CXCL5 has been shown to promote the migration and invasion of gastric cancer cells.[12] Furthermore, CXCL5 stimulation leads to a rapid increase in intracellular calcium concentration, a critical event for neutrophil degranulation and the release of antimicrobial agents.[3]
digraph "this compound Signaling Pathway" {
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node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes
CXCL5 [label="this compound (CXCL5)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CXCR2 [label="CXCR2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"];
G_Protein [label="G-protein\n(Gα, Gβγ)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Ca_Mobilization [label="Ca²⁺ Mobilization", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"];
Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"];
MAPK_Cascade [label="MAPK Cascade", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
p38 [label="p38", fillcolor="#EA4335", fontcolor="#FFFFFF"];
JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Gene_Expression [label="Gene Expression\n(Pro-inflammatory mediators)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
Chemotaxis [label="Chemotaxis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Degranulation [label="Degranulation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cell_Survival [label="Cell Survival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
CXCL5 -> CXCR2 [label="Binds"];
CXCR2 -> G_Protein [label="Activates"];
G_Protein -> PLC;
G_Protein -> PI3K;
PLC -> PIP2 [label="Cleaves"];
PIP2 -> IP3;
PIP2 -> DAG;
IP3 -> Ca_Mobilization [label="Induces"];
DAG -> PKC [label="Activates"];
Ca_Mobilization -> Degranulation;
PKC -> MAPK_Cascade;
PI3K -> Akt;
Akt -> Cell_Survival;
Akt -> Chemotaxis;
MAPK_Cascade -> ERK;
MAPK_Cascade -> p38;
MAPK_Cascade -> JNK;
ERK -> Gene_Expression;
p38 -> Gene_Expression;
JNK -> Gene_Expression;
Gene_Expression -> Chemotaxis;
Gene_Expression -> Degranulation;
}
Figure 2: ELISA experimental workflow.
Materials:
-
This compound ELISA kit (containing capture antibody, detection antibody, standard, and streptavidin-HRP)
-
96-well microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Prepare serial dilutions of the this compound standard. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP solution to each well. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step five times.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the samples.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the chemotactic activity of this compound on primary human neutrophils using a modified Boyden chamber.[13][14]
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
Recombinant human this compound (CXCL5)
-
Ficoll-Paque for neutrophil isolation
-
RPMI 1640 medium with 0.5% BSA
-
Calcein-AM or other fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Cell Labeling: Resuspend the isolated neutrophils in RPMI 1640/0.5% BSA at a concentration of 1 x 10⁶ cells/mL. Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Assay Setup:
-
Add 30 µL of RPMI 1640/0.5% BSA containing different concentrations of this compound (e.g., 0.1-100 ng/mL) to the lower wells of the Boyden chamber.[13]
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the labeled neutrophil suspension to the upper chamber of each well.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Cell Migration Measurement:
-
After incubation, carefully remove the upper chamber.
-
Wipe off the non-migrated cells from the top of the membrane.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Analysis: Calculate the chemotactic index by dividing the fluorescence of cells that migrated towards this compound by the fluorescence of cells that migrated towards the medium alone.
Western Blot Analysis of ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK) in neutrophils upon stimulation with this compound.[15][16]
Materials:
-
Isolated human neutrophils
-
Recombinant human this compound (CXCL5)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Stimulation:
-
Resuspend isolated neutrophils in serum-free medium and starve for 2-4 hours.
-
Stimulate the cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Re-probe the membrane with the anti-total ERK1/2 antibody to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
Conclusion
The this compound (CXCL5) signaling pathway is a critical component of the inflammatory response, primarily driving neutrophil recruitment and activation. Its dysregulation is a key factor in the pathology of numerous inflammatory diseases, making it an attractive target for therapeutic intervention. This technical guide provides a foundational understanding of the this compound signaling cascade, offers quantitative insights into its role in disease, and presents detailed protocols for its study. A thorough understanding of this pathway and the application of these experimental methodologies will be invaluable for researchers and drug development professionals working to unravel the complexities of inflammation and develop novel anti-inflammatory therapies.
References
- 1. Regulation and function of the CXC chemokine this compound in monocytes and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCL5: A coachman to drive cancer progression [frontiersin.org]
- 3. Increased plasma levels of epithelial neutrophil-activating peptide 78/CXCL5 during the remission of Neuromyelitis optica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. Mechanism of Cxc Chemokine Ligand 5 (CXCL5)/Cxc Chemokine Receptor 2 (CXCR2) Bio-Axis in Mice with Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The C-X-C Motif Chemokine Ligand 5, Which Exerts an Antioxidant Role by Inducing HO-1 Expression, Is C-X-C Motif Chemokine Receptor 2-Dependent in Human Prostate Stroma and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution Structure of CXCL5 — A Novel Chemokine and Adipokine Implicated in Inflammation and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of CXCL5 in Regulating Chemotaxis of Innate and Adaptive Leukocytes in Infected Lungs Upon Pulmonary Influenza Infection [frontiersin.org]
- 9. CXCL5: A coachman to drive cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of CXCL5-CXCR2 axis promotes proliferation and accelerates G1 to S phase transition of papillary thyroid carcinoma cells and activates JNK and p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CXCL5 promotes gastric cancer metastasis by inducing epithelial-mesenchymal transition and activating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]
- 14. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Role of Epithelial-Neutrophil Activating Peptide-78 (ENA-78/CXCL5) in the Pathogenesis of Rheumatoid Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A key feature of RA is the infiltration of neutrophils into the synovial fluid and tissue, a process orchestrated by a complex network of chemokines. Among these, Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), has emerged as a significant contributor to RA pathogenesis. This technical guide provides an in-depth analysis of the role of this compound in RA, detailing its function in neutrophil recruitment and angiogenesis, its signaling pathways, and its interplay with other inflammatory mediators. Furthermore, this guide presents quantitative data on this compound levels in RA patients, detailed experimental protocols for its study, and visual representations of its molecular interactions and experimental workflows.
Introduction to this compound (CXCL5)
This compound/CXCL5 is a small, secreted cytokine belonging to the ELR-positive CXC chemokine family, which are potent chemoattractants and activators for neutrophils.[1] Produced by a variety of cells including epithelial cells, fibroblasts, macrophages, and endothelial cells, this compound exerts its biological effects primarily through its interaction with the G protein-coupled receptor, CXCR2.[2] In the context of inflammation, the expression of this compound is significantly upregulated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), both of which are pivotal in RA pathology.[3]
This compound in the Pathophysiology of Rheumatoid Arthritis
Evidence strongly implicates this compound as a key player in the inflammatory cascade of rheumatoid arthritis. Its multifaceted role encompasses the recruitment of neutrophils, promotion of angiogenesis, and contribution to the overall inflammatory milieu of the synovium.
Elevated Expression in Rheumatoid Arthritis
Multiple studies have demonstrated significantly elevated levels of this compound in both the synovial fluid and peripheral blood of patients with RA compared to individuals with osteoarthritis or healthy controls.[4][5] This increased expression within the inflamed joint suggests a direct involvement in the local inflammatory process.
Cellular Sources in the Synovium: Immunohistochemical studies have identified several cellular sources of this compound within the RA synovium. The predominant producers are synovial lining cells, followed by macrophages, endothelial cells, and fibroblasts.[4][5] Notably, synovial tissue macrophages and fibroblasts from RA patients show more intense immunostaining for this compound compared to normal synovial tissue.[4]
Neutrophil Recruitment and Activation
A hallmark of RA is the massive influx of neutrophils into the synovial fluid. This compound is a potent chemoattractant for these cells.[3] Studies have shown that anti-ENA-78 antibodies can neutralize a significant portion of the neutrophil chemotactic activity found in RA synovial fluids, highlighting its importance in this process.[4] Upon binding to CXCR2 on neutrophils, this compound triggers a signaling cascade that leads to cell activation, degranulation, and migration along the chemotactic gradient into the joint space.
Promotion of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for the sustenance of the inflamed synovial pannus in RA. This compound, being an ELR-positive chemokine, possesses pro-angiogenic properties.[4][6] It contributes to the increased vascularity of the RA synovium, which facilitates the recruitment of more inflammatory cells and provides nutrients to the proliferating synovial tissue.[4][6]
Interaction with Other Inflammatory Mediators
The production and activity of this compound are tightly regulated by the cytokine network within the RA synovium. Pro-inflammatory cytokines like TNF-α and IL-17 synergistically induce the expression of this compound in RA synovial fibroblasts.[4] This interplay creates a positive feedback loop that amplifies the inflammatory response. Furthermore, animal models of arthritis have shown that prophylactic treatment with anti-ENA-78 antibodies can reduce the severity of the disease and decrease the levels of joint IL-1β and TNF-α.[6]
Data Presentation: this compound Levels in Rheumatoid Arthritis
The following table summarizes the quantitative data on this compound concentrations in patients with rheumatoid arthritis and control groups from a key study.
| Sample Type | Patient Group | This compound Concentration (ng/mL, Mean ± SEM) | Reference |
| Synovial Fluid | Rheumatoid Arthritis | 239 ± 63 | [4] |
| Other Arthritis | 130 ± 118 | [4] | |
| Osteoarthritis | 2.6 ± 1.8 | [4] | |
| Peripheral Blood | Rheumatoid Arthritis | 70 ± 26 | [4] |
| Normal | 0.12 ± 0.04 | [4] |
Signaling Pathways and Experimental Visualizations
This compound/CXCL5 Signaling Pathway
The binding of this compound to its receptor, CXCR2, on neutrophils initiates a cascade of intracellular signaling events, primarily through the activation of phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, leading to chemotaxis and activation.
Experimental Workflow: Investigating this compound in RA
This diagram outlines a typical experimental workflow for quantifying this compound and assessing its function in rheumatoid arthritis research.
This compound Interaction Network in RA
This diagram illustrates the relationship between this compound and other key inflammatory mediators in the pathogenesis of rheumatoid arthritis.
Experimental Protocols
Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized procedure based on commercially available sandwich ELISA kits for the quantification of human this compound/CXCL5 in synovial fluid, serum, or plasma.
Materials:
-
Human CXCL5/ENA-78 ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Deionized or distilled water
-
Wash buffer (typically provided in the kit)
-
Assay diluent (typically provided in the kit)
-
Stop solution (typically provided in the kit)
-
Samples (synovial fluid, serum, or plasma)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the specific ELISA kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Create a serial dilution of the provided this compound standard to generate a standard curve.
-
Plate Preparation: Add the appropriate volume of assay diluent to each well of the antibody-coated microplate.
-
Sample/Standard Addition: Add standards and samples in duplicate to the appropriate wells.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer.
-
Detection Antibody Addition: Add the biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for the specified time (e.g., 1-2 hours at room temperature).
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add streptavidin-horseradish peroxidase conjugate to each well.
-
Incubation: Cover the plate and incubate for the specified time (e.g., 45 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well.
-
Incubation: Incubate the plate in the dark for the specified time (e.g., 30 minutes at room temperature) until color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Immunohistochemical (IHC) Localization of this compound in Synovial Tissue
This protocol provides a general framework for the immunohistochemical detection of this compound/CXCL5 in formalin-fixed, paraffin-embedded synovial tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded synovial tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Primary antibody: Rabbit anti-human CXCL5/ENA-78 polyclonal or monoclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Blocking buffer (e.g., 3% H2O2 in methanol (B129727), and 3% BSA in PBS)
-
Wash buffer (e.g., PBS or TBS)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) and a final wash in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating in a microwave or water bath (e.g., 95°C for 10-15 minutes). Allow slides to cool to room temperature.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash slides with wash buffer.
-
Blocking: Incubate sections with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-CXCL5 antibody diluted in blocking buffer (e.g., 1:20 to 1:50 dilution) overnight at 4°C in a humidified chamber.
-
Washing: Wash slides with wash buffer.
-
Secondary Antibody Incubation: Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash slides with wash buffer.
-
Signal Detection: Incubate sections with the DAB substrate solution until the desired brown color intensity develops.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
-
Microscopy: Examine the stained sections under a light microscope. This compound positive cells will appear brown.
Neutrophil Chemotaxis Assay
This protocol describes a modified Boyden chamber assay to assess the chemotactic activity of this compound on human neutrophils.
Materials:
-
Boyden chamber or Transwell® inserts (5 µm pore size)
-
Recombinant human this compound/CXCL5
-
Human neutrophils isolated from peripheral blood
-
Chemotaxis buffer (e.g., PBS with 0.1% BSA)
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 2 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare dilutions of recombinant human this compound in chemotaxis buffer. A concentration of 100 ng/mL has been shown to induce a maximal chemotactic response. Include a negative control (buffer alone).
-
Assay Setup: Add the chemoattractant solutions to the lower wells of the Boyden chamber. Place the microporous membrane over the lower wells and assemble the chamber.
-
Cell Addition: Add the neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 20-60 minutes to allow for cell migration.
-
Cell Fixation and Staining: After incubation, disassemble the chamber and remove the membrane. Fix the cells that have migrated to the underside of the membrane with methanol and stain with a suitable staining solution.
-
Microscopic Analysis: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Data Analysis: Express the results as the mean number of migrated cells per high-power field. The chemotactic index can be calculated as the ratio of cells migrating towards the chemoattractant to the cells migrating towards the buffer control.
Conclusion and Future Directions
This compound/CXCL5 is a critical chemokine in the pathogenesis of rheumatoid arthritis, playing a significant role in the recruitment of neutrophils to the inflamed synovium and promoting angiogenesis. Its elevated levels in RA patients and its interplay with other pro-inflammatory cytokines underscore its importance as a potential therapeutic target. The development of specific antagonists for this compound or its receptor, CXCR2, may offer a novel therapeutic strategy for mitigating the inflammatory cascade and joint destruction in rheumatoid arthritis. Further research is warranted to fully elucidate the complex role of this compound in RA and to explore the clinical potential of targeting this chemokine.
References
- 1. An Enhanced Antigen-Retrieval Protocol for Immunohistochemical Staining of Formalin-Fixed, Paraffin-Embedded Tissues | Springer Nature Experiments [experiments.springernature.com]
- 2. CXCL5 Polyclonal Antibody - Elabscience® [elabscience.com]
- 3. Anti-CXCL5 therapy ameliorates IL-17-induced arthritis by decreasing joint vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Antigen retrieval in formalin-fixed, paraffin-embedded tissues: an enhancement method for immunohistochemical staining based on microwave oven heating of tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CXCL5 Recombinant Monoclonal Antibody (9H45L5) (700656) [thermofisher.com]
ENA-78 (CXCL5): A Technical Guide to Protein Structure and Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epithelial-derived Neutrophil-Activating Protein 78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a potent chemoattractant for neutrophils and plays a critical role in inflammation, immune response, and tumorigenesis. Its biological activity is intricately regulated by its three-dimensional structure and a variety of post-translational modifications (PTMs). This technical guide provides an in-depth analysis of the protein structure of this compound and the significant impact of PTMs on its function. We present a comprehensive overview of its primary, secondary, tertiary, and quaternary structures, alongside a detailed exploration of N-terminal truncation and citrullination. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows to serve as a valuable resource for researchers in the field.
This compound (CXCL5) Protein Structure
This compound is a small cytokine belonging to the CXC chemokine family. The mature, full-length form consists of 78 amino acids.[1] The structure of this compound is crucial for its function, particularly its interaction with its primary receptor, CXCR2.
Primary and Secondary Structure
The primary structure of human this compound (residues 5-78) is a single polypeptide chain.[2] Its secondary structure is characterized by three anti-parallel β-strands and a C-terminal α-helix, a fold characteristic of the CXC chemokine family.[3]
Tertiary and Quaternary Structure
The tertiary structure of this compound is stabilized by two essential disulfide bonds formed by four conserved cysteine residues.[4] These bonds connect the first and third cysteines and the second and fourth cysteines, creating the characteristic chemokine fold.[4] this compound can exist as a monomer or a dimer. The dimeric form consists of a six-stranded antiparallel β-sheet and a pair of C-terminal α-helices.[3][4]
Structural Features
A key structural feature of this compound is the N-terminal "ELR" (Glu-Leu-Arg) motif, which is critical for its binding to and activation of the CXCR2 receptor.[5] The N-terminal region preceding the CXC motif is generally unstructured and flexible.[3]
Post-Translational Modifications of this compound
The biological activity of this compound is significantly modulated by post-translational modifications, primarily N-terminal truncation and citrullination. These modifications can dramatically alter the chemokine's potency and receptor interactions.
N-terminal Truncation
The full-length this compound (1-78) can be proteolytically cleaved at the N-terminus by various proteases, including cathepsin G, to generate truncated isoforms such as this compound (8-78) and this compound (9-78).[6][7] This truncation has been shown to significantly enhance the biological activity of the chemokine.
Citrullination
Citrullination is the conversion of an arginine residue to a citrulline residue, a process catalyzed by peptidylarginine deiminase (PAD) enzymes.[8] In this compound, arginine at position 9 (Arg9) can be citrullinated.[6] This modification has been shown to temper the inflammatory response by altering the chemokine's activity and receptor usage.[6][9]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the structure and function of this compound and its modified isoforms.
| Isoform | Number of Amino Acids | Molecular Weight (kDa) | Source |
| This compound (1-78) | 78 | 8.357 | [1] |
| This compound (5-78) | 74 | 8.0 | [2][5][10] |
| This compound (8-78) | 71 | Not specified | [6] |
| This compound (9-78) | 70 | Not specified | [6] |
| [Cit9]this compound (1-78) | 78 | Not specified | [6] |
Table 1: Molecular Characteristics of this compound Isoforms
| Isoform | Bioactivity relative to this compound (1-78) | Source |
| This compound (8-78) | At least 3-fold enhanced biological activity in calcium signaling, ERK phosphorylation, and CXCR2 internalization. | [6] |
| This compound (9-78) | 3-fold higher chemotactic activity for neutrophil granulocytes. | [7][11] |
| [Cit9]this compound (1-78) | Less efficient induction of intracellular calcium signaling, ERK phosphorylation, and CXCR2 internalization. | [6] |
Table 2: Comparative Bioactivity of this compound Isoforms
Signaling Pathways
This compound exerts its biological effects primarily through the G protein-coupled receptor CXCR2.[12] Binding of this compound to CXCR2 initiates a cascade of intracellular signaling events that lead to neutrophil chemotaxis, activation, and other inflammatory responses.
Figure 1: this compound/CXCR2 G-protein mediated signaling pathway.
Upon ligand binding, CXCR2 activates heterotrimeric G proteins, leading to the dissociation of the Gαi and Gβγ subunits. These subunits then trigger downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK and p38).[4][13][14] These pathways culminate in the cellular responses characteristic of neutrophil activation, such as chemotaxis, degranulation, and oxidative burst.
In addition to G-protein signaling, CXCR2 activation by this compound can also lead to the recruitment of β-arrestins.[15] β-arrestins are involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling.
Figure 2: β-Arrestin recruitment to CXCR2.
Experimental Protocols
Analysis of Post-Translational Modifications by Mass Spectrometry
A bottom-up proteomics approach is typically employed for the analysis of this compound PTMs.
Figure 3: Workflow for Mass Spectrometry-based PTM analysis.
Protocol:
-
Sample Preparation: Purified this compound or complex protein mixtures containing this compound are subjected to reduction of disulfide bonds with a reducing agent (e.g., dithiothreitol) followed by alkylation of the resulting free thiols (e.g., with iodoacetamide) to prevent disulfide bond reformation.
-
Enzymatic Digestion: The protein sample is then digested with a protease, most commonly trypsin, which cleaves C-terminal to arginine and lysine (B10760008) residues, generating a mixture of peptides.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by reverse-phase liquid chromatography and introduced into a tandem mass spectrometer.
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database containing the this compound sequence using specialized software. The software identifies peptides and localizes PTMs by matching the experimental fragmentation patterns to theoretical patterns of modified and unmodified peptides.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the chemotactic response of neutrophils to this compound isoforms.[16]
Protocol:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation.
-
Assay Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane. The lower chamber is filled with a solution containing the this compound isoform to be tested at various concentrations.
-
Cell Migration: A suspension of isolated neutrophils is placed in the upper chamber. The chamber is incubated at 37°C to allow neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After incubation, the membrane is removed, fixed, and stained. The number of migrated neutrophils on the lower side of the membrane is quantified by microscopy.
Intracellular Calcium Flux Assay
This assay measures the ability of this compound isoforms to induce an increase in intracellular calcium concentration in neutrophils, a key event in neutrophil activation.[17][18]
Protocol:
-
Cell Loading: Isolated neutrophils are loaded with a calcium-sensitive fluorescent indicator dye, such as Indo-1 AM.
-
Baseline Measurement: The cells are analyzed by flow cytometry to establish a baseline fluorescence level.
-
Stimulation: The this compound isoform is added to the cell suspension, and the change in fluorescence is monitored over time.
-
Data Analysis: An increase in intracellular calcium concentration upon stimulation leads to a change in the fluorescence emission of the dye, which is detected by the flow cytometer. The magnitude and kinetics of the calcium flux are indicative of the potency of the this compound isoform.
Conclusion
The structure and post-translational modifications of this compound are critical determinants of its biological function. N-terminal truncation significantly enhances its pro-inflammatory activity, while citrullination appears to have a modulatory, and in some contexts, dampening effect. A thorough understanding of these molecular details is essential for the development of therapeutic strategies targeting the this compound/CXCR2 axis in inflammatory diseases and cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the complex biology of this important chemokine.
References
- 1. Structure and neutrophil-activating properties of a novel inflammatory peptide (this compound) with homology to interleukin 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human this compound (CXCL5) (5-78 aa) Recombinant Protein (300-22-20UG) [thermofisher.com]
- 3. Solution Structure of CXCL5 — A Novel Chemokine and Adipokine Implicated in Inflammation and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCL5: A coachman to drive cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reliatech.de [reliatech.de]
- 6. Posttranslational Modification of the NH2-terminal Region of CXCL5 by Proteases or Peptidylarginine Deiminases (PAD) Differently Affects Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Citrullination of CXCL8 by peptidylarginine deiminase alters receptor usage, prevents proteolysis, and dampens tissue inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Citrullination of epithelial neutrophil-activating peptide 78/CXCL5 results in conversion from a non-monocyte-recruiting chemokine to a monocyte-recruiting chemokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. immunotools.de [immunotools.de]
- 11. Isolation of the CXC chemokines this compound, GRO alpha and GRO gamma from tumor cells and leukocytes reveals NH2-terminal heterogeneity. Functional comparison of different natural isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CXCL5/CXCR2 axis in tumor microenvironment as potential diagnostic biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CXCL5 | Cancer Genetics Web [cancerindex.org]
- 14. researchgate.net [researchgate.net]
- 15. Systematic assessment of chemokine ligand bias at the human chemokine receptor CXCR2 indicates G protein bias over β-arrestin recruitment and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]
- 17. bu.edu [bu.edu]
- 18. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
The Discovery and Historical Perspective of ENA-78/CXCL5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-derived Neutrophil-Activating Protein 78 (ENA-78), now systematically known as C-X-C motif chemokine ligand 5 (CXCL5), is a small, secreted protein that plays a pivotal role in the inflammatory response, particularly in the recruitment and activation of neutrophils. Since its discovery, this compound/CXCL5 has been implicated in a wide range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in cancer progression and angiogenesis. This technical guide provides an in-depth exploration of the discovery and historical perspective of this compound/CXCL5, complete with detailed experimental protocols, quantitative data, and a visualization of its primary signaling pathway.
Historical Perspective and Key Discoveries
The journey of understanding this compound/CXCL5 began in the early 1990s, a period of intense research into the molecular mediators of inflammation.
The Initial Discovery (1991): A novel neutrophil-activating peptide was first identified in 1991 from the conditioned media of the human type II epithelial cell line A549 after stimulation with interleukin-1 beta (IL-1β) or tumor necrosis factor-alpha (TNF-α).[1] This peptide, consisting of 78 amino acids, was named this compound.[1] It was found to be a potent chemoattractant for neutrophils, inducing a rise in intracellular free calcium and exocytosis.[1] Cross-desensitization experiments indicated that this compound acts through the same receptor as interleukin-8 (IL-8).[1]
Cloning and Gene Structure (1994): The full-length cDNA for this compound was successfully cloned in 1994.[2][3] The gene was found to be composed of four exons and three introns, a structure that resembles the IL-8 gene.[2] The human this compound gene was mapped to chromosome 4q13-q21, a locus known to house several other inflammatory cytokine genes.[2] This discovery provided the genetic blueprint for this compound and facilitated further research into its regulation and function.
Nomenclature Change: As the chemokine field grew and a systematic nomenclature was established, this compound was renamed CXCL5 to reflect its membership in the CXC chemokine family. This family is characterized by a C-X-C motif (two cysteine residues separated by one amino acid) in their protein structure.
Elucidation of its Role in Disease: Subsequent research firmly established the involvement of this compound/CXCL5 in various pathological conditions. Notably, elevated levels of this compound were found in the synovial fluid of patients with rheumatoid arthritis, suggesting its role in the recruitment of neutrophils to the inflamed joint.[4] Further studies have implicated CXCL5 in a diverse range of conditions, from inflammatory bowel disease to various cancers, where it can promote tumor growth and metastasis.[5][6]
Discovery of Isoforms and Enhanced Activity: Research has revealed that this compound/CXCL5 can exist in various isoforms due to post-translational modification. N-terminally truncated forms of this compound have been identified and shown to possess significantly higher chemotactic potency for neutrophils compared to the full-length protein.[7] This finding highlighted the intricate regulation of chemokine activity in vivo.
Quantitative Data
The following tables summarize key quantitative data related to this compound/CXCL5 expression and activity.
Table 1: this compound/CXCL5 Protein Levels in Human Disease
| Disease State | Sample Type | Mean Concentration (ng/mL) | Reference |
| Rheumatoid Arthritis | Synovial Fluid | 239 ± 63 | [4] |
| Other Arthritis | Synovial Fluid | 130 ± 118 | [4] |
| Osteoarthritis | Synovial Fluid | 2.6 ± 1.8 | [4] |
| Rheumatoid Arthritis | Peripheral Blood | 70 ± 26 | [4] |
| Normal | Peripheral Blood | 0.12 ± 0.04 | [4] |
Table 2: Relative Chemotactic Potency of this compound/CXCL5 Isoforms
| Chemokine Isoform | Fold Increase in Activity (compared to intact form) | Reference |
| Truncated this compound (8,9-78) | 3-fold | [7] |
| Truncated GRO-α (4,5,6-73) | 30-fold | [7] |
| Truncated GRO-γ (5-73) | 5-fold | [7] |
Signaling Pathway
This compound/CXCL5 exerts its biological effects primarily through the G protein-coupled receptor, C-X-C motif chemokine receptor 2 (CXCR2).[8][9] Upon binding, a cascade of intracellular signaling events is initiated, leading to neutrophil activation and chemotaxis.
Caption: this compound/CXCL5 signaling through the CXCR2 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments central to the discovery and characterization of this compound/CXCL5.
Purification of this compound from Cell Culture Supernatant
This protocol is based on the methods used in the initial discovery of this compound.
-
Cell Culture and Stimulation:
-
Culture human type II epithelial cells (A549) to near confluence in appropriate culture medium.
-
Induce this compound production by stimulating the cells with IL-1β (10 ng/mL) or TNF-α (20 ng/mL) for 24-48 hours in serum-free medium.
-
-
Supernatant Collection and Concentration:
-
Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Concentrate the supernatant using ultrafiltration with a low molecular weight cutoff membrane (e.g., 3 kDa).
-
-
Chromatographic Purification:
-
Apply the concentrated supernatant to a heparin-Sepharose affinity column.
-
Wash the column extensively with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.4, 0.15 M NaCl).
-
Elute the bound proteins with a high-salt buffer (e.g., 20 mM Tris-HCl, pH 7.4, 2 M NaCl).
-
Further purify the this compound containing fractions using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
-
Protein Identification:
-
Analyze the purified fractions by SDS-PAGE and silver staining.
-
Confirm the identity of this compound by N-terminal amino acid sequencing.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to measure the chemotactic activity of this compound/CXCL5 for neutrophils.
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.
-
Perform hypotonic lysis to remove any remaining erythrocytes.
-
Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (Boyden chamber) with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Add the chemoattractant (e.g., purified this compound/CXCL5 at various concentrations) to the lower wells. Use buffer alone as a negative control and a known chemoattractant like fMLP or IL-8 as a positive control.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, remove the membrane.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Alternatively, quantify migrated cells in the lower chamber using a cell viability assay (e.g., Calcein-AM staining or a luciferase-based ATP assay).
-
Express the results as a chemotactic index (fold increase in migration over the negative control).
-
cDNA Library Screening for Chemokine Discovery
This generalized protocol outlines the steps for identifying novel chemokines like this compound.
-
mRNA Isolation and cDNA Synthesis:
-
Isolate total RNA from stimulated cells (e.g., IL-1β-treated A549 cells) and purify the poly(A)+ mRNA fraction.
-
Synthesize first-strand cDNA from the mRNA using reverse transcriptase and an oligo(dT) primer.
-
Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
-
cDNA Library Construction:
-
Ligate the double-stranded cDNA into a suitable expression vector (e.g., a plasmid or bacteriophage).
-
Transform the ligated vectors into a host organism (e.g., E. coli) to create a cDNA library.
-
-
Library Screening:
-
Plate the library to obtain individual clones.
-
Screen the library for clones expressing proteins with the desired activity (e.g., neutrophil chemotaxis). This can be done by:
-
Functional Screening: Expressing pools of clones and testing the conditioned media for biological activity.
-
Hybridization Screening: Using a labeled DNA probe corresponding to a known related chemokine (e.g., IL-8) to identify homologous sequences.
-
-
-
Clone Isolation and Characterization:
-
Isolate positive clones and sequence the cDNA insert to identify the novel gene.
-
Express the full-length cDNA and characterize the biological activity of the recombinant protein.
-
Measurement of Intracellular Free Calcium in Neutrophils
This protocol measures the increase in intracellular calcium, a hallmark of neutrophil activation by this compound/CXCL5.
-
Neutrophil Preparation and Dye Loading:
-
Isolate neutrophils as described in the chemotaxis assay protocol.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye in a suitable buffer for 30-60 minutes at 37°C.
-
-
Fluorometric Measurement:
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in a calcium-containing buffer and place them in a fluorometer cuvette or a microplate.
-
Establish a baseline fluorescence reading.
-
Add this compound/CXCL5 to the cell suspension and continuously record the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity is proportional to the increase in intracellular free calcium concentration.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the absolute calcium concentration.
-
Sandwich ELISA for this compound/CXCL5
This is a common method for quantifying this compound/CXCL5 in biological fluids.
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for this compound/CXCL5.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block any remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add standards (recombinant this compound/CXCL5 of known concentrations) and samples (e.g., synovial fluid, plasma) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for a different epitope on this compound/CXCL5.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate for 30-60 minutes at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound/CXCL5 in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
The discovery of this compound/CXCL5 marked a significant step forward in our understanding of the complex network of chemokines that orchestrate the inflammatory response. From its initial identification as a potent neutrophil chemoattractant to its current recognition as a key player in a multitude of diseases, the study of CXCL5 continues to be an active and important area of research. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and clinicians working to further unravel the roles of this multifaceted chemokine and to develop novel therapeutic strategies targeting its pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent Methods for Measuring and Imaging Cytosolic Free Ca2+ in Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protein structure - CXCL5 - The Human Protein Atlas [proteinatlas.org]
- 9. Human this compound/CXCL5 ELISA Kit (EHCXCL5) - Invitrogen [thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to ENA-78 (CXCL5) in the Tumor Microenvironment and Angiogenesis
Abstract
Epithelial-Neutrophil Activating Peptide-78 (this compound), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a small cytokine belonging to the CXC chemokine family.[1][2][3] Characterized by the presence of a highly conserved glutamic acid-leucine-arginine (ELR) motif, CXCL5 is a potent chemoattractant for neutrophils and a significant mediator of angiogenesis.[1][2] In the context of oncology, CXCL5 has emerged as a critical player within the tumor microenvironment (TME), where it is secreted by cancer cells, immune cells, and fibroblasts.[4] Its overexpression is frequently observed in a variety of malignancies, including colorectal, pancreatic, lung, and bladder cancers, and is often correlated with advanced tumor stage, metastasis, and poor patient prognosis.[1][4] This guide provides a comprehensive overview of the mechanisms through which CXCL5 influences the TME, promotes tumor-associated angiogenesis, and details the key signaling pathways involved. Furthermore, it presents quantitative data, detailed experimental protocols, and visual diagrams to serve as a technical resource for research and drug development.
The Role of this compound (CXCL5) in the Tumor Microenvironment
The TME is a complex and dynamic ecosystem comprising cancer cells, stromal cells (such as cancer-associated fibroblasts), endothelial cells, and a diverse array of immune cells, all embedded within the extracellular matrix. CXCL5 acts as a crucial signaling molecule within this environment, orchestrating cellular crosstalk that largely favors tumor progression.
One of the primary roles of CXCL5 in the TME is the recruitment of specific immune cell populations. It is a powerful chemoattractant for neutrophils and myeloid-derived suppressor cells (MDSCs).[1] The influx of these cells into the tumor site contributes to a persistent inflammatory and immunosuppressive state, which helps cancer cells evade the host's immune surveillance.[1][5] By fostering an environment that inhibits the function of cytotoxic T cells and natural killer (NK) cells, CXCL5 helps establish a sanctuary for tumor growth and survival.[1]
This compound (CXCL5) as a Mediator of Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, essential for supplying tumors with the oxygen and nutrients required for their growth, invasion, and metastasis.[1] CXCL5 promotes tumor angiogenesis through two principal mechanisms:
-
Direct Angiogenesis: CXCL5 directly stimulates endothelial cells, the building blocks of blood vessels. By binding to its primary receptor, C-X-C motif chemokine receptor 2 (CXCR2), on the surface of endothelial cells, CXCL5 triggers signaling cascades that promote their proliferation, migration, and differentiation into capillary-like structures.[1][2][4] The ELR motif within CXCL5 is critical for this pro-angiogenic activity.[1][2]
-
Indirect Angiogenesis: CXCL5 indirectly facilitates angiogenesis by recruiting leukocytes, particularly neutrophils, to the tumor site.[1] These recruited immune cells can then release a variety of other pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinases (MMPs), which further enhance neovascularization.[1]
Studies have consistently demonstrated a positive correlation between CXCL5 expression levels in tumor tissues and microvessel density, a measure of angiogenesis.[1][6][7][8]
Signaling Pathways Activated by this compound (CXCL5)
The binding of CXCL5 to its receptor CXCR2 on endothelial cells initiates a complex network of intracellular signaling pathways that drive the angiogenic process. The primary cascades implicated include the PI3K/AKT, NF-κB, and MAPK/ERK pathways.
Tumor cells secrete CXCL5, which then binds to the CXCR2 receptor on endothelial cells. This interaction triggers the activation of several downstream signaling pathways, including PI3K/AKT/NF-κB and ERK. These pathways converge to upregulate the expression of transcription factors like FOXD1 and EGR1, which in turn promote the transcription of pro-angiogenic genes such as VEGF-A, leading to endothelial cell proliferation, migration, and ultimately, new blood vessel formation.[1][2][4][7][9][10]
Caption: CXCL5-CXCR2 signaling cascade in endothelial cells.
Quantitative Data on this compound (CXCL5) in Cancer
Table 1: Expression of this compound (CXCL5) in Various Cancers and Clinical Correlation
| Cancer Type | Finding | Clinical Correlation | Reference |
| Colorectal Cancer | Upregulated in tumor tissues compared to para-cancerous tissues. | Associated with advanced tumor stage, poor prognosis, and liver metastasis. Positively correlated with CD31 expression. | [1][7] |
| Pancreatic Cancer | Significantly higher expression in tumor tissues than in adjacent normal tissues. | High expression associated with poor prognosis and is an independent prognostic factor. | [4][11] |
| Non-Small Cell Lung Cancer (NSCLC) | Elevated levels found in freshly isolated tumor specimens. Higher serum concentrations than in healthy controls. | Strongly correlated with tumor vascularity, tumor growth, and spontaneous metastases. | [1][6][8] |
| Bladder Cancer | Highly expressed at both mRNA and protein levels. | Knockdown of CXCL5 significantly inhibited cancer cell growth and migration. | [1] |
| Gastric Cancer | Increased expression in gastric cancer tissues. | Positively correlated with cancer progression, lymphatic metastasis, and T-stage. | [1][12] |
| Hepatocellular Carcinoma | Associated with neutrophil infiltration. | Linked to shortened overall survival and faster tumor recurrence. | [1] |
Table 2: Pro-Angiogenic Effects of this compound (CXCL5) on Human Umbilical Vein Endothelial Cells (HUVECs)
| Experimental Assay | Effect of Recombinant Human CXCL5 | Quantitative Finding | Cancer Context | Reference |
| Tube Formation | Enhanced | Significantly increased capillary-like structure formation. | Colorectal Cancer | [7][10] |
| Cell Proliferation | Increased | Significantly enhanced HUVEC proliferation. | Colorectal Cancer | [7][10] |
| Cell Migration | Increased | Significantly promoted HUVEC migration. | Colorectal Cancer | [7][10] |
| Kinase Activation | Increased Phosphorylation | mTOR: 74.9% increase. ERK: 44.3% increase. FAK: 47.8% increase. | Pancreatic Cancer | [4] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This in vitro assay models the formation of three-dimensional capillary-like structures by endothelial cells, a key step in angiogenesis.
Caption: Workflow for an endothelial cell tube formation assay.
Detailed Methodology: [13][14][15][16]
-
Plate Coating: Thaw Basement Membrane Extract (BME), such as Matrigel®, on ice. Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.
-
Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to ~80-90% confluency. Serum-starve the cells for 2-4 hours prior to the assay.
-
Cell Seeding: Harvest the cells using trypsin, neutralize, and resuspend them in serum-free or low-serum medium at a concentration of 2-4 x 10^5 cells/mL.
-
Treatment: Prepare cell suspensions containing the desired concentrations of recombinant human CXCL5 or control vehicle.
-
Plating: Gently add 100 µL of the cell suspension (containing 2-4 x 10^4 cells) on top of the solidified BME in each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator. Tube formation typically begins within 2-4 hours and peaks between 6-12 hours.
-
Imaging and Analysis: At desired time points, visualize the tube network using a phase-contrast microscope. Capture images and quantify angiogenesis using imaging software to measure parameters such as total tube length, number of nodes, and number of meshes.
Chemotaxis (Transwell Migration) Assay
This assay measures the directional migration of cells in response to a chemical gradient, such as that created by CXCL5.
Caption: Workflow for a Transwell chemotaxis assay.
Detailed Methodology: [17][18][19]
-
Assay Setup: Add medium containing the chemoattractant (e.g., 10-100 ng/mL CXCL5) to the lower wells of a 24-well Transwell plate. As a negative control, use medium alone.
-
Cell Preparation: Harvest and resuspend cells (e.g., HUVECs or purified neutrophils) in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Seeding: Place the Transwell inserts (typically with an 8.0 µm pore size polycarbonate membrane) into the wells. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator. The incubation time will vary depending on the cell type (e.g., 2-4 hours for neutrophils, 12-24 hours for endothelial cells).
-
Cell Removal: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or 4% paraformaldehyde for 10-15 minutes. Stain the cells with a solution such as 0.5% Crystal Violet for 20 minutes.
-
Quantification: Thoroughly wash the inserts in water and allow them to air dry. Count the number of stained, migrated cells in several representative fields under a microscope.
This compound (CXCL5) ELISA Protocol
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique for quantifying protein levels in various samples, such as serum, plasma, or cell culture supernatants.
Detailed Methodology (Sandwich ELISA): [20][21][22]
-
Plate Preparation: Use a 96-well microplate pre-coated with a capture antibody specific for human CXCL5.
-
Sample/Standard Addition: Add 50-100 µL of standards (recombinant CXCL5 of known concentrations) and samples (e.g., cell culture supernatants, serum) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the liquid from each well and wash the plate 3-4 times with wash buffer.
-
Detection Antibody: Add 100 µL of a biotinylated detection antibody specific for CXCL5 to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 3.
-
Enzyme Conjugate: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step as described in step 3.
-
Substrate Addition: Add 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing a blue color to develop.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H2SO4) to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of CXCL5 in the unknown samples.
Conclusion and Therapeutic Implications
This compound (CXCL5) is a pivotal chemokine that significantly contributes to cancer progression by shaping an immunosuppressive tumor microenvironment and directly promoting angiogenesis. Its elevated expression in numerous cancers and correlation with poor clinical outcomes underscore its importance as both a potential prognostic biomarker and a compelling therapeutic target.[1][4] Strategies aimed at disrupting the CXCL5/CXCR2 signaling axis, such as using neutralizing antibodies against CXCL5 or small molecule inhibitors of the CXCR2 receptor, represent promising avenues for anti-cancer therapy.[4][6] Such approaches could potentially inhibit tumor growth and metastasis not only by crippling the tumor's blood supply but also by remodeling the tumor microenvironment to be more permissive to anti-tumor immune responses. Further research is warranted to fully elucidate the therapeutic potential of targeting this pathway in clinical settings.
References
- 1. Frontiers | CXCL5: A coachman to drive cancer progression [frontiersin.org]
- 2. CXCL5/CXCR2 axis in tumor microenvironment as potential diagnostic biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCL5 - Wikipedia [en.wikipedia.org]
- 4. Overexpression of CXCL5 Is Associated With Poor Survival in Patients With Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epithelial-neutrophil activating peptide (this compound) is an important angiogenic factor in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCL5 induces tumor angiogenesis via enhancing the expression of FOXD1 mediated by the AKT/NF-κB pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epithelial-neutrophil activating peptide (this compound) is an important angiogenic factor in non-small cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 9. CXCL5/ENA78 increased cell migration and epithelial-to-mesenchymal transition of hormone-independent prostate cancer by early growth response-1/snail signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CXCL5 induces tumor angiogenesis via enhancing the expression of FOXD1 mediated by the AKT/NF-κB pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CXCL5 expression in tumor tissues is associated with poor prognosis in patients with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum ENA78/CXCL5, SDF-1/CXCL12, and their combinations as potential biomarkers for prediction of the presence and distant metastasis of primary gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ibidi.com [ibidi.com]
- 14. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]
- 18. ibidi.com [ibidi.com]
- 19. static.igem.org [static.igem.org]
- 20. rndsystems.com [rndsystems.com]
- 21. Human CXCL5 ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 22. Mouse LIX/CXCL5 ELISA Kit (EMCXCL5) - Invitrogen [thermofisher.com]
ENA-78 (CXCL5): A Key Modulator in the Pathogenesis of Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Epithelial-derived Neutrophil-Activating Protein 78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a small, secreted cytokine belonging to the ELR-positive CXC chemokine family. Initially characterized for its potent chemoattractant and activating properties for neutrophils, emerging evidence has solidified its role as a critical mediator in the complex inflammatory cascades underlying a range of autoimmune diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in the pathogenesis of key autoimmune disorders, with a focus on quantitative data, experimental methodologies, and the core signaling pathways that govern its function. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting autoimmune and inflammatory conditions.
The Role of this compound in Autoimmune Pathogenesis
This compound exerts its biological effects primarily through its interaction with the C-X-C chemokine receptor 2 (CXCR2), a G protein-coupled receptor predominantly expressed on the surface of neutrophils. This interaction triggers a cascade of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species and proteolytic enzymes at sites of inflammation. The dysregulation of the this compound/CXCR2 axis is a common feature in many autoimmune diseases, contributing to the persistent tissue infiltration of neutrophils and subsequent damage.
This compound in Specific Autoimmune Diseases
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, a chronic inflammatory disorder characterized by synovial inflammation and joint destruction, this compound is a key contributor to the influx of neutrophils into the synovial fluid and tissue.[1][2] Fibroblasts within the RA synovium are a major source of this compound, and its levels are significantly elevated in both the synovial fluid and plasma of RA patients compared to individuals with other forms of arthritis.[1] This sustained presence of this compound in the joint microenvironment perpetuates a cycle of inflammation and tissue damage. Furthermore, post-translational modification of this compound by citrullination in the RA joint may confer unique properties that further modify the inflammatory environment.
| Disease | Sample Type | Patient Group (n) | This compound/CXCL5 Level (mean ± SD/SEM) | Control Group (n) | This compound/CXCL5 Level (mean ± SD/SEM) | p-value | Reference |
| Rheumatoid Arthritis | Synovial Fluid | RA (27) | 1.8 ± 0.4 ng/mL | OA (21) | 0.3 ± 0.1 ng/mL | < 0.001 | [3] |
| Rheumatoid Arthritis | Serum | RA (18) | Not specified | Healthy (28) | Not specified | - | [4] |
Systemic Lupus Erythematosus (SLE)
The role of this compound in Systemic Lupus Erythematosus, a complex autoimmune disease affecting multiple organs, appears to be more nuanced. Contrary to its pro-inflammatory role in other conditions, some studies have reported decreased serum levels of this compound in SLE patients, which negatively correlate with disease activity.[5] This suggests a potential immunomodulatory or protective role for this compound in the context of SLE, where it may be involved in regulating neutrophil trafficking and suppressing certain T-helper cell-mediated immune responses. However, further research is needed to fully elucidate its function in this multifaceted disease.
| Disease | Sample Type | Patient Group (n) | This compound/CXCL5 Level (median [IQR]) | Control Group (n) | This compound/CXCL5 Level (median [IQR]) | p-value | Reference |
| Systemic Lupus Erythematosus (Active) | Serum | SLE (Active) (422) | 2.03 [1.88–2.27] pg/mL | Healthy (546) | 1.78 [1.69–1.89] pg/mL | < 0.001 | [6] |
| Systemic Lupus Erythematosus (Inactive) | Serum | SLE (Inactive) (422) | 1.75–1.99 pg/mL (range) | Healthy (546) | 1.78 [1.69–1.89] pg/mL | NS | [6] |
Multiple Sclerosis (MS) and Neuromyelitis Optica (NMO)
In the context of central nervous system autoimmune diseases, this compound has been implicated in the neuroinflammatory processes of multiple sclerosis and neuromyelitis optica. Elevated plasma levels of this compound have been observed in NMO patients, correlating with disease severity as measured by the Expanded Disability Status Scale (EDSS).[7] In MS, while some studies suggest sex-specific differences in serum this compound levels, its precise role and utility as a biomarker are still under investigation.[8][9] The infiltration of neutrophils into the CNS is a pathological feature of these diseases, and this compound likely contributes to this process.
| Disease | Sample Type | Patient Group (n) | This compound/CXCL5 Level (mean ± SEM) | Control Group (n) | This compound/CXCL5 Level (mean ± SEM) | p-value | Reference |
| Neuromyelitis Optica (NMO) | Plasma | NMO (25) | ~350 pg/mL | Healthy (20) | ~150 pg/mL | < 0.001 | [7] |
| Multiple Sclerosis (MS) | Plasma | MS (25) | ~200 pg/mL | Healthy (20) | ~150 pg/mL | NS | [7] |
| Neuromyelitis Optica (NMO) | Plasma | NMO (25) | ~350 pg/mL | MS (25) | ~200 pg/mL | < 0.05 | [7] |
Inflammatory Bowel Disease (IBD)
Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. This compound is significantly upregulated in the intestinal mucosa of IBD patients, where it is primarily produced by intestinal epithelial cells.[10] This localized production of this compound drives the recruitment of neutrophils from the lamina propria into the epithelial layer, contributing to the tissue damage and ulceration characteristic of IBD. Studies in animal models of colitis have shown that inhibiting this compound can attenuate the severity of the disease.[10]
| Disease | Sample Type | Patient Group (n) | This compound/CXCL5 Level (mean ± SEM) | Control Group (n) | This compound/CXCL5 Level (mean ± SEM) | p-value | Reference |
| Inflammatory Bowel Disease (IBD) | Serum | IBD (42) | ~1200 pg/mL | Healthy (10) | ~400 pg/mL | < 0.05 | [11][12] |
This compound Signaling Pathway
The binding of this compound to its receptor, CXCR2, initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. This activation triggers the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of various downstream effector molecules. The primary signaling cascades activated by the this compound/CXCR2 axis include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway, and the Ras/Raf/MEK/ERK (MAPK) pathway.[13] These pathways converge to regulate a multitude of cellular responses crucial for neutrophil function, including chemotaxis, adhesion, degranulation, and gene expression.
Experimental Protocols
Accurate quantification of this compound in biological samples and its localization within tissues are crucial for understanding its role in autoimmune diseases. The following sections detail the methodologies for key experiments.
Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
The sandwich ELISA is the most common method for quantifying this compound levels in serum, plasma, synovial fluid, and tissue homogenates.
Principle: A capture antibody specific for this compound is coated onto the wells of a microplate. The sample is added, and any this compound present binds to the capture antibody. A biotinylated detection antibody, also specific for this compound, is then added, forming a sandwich complex. Streptavidin conjugated to horseradish peroxidase (HRP) is introduced, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of this compound in the sample and is measured using a microplate reader.
Detailed Protocol (Example using a commercial ELISA kit):
-
Reagent Preparation: Reconstitute and dilute standards, wash buffer, and antibodies according to the kit manufacturer's instructions.[14][15][16][17]
-
Sample Preparation:
-
Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.
-
Synovial Fluid: Centrifuge at 2000 rpm for 10 minutes to remove cells and debris.[3]
-
Tissue Homogenates: Homogenize tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.[14]
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Aspirate the liquid from each well and wash three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 2 hours at room temperature.
-
Aspirate and wash the wells three times.
-
Add 100 µL of streptavidin-HRP solution to each well and incubate for 20 minutes at room temperature in the dark.
-
Aspirate and wash the wells five times.
-
Add 100 µL of TMB substrate solution to each well and incubate for 20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the samples.
Localization of this compound by Immunohistochemistry (IHC)
Immunohistochemistry allows for the visualization of this compound protein expression within the cellular context of tissue samples, such as synovial biopsies from RA patients.
Principle: Tissue sections are incubated with a primary antibody that specifically binds to this compound. A secondary antibody, which is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody, is then applied. The addition of a chromogenic substrate results in a colored precipitate at the site of antigen-antibody binding, allowing for microscopic visualization of this compound expression.
Detailed Protocol (for formalin-fixed, paraffin-embedded tissue):
-
Tissue Preparation:
-
Fix synovial tissue biopsies in 4% formalin and embed in paraffin.
-
Cut 5 µm thick sections and mount on positively charged slides.[18]
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a water bath or pressure cooker.[18]
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block or normal serum from the species in which the secondary antibody was raised.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against this compound at an optimized dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections and incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash sections and incubate with an avidin-biotin-enzyme complex (e.g., streptavidin-HRP) for 30 minutes.
-
Wash sections and apply a chromogenic substrate (e.g., DAB) until the desired color intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate sections, clear in xylene, and mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the stained sections under a microscope to assess the localization and intensity of this compound expression.
-
Conclusion and Future Directions
This compound (CXCL5) has unequivocally emerged as a significant pro-inflammatory mediator in the pathogenesis of several autoimmune diseases, primarily through its potent ability to recruit and activate neutrophils. The elevated levels of this compound in the inflamed tissues and biological fluids of patients with rheumatoid arthritis, multiple sclerosis, neuromyelitis optica, and inflammatory bowel disease underscore its potential as both a biomarker of disease activity and a therapeutic target. While its role in systemic lupus erythematosus appears more complex and warrants further investigation, the this compound/CXCR2 signaling axis represents a promising avenue for the development of novel anti-inflammatory therapies. Future research should focus on further delineating the cell-specific functions of this compound in different autoimmune contexts, exploring the therapeutic potential of targeting this compound or its receptor CXCR2, and validating its utility as a reliable biomarker for diagnosis, prognosis, and monitoring treatment response in clinical practice. The detailed methodologies and signaling pathway information provided in this guide aim to facilitate and inspire further research in this critical area of immunology and drug discovery.
References
- 1. Duffy Antigen Receptor for Chemokines (DARC) and CXCL5 are essential for the recruitment of neutrophils in a multi-cellular model of the RA synovium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood chemokine profile in untreated early rheumatoid arthritis: CXCL10 as a disease activity marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synovial Fluid Cytokines, Chemokines and MMP Levels in Osteoarthritis Patients with Knee Pain Display a Profile Similar to Many Rheumatoid Arthritis Patients [mdpi.com]
- 4. Serum levels of CXCL5 are decreased and correlate with circulating platelet counts in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serum profiling identifies CCL8, CXCL13, and IL-1RA as markers of active disease in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased plasma levels of epithelial neutrophil-activating peptide 78/CXCL5 during the remission of Neuromyelitis optica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. CXCL5 is Required For Angiogenesis, but not Structural Adaptation after Small Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemokine and cytokine levels in inflammatory bowel disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemokine and cytokine levels in inflammatory bowel disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Human CXCL5/ENA-78 ELISA - Quantikine DX000: R&D Systems [rndsystems.com]
- 16. Human CXCL5/ENA-78 DuoSet ELISA DY254-05: R&D Systems [rndsystems.com]
- 17. Human CXCL5 ELISA kit | Cell Culture Supernatant, Plasma (heparin), Serum [antibodies-online.com]
- 18. Immunohistological assessment of the synovial tissue in small joints in rheumatoid arthritis: validation of a minimally invasive ultrasound-guided synovial biopsy procedure - PMC [pmc.ncbi.nlm.nih.gov]
ENA-78 (CXCL5): A Comprehensive Technical Guide to its Intracellular Localization and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a small, secreted cytokine belonging to the CXC chemokine family. It plays a pivotal role in the innate immune response, primarily through the recruitment and activation of neutrophils. Beyond its established role in inflammation, emerging evidence has implicated CXCL5 in a diverse range of physiological and pathological processes, including angiogenesis, wound healing, and cancer progression. This technical guide provides an in-depth exploration of the intracellular localization and multifaceted functions of this compound, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and associated experimental workflows.
Intracellular Localization of this compound
While this compound is predominantly known as a secreted chemokine, its transient intracellular localization is critical for its production and secretion pathway. High-resolution studies have provided insights into its subcellular distribution.
Key Intracellular Locations:
-
Endoplasmic Reticulum (ER): Specific immunoreactivity for this compound has been strongly associated with the endoplasmic reticulum in various cell types.[1] This is consistent with its nature as a secreted protein, as the ER is the primary site for the synthesis and folding of proteins destined for secretion.
-
Secretory Granules: In human eosinophils, this compound has been localized to specific granules.[2] This suggests that in certain cell types, this compound can be stored in intracellular vesicles and released upon specific stimulation, allowing for a rapid response.
The intracellular trafficking and secretion of this compound are tightly regulated processes, often initiated by pro-inflammatory stimuli such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).
Molecular and Cellular Functions of this compound
This compound exerts its biological effects primarily through its interaction with the G protein-coupled receptor, CXCR2. This binding initiates a cascade of intracellular signaling events that culminate in a variety of cellular responses.
Neutrophil Chemotaxis and Activation
The most well-characterized function of this compound is its potent chemoattractant and activating effect on neutrophils.[1] It induces the directed migration of neutrophils to sites of inflammation and infection. Upon arrival, this compound further activates neutrophils, leading to:
-
Degranulation: The release of antimicrobial proteins and proteases from granules.
-
Respiratory Burst: The production of reactive oxygen species (ROS) to kill pathogens.
-
Changes in Cell Adhesion: Enhancing the ability of neutrophils to adhere to the endothelium and extravasate into tissues.
Angiogenesis
This compound is a recognized angiogenic factor, promoting the formation of new blood vessels.[3] This function is crucial in both physiological processes like wound healing and pathological conditions such as tumor growth. In non-small cell lung cancer, for instance, elevated levels of this compound have been shown to correlate with tumor vascularity.[3]
Role in Cancer Progression
The CXCL5/CXCR2 axis plays a significant role in the tumor microenvironment, contributing to cancer progression through various mechanisms:[4][5]
-
Tumor Cell Proliferation and Invasion: Activation of signaling pathways such as PI3K/AKT and MAPK/ERK promotes the growth and metastatic potential of cancer cells.[6]
-
Immune Evasion: Recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, which can suppress the anti-tumor immune response.[4]
-
Angiogenesis: As mentioned, promoting the vascularization of tumors, which is essential for their growth and metastasis.[4]
Involvement in Inflammatory Diseases
Dysregulated this compound expression is associated with a number of inflammatory conditions, including:
-
Rheumatoid Arthritis: Elevated levels of this compound are found in the synovial fluid of patients with rheumatoid arthritis, contributing to the recruitment of neutrophils into the joints.[3]
-
Inflammatory Bowel Disease: this compound is a major CXC chemokine expressed in the intestinal mucosa of patients with Crohn's disease and ulcerative colitis.[1]
Quantitative Data
This section summarizes key quantitative data related to the expression and function of this compound.
| Parameter | Value | Context | Reference |
| Optimal Concentration for Neutrophil Chemotaxis | 100 ng/mL | In vitro Boyden chamber assay | [7] |
| 100 nM | In vitro chemotaxis assay | [8] | |
| Synovial Fluid Concentration (Rheumatoid Arthritis) | 239 ± 63 ng/mL | Patients with Rheumatoid Arthritis | [9] |
| Synovial Fluid Concentration (Osteoarthritis) | 2.6 ± 1.8 ng/mL | Patients with Osteoarthritis | [9] |
| Normal Peripheral Blood Concentration | 0.12 ± 0.04 ng/mL | Healthy individuals | [9] |
| ELISA Kit Sensitivity | 10-15 pg/mL | Typical sensitivity for commercial ELISA kits | [10][11] |
| ELISA Assay Range | 31.2 - 2,000 pg/mL | Typical range for commercial ELISA kits | [10] |
| 10 - 18,000 pg/mL | [11] |
Signaling Pathways
This compound binding to its receptor, CXCR2, activates several key intracellular signaling pathways that mediate its diverse functions. The primary pathways include the PI3K/AKT and MAPK/ERK cascades.
PI3K/AKT Signaling Pathway
This pathway is crucial for cell survival, proliferation, and migration.
MAPK/ERK Signaling Pathway
This pathway is primarily involved in cell proliferation, differentiation, and inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the intracellular localization and function of this compound.
Protocol for Intracellular Staining of this compound via Immunofluorescence
This protocol is adapted for the detection of intracellular this compound in cultured cells.
Materials:
-
Cultured cells (e.g., human peripheral blood monocytes stimulated with LPS)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixation Buffer)
-
0.1% Saponin in PBS (Permeabilization/Wash Buffer)
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Saponin)
-
Primary antibody: Anti-human CXCL5/ENA-78 antibody
-
Secondary antibody: Fluorochrome-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Seeding and Stimulation: Seed cells onto sterile coverslips in a culture plate and allow them to adhere. Stimulate cells as required to induce this compound expression (e.g., with 1 µg/mL LPS for 24 hours in the presence of a protein transport inhibitor like monensin).[10]
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization and Blocking: Permeabilize and block non-specific binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the anti-ENA-78 primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with Permeabilization/Wash Buffer for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with Permeabilization/Wash Buffer for 5 minutes each.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Protocol for Subcellular Fractionation and Western Blotting
This protocol describes a method to separate cellular components to determine the subcellular localization of this compound.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES pH 7.4, 10 mM KCl, 0.1% NP-40, with protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, with protease inhibitors)
-
Microcentrifuge
-
Bradford or BCA protein assay reagents
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ENA-78, anti-Lamin B1 (nuclear marker), anti-alpha-tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Harvest: Harvest cultured cells and wash twice with ice-cold PBS.
-
Cytoplasmic Extraction: Resuspend the cell pellet in ice-cold Cytoplasmic Lysis Buffer. Incubate on ice for 15 minutes with occasional vortexing.
-
Isolation of Nuclei: Centrifuge the lysate at 720 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction. Carefully collect the supernatant.
-
Nuclear Extraction: Wash the remaining nuclear pellet with Cytoplasmic Lysis Buffer. Resuspend the pellet in ice-cold Nuclear Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Solubilization of Nuclear Proteins: Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C. The supernatant contains the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a Bradford or BCA assay.
-
Western Blotting: a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (anti-ENA-78, anti-Lamin B1, anti-alpha-tubulin) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane with TBST. i. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol for Neutrophil Chemotaxis (Boyden Chamber Assay)
This assay measures the chemotactic activity of this compound on neutrophils.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate filters (5 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human this compound
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells. Resuspend purified neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.[7][12]
-
Assay Setup: a. Add assay medium containing different concentrations of this compound (e.g., 0, 10, 100, 1000 ng/mL) to the lower wells of the Boyden chamber. b. Place the polycarbonate filter over the lower wells. c. Add the neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.[12]
-
Cell Staining and Quantification: a. After incubation, remove the filter. b. Fix and stain the filter using a staining solution like Diff-Quik. c. Mount the filter on a microscope slide. d. Count the number of migrated cells in several high-power fields for each well.
-
Data Analysis: Calculate the average number of migrated cells for each concentration of this compound. The results can be expressed as a chemotactic index (fold increase in migration over the negative control).
Conclusion
This compound (CXCL5) is a chemokine with a well-established role in neutrophil recruitment and activation, and it is increasingly recognized for its involvement in a spectrum of physiological and pathological processes, most notably cancer progression. While predominantly a secreted protein, its transient intracellular localization within the endoplasmic reticulum and secretory granules is integral to its biological activity. The activation of the CXCR2 receptor by this compound triggers key signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which drive its diverse cellular functions. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to further elucidate the roles of this compound and explore its potential as a therapeutic target.
References
- 1. JCI - Cxcr2 and Cxcl5 regulate the IL-17/G-CSF axis and neutrophil homeostasis in mice [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemokines and chemokine receptors as promising targets in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCL5: A coachman to drive cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | CXCL5 Has Potential to Be a Marker for Hepatocellular Carcinoma Prognosis and Was Correlating With Immune Infiltrates [frontiersin.org]
- 7. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]
- 8. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. CXCR3 and CCR5 ligands in rheumatoid arthritis synovium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Synovial fluid concentration of five different cytokines in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biological Functions of Different ENA-78 Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-derived Neutrophil-Activating Protein-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a potent chemoattractant and activator of neutrophils, playing a critical role in inflammatory responses and various disease pathologies.[1][2] this compound is a member of the CXC chemokine family and exerts its effects primarily through the G-protein coupled receptor, CXCR2.[3] The biological activity of this compound is significantly modulated by post-translational modifications, particularly N-terminal proteolytic cleavage, which results in the generation of several isoforms with distinct functional potencies. This technical guide provides a comprehensive overview of the biological functions of different this compound isoforms, detailed experimental protocols for their characterization, and a summary of their signaling pathways.
Biological Functions of this compound Isoforms
The full-length form of this compound, designated as this compound(1-78), is secreted by various cell types, including epithelial cells, in response to pro-inflammatory stimuli such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). However, in the inflammatory microenvironment, full-length this compound is often processed by proteases, leading to the formation of N-terminally truncated isoforms. These truncated forms generally exhibit enhanced biological activity compared to the full-length chemokine.
Enhanced Chemotactic Potency
N-terminal truncation of this compound significantly potentiates its ability to induce neutrophil chemotaxis. Several studies have demonstrated that isoforms such as this compound(5-78) and this compound(9-78) are more potent chemoattractants for neutrophils than the full-length this compound(1-78).[2] The increased potency of these truncated isoforms suggests that proteolytic processing is a key mechanism for amplifying the inflammatory signal at sites of tissue injury or infection.
Increased Neutrophil Activation
Beyond chemotaxis, this compound isoforms also play a crucial role in neutrophil activation, leading to the release of granular enzymes and the production of reactive oxygen species. Truncated isoforms have been shown to be more effective at inducing the release of elastase from neutrophils, a key enzyme involved in the degradation of extracellular matrix components and the amplification of the inflammatory cascade.[2]
Calcium Mobilization
The binding of this compound isoforms to their receptor, CXCR2, triggers a cascade of intracellular signaling events, a key one being the mobilization of intracellular calcium. This increase in cytosolic calcium is a critical second messenger that mediates a wide range of neutrophil functions, including chemotaxis, degranulation, and oxidative burst. Truncated isoforms of this compound have been shown to be more potent inducers of calcium flux in neutrophils compared to the full-length form.[4]
Quantitative Data on this compound Isoform Activity
The following tables summarize the available quantitative data on the biological activities of different this compound isoforms.
| Isoform | Fold Increase in Chemotactic Potency (vs. This compound(1-78)) | Reference |
| This compound(5-78) | 8-fold | [2] |
| This compound(8,9-78) | 3-fold | [4] |
| This compound(9-78) | 2-fold | [2] |
| Isoform | Fold Increase in Elastase Release Potency (vs. This compound(1-78)) | Reference |
| This compound(5-78) | 2 to 3-fold | [2] |
| This compound(9-78) | 2 to 3-fold | [2] |
| Isoform | EC50 for Calcium Mobilization | Cell Type | Reference |
| This compound/CXCL5 (5-78a.a.) | < 50.0 ng/ml | CHO-K1/Gα15/hCXCR2 cells | [5] |
| Recombinant Human this compound | ~100 ng/ml | Human neutrophils | [6][7] |
Signaling Pathways
This compound isoforms exert their biological effects by binding to the CXCR2 receptor, a member of the G-protein coupled receptor superfamily. This interaction initiates a cascade of intracellular signaling events that ultimately lead to the various cellular responses.
This compound/CXCL5-CXCR2 Signaling Pathway
Caption: this compound/CXCL5-CXCR2 Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound isoforms.
Isolation of Human Neutrophils from Whole Blood
Principle: This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.
Materials:
-
Anticoagulated (e.g., with EDTA, heparin, or citrate) whole human blood.
-
Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™).
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺.
-
Red Blood Cell (RBC) Lysis Buffer.
-
Phosphate Buffered Saline (PBS).
-
Sterile conical tubes (15 mL and 50 mL).
-
Serological pipettes.
-
Centrifuge.
Procedure:
-
Carefully layer 5.0 mL of anticoagulated whole blood over 5.0 mL of density gradient medium in a 15 mL conical tube. Perform this step slowly to avoid mixing.[8]
-
Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.[8]
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers containing plasma and mononuclear cells.
-
Collect the neutrophil/RBC pellet at the bottom of the tube.
-
Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺ and centrifuge at 350 x g for 10 minutes.[8]
-
To remove contaminating red blood cells, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Wash the cells with HBSS or PBS by centrifugation at 250 x g for 5 minutes.
-
Resuspend the purified neutrophils in the appropriate assay buffer and determine cell concentration and viability using a hemocytometer and trypan blue exclusion. A purity of >95% is expected.[9]
Neutrophil Chemotaxis Assay (Boyden Chamber)
Principle: The Boyden chamber assay is used to quantify the chemotactic response of neutrophils towards different this compound isoforms.
Materials:
-
Boyden chamber apparatus with microporous membranes (typically 3-5 µm pore size for neutrophils).
-
Isolated human neutrophils.
-
Assay medium (e.g., HBSS with 0.1% BSA).
-
This compound isoforms (full-length and truncated).
-
Chemoattractant control (e.g., fMLP).
-
Fixative (e.g., methanol).
-
Staining solution (e.g., Diff-Quik™).
-
Microscope.
Procedure:
-
Add the desired concentrations of this compound isoforms or control chemoattractants to the lower wells of the Boyden chamber.
-
Place the microporous membrane over the lower wells.
-
Add a suspension of isolated neutrophils (typically 1 x 10⁶ cells/mL) to the upper chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes.
-
After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.
-
Fix the membrane in methanol (B129727) and stain with a suitable staining solution.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Express the results as the mean number of migrated cells per field or as a chemotactic index.
Neutrophil Elastase Release Assay
Principle: This assay measures the amount of elastase released from neutrophils upon stimulation with this compound isoforms.
Materials:
-
Isolated human neutrophils.
-
Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺).
-
This compound isoforms.
-
Positive control (e.g., fMLP or PMA).
-
Substrate for elastase (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Pre-incubate isolated neutrophils in a 96-well plate at 37°C.
-
Add different concentrations of this compound isoforms or controls to the wells.
-
Incubate for an appropriate time (e.g., 30-60 minutes) to allow for degranulation.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the elastase substrate to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.
-
Calculate the rate of substrate cleavage, which is proportional to the amount of elastase released.
Intracellular Calcium Mobilization Assay
Principle: This assay measures the increase in intracellular calcium concentration in neutrophils upon stimulation with this compound isoforms using a fluorescent calcium indicator.
Materials:
-
Isolated human neutrophils.
-
Fluorescent calcium indicator (e.g., Fluo-3 AM or Fluo-4 AM).[10]
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺).
-
This compound isoforms.
-
Positive control (e.g., ionomycin).
-
Fluorometer or fluorescence microscope.
Procedure:
-
Load the isolated neutrophils with the fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in the assay buffer.
-
Measure the baseline fluorescence of the cell suspension.
-
Add the this compound isoform or control and immediately start recording the fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
At the end of the experiment, add a calcium ionophore like ionomycin (B1663694) to determine the maximum fluorescence, and a chelator like EGTA to determine the minimum fluorescence for calibration purposes.
Experimental Workflow for Comparing this compound Isoform Bioactivity
Caption: Experimental workflow for comparing this compound isoform bioactivity.
Conclusion
The biological functions of this compound are intricately regulated by post-translational modifications, particularly N-terminal truncation. The resulting isoforms exhibit enhanced potency in mediating neutrophil chemotaxis and activation, highlighting the importance of proteolytic processing in the amplification of inflammatory signals. A thorough understanding of the distinct activities of these isoforms is crucial for the development of targeted therapeutics for inflammatory diseases and cancer. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to investigate the roles of this compound isoforms in health and disease.
References
- 1. Regulation and function of the CXC chemokine this compound in monocytes and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of the neutrophil-activating CXC chemokine this compound/CXCL5 by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of the CXC chemokines this compound, GRO alpha and GRO gamma from tumor cells and leukocytes reveals NH2-terminal heterogeneity. Functional comparison of different natural isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. immunotools.de [immunotools.de]
- 7. angioproteomie.com [angioproteomie.com]
- 8. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Role of ENA-78/CXCL5 in Wound Healing and Tissue Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as Chemokine (C-X-C motif) Ligand 5 (CXCL5), is a potent chemoattractant and signaling molecule belonging to the CXC family of chemokines. Possessing the critical Glu-Leu-Arg (ELR) motif, this compound plays a significant, multifaceted role in the complex cascade of wound healing. Its functions are primarily mediated through the G protein-coupled receptor, CXCR2. This technical guide provides an in-depth examination of the mechanisms of this compound in tissue repair, focusing on its involvement in neutrophil recruitment, angiogenesis, and fibroblast activity. We present a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of regenerative medicine and drug development.
Introduction to this compound/CXCL5
This compound/CXCL5 is a small, 8 kDa cytokine that is a member of the alpha-chemokine subfamily.[1] It is produced by a variety of cells, including epithelial cells, monocytes, fibroblasts, and eosinophils, often in response to pro-inflammatory cytokines such as Interleukin-1 (IL-1) or Tumor Necrosis Factor-alpha (TNF-α).[2][3][4] Like other ELR-positive CXC chemokines, this compound is a powerful chemoattractant for neutrophils and is also involved in angiogenesis, the formation of new blood vessels.[5][6] These two functions place this compound at the core of the initial inflammatory and subsequent proliferative phases of wound healing.
The Role of this compound in the Phases of Wound Healing
The process of wound healing is a highly orchestrated biological process that can be broadly categorized into four overlapping phases: hemostasis, inflammation, proliferation, and remodeling.[7] this compound is a key player primarily in the inflammatory and proliferative phases.
-
Inflammatory Phase: Immediately following injury, the inflammatory phase begins. This compound is released at the wound site, where it establishes a chemotactic gradient that potently recruits neutrophils to the area.[2][8] These neutrophils are essential for phagocytosing debris and pathogens, preventing infection.[9]
-
Proliferative Phase: This phase is characterized by the formation of granulation tissue, which involves angiogenesis, fibroblast proliferation, and re-epithelialization. This compound contributes significantly to angiogenesis by stimulating the migration and proliferation of endothelial cells, which is crucial for supplying oxygen and nutrients to the regenerating tissue.[10][11] It also influences the behavior of fibroblasts, which are responsible for depositing the new extracellular matrix.
Quantitative Data on this compound in Wound Healing
The concentration and activity of this compound are critical determinants of its function in the wound microenvironment. The following tables summarize key quantitative data from various studies.
| Parameter | Finding | Cell/Tissue Type | Reference |
| Secreted Concentration | 16679.3 ± 3219.1 pg/mL | Bilayer (keratinocyte-fibroblast) skin substitutes | [12] |
| Cellular Concentration | 12 ± 2 pg per 10⁶ cells | Eosinophil lysates | [4] |
| Wound Exudate Levels (Diabetic Foot Ulcers) | Significantly decreased in non-healing patients compared to rapidly healing patients and burn victims. | Human wound exudate | [10] |
| Relative Potency of Truncated Forms | This compound(8,9-78) is 3-fold more active in neutrophil chemotaxis than the intact form. | Human neutrophils | [8] |
| Relative Potency of Truncated Forms | ENA(5-78) exhibits an 8-fold higher potency in chemotaxis assays compared to native this compound. | Human neutrophils | [13] |
Signaling Pathways of this compound/CXCL5
This compound exerts its biological effects primarily by binding to the CXCR2 receptor, a G protein-coupled receptor.[14] This interaction initiates a cascade of intracellular signaling events that regulate cellular responses such as migration, proliferation, and activation.
The binding of this compound to CXCR2 can activate multiple downstream signaling pathways, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival, proliferation, and migration.[15][16]
-
Mitogen-activated protein kinase (MAPK) pathways (including ERK, p38, and JNK): These pathways are involved in a wide range of cellular processes, including inflammation, proliferation, and differentiation.[17]
-
Phospholipase C (PLC)/Protein Kinase C (PKC) pathway: This pathway leads to the mobilization of intracellular calcium and the activation of various cellular functions.[17]
-
Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway: This pathway is also implicated in the cellular responses to this compound.[17]
Below is a diagram illustrating the primary signaling cascade initiated by this compound binding to its receptor, CXCR2.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to studying the role of this compound in wound healing. This section provides detailed protocols for key assays.
Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on a sandwich ELISA format for the quantitative detection of this compound in samples such as wound exudate, serum, plasma, or cell culture supernatants.[10][18][19][20][21]
Materials:
-
This compound ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash bottle or automated plate washer
-
Sample dilution buffer
Procedure:
-
Sample Preparation:
-
Centrifuge samples to remove particulates.
-
Dilute samples in the provided sample dilution buffer to ensure the concentration falls within the standard curve range. A starting dilution of 1:2 to 1:100 is recommended for wound exudate or plasma.[10]
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standards, samples, and blank (sample dilution buffer) to the appropriate wells of the pre-coated microplate.
-
Seal the plate and incubate for 90 minutes at 37°C.
-
Aspirate the liquid from each well and wash the plate 2-3 times with wash buffer.
-
Add 100 µL of biotin-labeled detection antibody working solution to each well.
-
Seal the plate and incubate for 60 minutes at 37°C.
-
Aspirate and wash the plate 3-5 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP (SABC) working solution to each well.
-
Seal the plate and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate 5 times with wash buffer.
-
Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm immediately after adding the stop solution.
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
In Vivo Murine Excisional Wound Healing Model
This model is used to study the dynamics of wound closure and tissue regeneration in vivo and to assess the effects of therapeutic interventions.[3][22][23][24]
Materials:
-
8-12 week old mice
-
Anesthetic (e.g., isoflurane)
-
Hair clippers and depilatory cream
-
Surgical scissors, forceps, and a 6 mm biopsy punch
-
70% ethanol (B145695) and povidone-iodine for sterilization
-
4% paraformaldehyde (PFA) for tissue fixation
-
Paraffin (B1166041) embedding station
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave the dorsal surface and apply a depilatory cream to remove remaining hair.
-
Clean the surgical area with 70% ethanol followed by povidone-iodine.
-
-
Wound Creation:
-
Gently lift the dorsal skin to create a fold.
-
Use a 6 mm biopsy punch to create one or two full-thickness excisional wounds through the skin fold.
-
-
Post-Operative Care and Monitoring:
-
Return the mouse to a clean cage and monitor for recovery from anesthesia.
-
Wounds can be left uncovered or dressed with a semi-occlusive dressing.
-
Photograph the wounds daily with a ruler for scale to measure the rate of wound closure.
-
-
Tissue Harvesting and Processing:
-
At predetermined time points (e.g., day 3, 7, 14 post-wounding), euthanize the mice.
-
Excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in 4% PFA for 3 hours at room temperature, then transfer to 4°C overnight.
-
Wash the tissue in PBS and dehydrate through a graded series of ethanol.
-
Embed the tissue in paraffin for subsequent histological or immunohistochemical analysis.
-
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This in vitro assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound.[5][9][25]
Materials:
-
Freshly isolated human or murine neutrophils
-
Boyden chamber or 96-well Transwell plate with 5.0 µm pore size polycarbonate membranes
-
This compound (recombinant protein) as the chemoattractant
-
Serum-free cell culture medium
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer or plate reader
Procedure:
-
Cell Preparation:
-
Isolate neutrophils from whole blood using a method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Resuspend the isolated neutrophils in serum-free medium at a concentration of 2 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add different concentrations of this compound (or control medium) to the lower chambers of the Boyden chamber/Transwell plate.
-
Place the Transwell inserts (with the 5.0 µm pore membrane) into the wells.
-
Add the neutrophil cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by measuring their ATP levels using a luminescent-based assay.
-
The luminescence signal is directly proportional to the number of migrated cells.
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards this compound by the number of cells that migrated towards the control medium.
-
Therapeutic Potential and Future Directions
The pivotal role of this compound in neutrophil recruitment and angiogenesis makes it an attractive target for therapeutic intervention in wound healing. In conditions of impaired healing, such as diabetic foot ulcers where this compound levels may be dysregulated, topical application of this compound or strategies to enhance its local production could promote healing.[10][11] Conversely, in chronic inflammatory wounds with excessive neutrophil infiltration, antagonizing the this compound/CXCR2 axis might be beneficial. Further research is needed to fully elucidate the temporal dynamics of this compound expression and the precise therapeutic window for its modulation in different types of wounds.
Conclusion
This compound/CXCL5 is a critical chemokine that orchestrates key events in the inflammatory and proliferative phases of wound healing. Its ability to recruit neutrophils and promote angiogenesis underscores its importance in tissue repair. A thorough understanding of its signaling pathways and the development of robust experimental models are essential for harnessing its therapeutic potential. This guide provides a foundational resource for researchers aiming to investigate and manipulate the this compound/CXCL5 axis for the advancement of wound care and regenerative medicine.
References
- 1. Novel insights into wound healing sequence of events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epithelial-neutrophil activating peptide (this compound) is an important angiogenic factor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for cutaneous wound healing assay in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of the neutrophil-activating CXC chemokine this compound/CXCL5 by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. Factors Affecting Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of the CXC chemokines this compound, GRO alpha and GRO gamma from tumor cells and leukocytes reveals NH2-terminal heterogeneity. Functional comparison of different natural isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Is a Novel Predictor of Wound Healing in Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Is a Novel Predictor of Wound Healing in Patients with Diabetic Foot Ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amino-terminal processing of chemokine this compound regulates biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 11β-HSD1 suppresses cardiac fibroblast CXCL2, CXCL5 and neutrophil recruitment to the heart post MI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cancer-associated fibroblasts promote PD-L1 expression in mice cancer cells via secreting CXCL5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. elkbiotech.com [elkbiotech.com]
- 20. static.fn-test.com [static.fn-test.com]
- 21. Human this compound/CXCL5 ELISA Kit (EHCXCL5) - Invitrogen [thermofisher.com]
- 22. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 23. Protocol for cutaneous wound healing assay in a murine model. | Semantic Scholar [semanticscholar.org]
- 24. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptional Regulation of the CXCL5 Gene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-X-C motif chemokine ligand 5 (CXCL5) is a potent neutrophil chemoattractant and a critical mediator in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression. The expression of the CXCL5 gene is tightly controlled at the transcriptional level by a complex network of transcription factors and signaling pathways. Understanding the nuances of this regulation is paramount for the development of novel therapeutic strategies targeting CXCL5-driven pathologies. This technical guide provides a comprehensive overview of the core mechanisms governing CXCL5 gene transcription, detailed experimental protocols for its study, and a summary of quantitative data to facilitate further research and drug development.
Core Transcriptional Regulators of CXCL5
The expression of the CXCL5 gene is orchestrated by a cohort of key transcription factors that bind to specific regulatory elements within its promoter and enhancer regions.
Nuclear Factor-kappa B (NF-κB)
NF-κB is a master regulator of inflammatory gene expression and plays a central role in inducing CXCL5 transcription.[1] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), activate the NF-κB signaling cascade, leading to the translocation of NF-κB subunits, primarily p65/p50 heterodimers, into the nucleus. These subunits then bind to consensus κB sites in the CXCL5 promoter, driving gene expression.[2][3][4] Studies have shown that mutation of these NF-κB binding sites significantly reduces cytokine-induced CXCL5 promoter activity.[4] In hepatocellular carcinoma cells overexpressing CD24, there is a notable increase in NF-κB enrichment on the CXCL5 promoter, which is correlated with elevated CXCL5 expression.[3]
p53
The tumor suppressor protein p53 is another critical regulator of CXCL5 transcription, often exhibiting a dual role. Wild-type p53 has been shown to repress CXCL5 promoter activity.[5][6] Conversely, gain-of-function (GOF) mutant p53 proteins, frequently found in various cancers, can upregulate the expression of CXC chemokines, including CXCL5.[5][6] This upregulation by mutant p53 is associated with enhanced cell migration and points to a mechanistic link between p53 mutations and the pro-tumorigenic microenvironment.[5][6] Chromatin immunoprecipitation assays have revealed an enhanced presence of acetylated histone H3, a mark of active transcription, on the CXCL5 promoter in cells expressing GOF p53.[5]
Other Transcription Factors
Several other transcription factors have been implicated in the regulation of CXCL5 expression, including:
-
AP-1 (Activator Protein 1): The 5' flanking region of the CXCL5 gene contains potential binding sites for AP-1.[2]
-
Interferon Regulatory Factor-1 (IRF-1): Putative binding sites for IRF-1 are also present in the CXCL5 promoter region.[2]
-
Forkhead Box D1 (FOXD1): In colorectal cancer, the CXCL5/CXCR2 axis promotes the transcriptional activity of FOXD1 on the VEGF-A promoter, suggesting an indirect regulatory loop that could also impact CXCL5 expression itself through feedback mechanisms.[7]
Signaling Pathways Modulating CXCL5 Transcription
The activity of the aforementioned transcription factors is controlled by a network of upstream signaling pathways, which are often initiated by extracellular cues such as cytokines, growth factors, and pathogen-associated molecular patterns.
PI3K/AKT and MAPK/ERK Pathways
The Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are frequently activated in cancer and inflammation and are known to regulate CXCL5 expression.[8] In colorectal cancer, the CXCL5/CXCR2 axis can activate both the AKT and ERK pathways.[7] Specifically, the AKT pathway plays a major role in CXCL5-induced FOXD1 and VEGF-A expression.[7] In non-small cell lung cancer, the CXCL5/CXCR2 axis promotes tumor progression via the ERK/Snail or AKT/GSK3β/β-catenin pathways.
JAK/STAT Pathway
The Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway is another important signaling cascade involved in CXCL5 regulation. In gastric cancer, TNF-α-induced macrophages release CXCL5, which then activates a CXCR2/STAT3 feed-forward loop, promoting tumor cell migration.[8]
Toll-like Receptor (TLR) Signaling
In the context of inflammation, particularly in the lungs, TLR signaling is a key driver of CXCL5 expression. Studies in alveolar epithelial cells have shown that CXCL5 expression is regulated by the TLR4 signaling pathway, involving the adaptor molecules MyD88 and TIRAP, and the downstream kinases p38 and JNK.
Quantitative Data on CXCL5 Gene Regulation
The following tables summarize quantitative data from various studies on the regulation of CXCL5 expression.
Table 1: Cytokine-Induced CXCL5 mRNA Expression in Human Alveolar Type II Cells
| Treatment | Fold Increase in CXCL5 mRNA (normalized to 18S rRNA) |
| TNF-α (10 ng/ml) | ~15-fold |
| IL-17A (50 ng/ml) | No significant change |
| TNF-α (10 ng/ml) + IL-17A (50 ng/ml) | ~50-fold |
Data adapted from studies on the synergistic effects of TNF-α and IL-17A on CXCL5 expression.[9]
Table 2: Effect of p53 Status on CXCL5 Promoter Activity
| Cell Line / Condition | Relative Luciferase Activity (Fold Change) |
| H1299 (p53-null) + Vector | 1.0 (baseline) |
| H1299 + Wild-type p53 | Repressed below baseline |
| H1299 + GOF Mutant p53 (R273H) | Increased |
Qualitative representation based on findings that wild-type p53 represses while GOF mutant p53 enhances CXCL5 promoter activity.[5][6]
Table 3: Effect of Enhancer Deletion on CXCL5 mRNA Expression in Pancreatic Cancer Cells
| Enhancer Deletion | Change in CXCL5 mRNA Expression |
| Enhancer 'c' | Reduced |
| Enhancer 'd' | Reduced |
Data derived from studies on enhancer-mediated regulation of CXCL gene clusters in pancreatic cancer.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of CXCL5 gene regulation. The following are detailed protocols for key experimental techniques.
Chromatin Immunoprecipitation (ChIP) Assay for NF-κB Binding to the CXCL5 Promoter
This protocol is designed to assess the in vivo binding of the NF-κB p65 subunit to the CXCL5 promoter in response to TNF-α stimulation.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (37% solution)
-
Cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors)
-
Nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
Dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Anti-NF-κB p65 antibody (e.g., Cell Signaling Technology, #8242)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the CXCL5 promoter region containing the NF-κB binding site.
Procedure:
-
Cell Culture and Cross-linking:
-
Plate cells (e.g., A549) and grow to 80-90% confluency.
-
Stimulate cells with TNF-α (e.g., 10 ng/mL for 30 minutes).
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and lyse in cell lysis buffer.
-
Isolate nuclei by centrifugation and resuspend in nuclear lysis buffer.
-
Shear chromatin to an average size of 200-1000 bp using sonication. Optimize sonication conditions for your specific cell type and equipment.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the anti-NF-κB p65 antibody or IgG control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the complexes from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C for at least 4 hours with NaCl.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers flanking the putative NF-κB binding site on the CXCL5 promoter.
-
Calculate the enrichment of the target sequence relative to the input and IgG control.
-
Luciferase Reporter Assay for CXCL5 Promoter Activity
This assay measures the activity of the CXCL5 promoter in response to specific stimuli or the overexpression of transcription factors.
Materials:
-
Luciferase reporter vector containing the CXCL5 promoter region upstream of the luciferase gene (e.g., pGL3-Basic).
-
Expression vectors for transcription factors of interest (e.g., wild-type or mutant p53).
-
A co-transfected control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Cell line of interest (e.g., H1299).
-
Transfection reagent.
-
Dual-Luciferase® Reporter Assay System (e.g., Promega).
-
Luminometer.
Procedure:
-
Vector Construction:
-
Clone the human CXCL5 promoter region into a luciferase reporter vector.
-
-
Cell Transfection:
-
Co-transfect the cells with the CXCL5 promoter-luciferase construct, the normalization vector, and, if applicable, the transcription factor expression vector using a suitable transfection reagent.
-
-
Cell Treatment and Lysis:
-
After 24-48 hours, treat the cells with the desired stimulus (e.g., cytokines).
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
-
Luciferase Activity Measurement:
-
Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase assay reagent.
-
Subsequently, measure the Renilla luciferase activity after adding the Stop & Glo® reagent.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold change relative to the control condition.
-
Real-Time Quantitative PCR (RT-qPCR) for CXCL5 mRNA Expression
This protocol quantifies the levels of CXCL5 mRNA in cells or tissues.
Materials:
-
RNA extraction kit.
-
Reverse transcription kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
qPCR instrument.
-
Human CXCL5 specific primers. An example of a commercially available primer pair is:
-
Primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with the cDNA template, CXCL5 primers, housekeeping gene primers, and qPCR master mix.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CXCL5 and the housekeeping gene.
-
Calculate the relative expression of CXCL5 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control condition.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways that regulate CXCL5 transcription and a typical experimental workflow for studying gene regulation.
Signaling Pathways Regulating CXCL5 Transcription
References
- 1. NF-κB, CHEMOKINE GENE TRANSCRIPTION AND TUMOUR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Gain-of-function mutant p53 upregulates CXC chemokines and enhances cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CXCL5 induces tumor angiogenesis via enhancing the expression of FOXD1 mediated by the AKT/NF-κB pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCL5: A coachman to drive cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CXCL Gene Clusters Regulated by Enhancer‐Mediated DNA Looping Alteration in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
Methodological & Application
Application Notes and Protocols for Human ENA-78 ELISA Kit in Serum Samples
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide for the quantification of human Epithelial-Derived Neutrophil-Activating Protein 78 (ENA-78), also known as CXCL5, in human serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Introduction
This compound/CXCL5 is a small cytokine belonging to the CXC chemokine family. It plays a crucial role in inflammation by acting as a potent chemoattractant and activator for neutrophils.[1] this compound is produced by various cell types, including monocytes and epithelial cells, in response to inflammatory stimuli such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). Elevated levels of this compound have been associated with several inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic pancreatitis.[1] This ELISA kit provides a reliable and quantitative method for measuring this compound in human serum, making it a valuable tool for studying its role in various physiological and pathological processes.
The assay is based on the sandwich ELISA principle. A microplate is pre-coated with a monoclonal antibody specific for human this compound. When standards and samples are added to the wells, the this compound present binds to the immobilized antibody. Subsequently, a biotin-conjugated polyclonal antibody specific for human this compound is added, which binds to the captured this compound. Following a wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin. After another wash, a substrate solution is added, and the HRP enzyme catalyzes a color change that is proportional to the amount of this compound bound. The reaction is stopped, and the absorbance is measured at 450 nm.
Data Presentation
Kit Specifications
| Parameter | Specification |
| Assay Type | Sandwich ELISA |
| Sample Type | Serum, Plasma, Cell Culture Supernatants |
| Sensitivity | Typically 10-15 pg/mL |
| Assay Range | Varies by manufacturer, commonly 31.2 - 2000 pg/mL |
| Specificity | Natural and recombinant human this compound |
Typical Reagent Volumes and Incubation Times
| Step | Reagent | Volume per Well | Incubation Time | Incubation Temperature |
| Sample/Standard Incubation | Standard or Sample | 50 - 100 µL | 2 - 2.5 hours or overnight (4°C) | Room Temperature or 37°C |
| Detection Antibody Incubation | Biotin-conjugated Antibody | 100 µL | 1 hour | Room Temperature or 37°C |
| Enzyme Conjugate Incubation | Streptavidin-HRP | 100 µL | 30 - 45 minutes | Room Temperature or 37°C |
| Substrate Incubation | TMB Substrate | 100 µL | 30 minutes | Room Temperature (in the dark) |
| Stop Solution | Stop Solution | 50 µL | N/A | N/A |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1X): If provided as a concentrate (e.g., 20X), dilute with deionized or distilled water to the final working concentration. For example, dilute 20 mL of 20X Wash Buffer Concentrate into 380 mL of deionized water to prepare 400 mL of 1X Wash Buffer.[2]
-
Standards: Reconstitute the lyophilized standard with the recommended volume of diluent to create a stock solution. Prepare a dilution series of the standard as per the kit's instructions to generate a standard curve.
-
Biotin-conjugated Antibody: Briefly centrifuge the vial before use. Dilute the biotin-conjugated antibody to the working concentration using the appropriate assay diluent.
-
Streptavidin-HRP: Briefly centrifuge the vial before use. Dilute the Streptavidin-HRP conjugate to the working concentration using the appropriate assay diluent.
Serum Sample Preparation
-
Collect whole blood using a serum separator tube (SST).
-
Allow the blood to clot for 30 minutes to 2 hours at room temperature.[3]
-
Centrifuge the clotted blood at 1000 x g for 15-20 minutes.[3]
-
Carefully aspirate the serum and transfer it to a clean tube.
-
If not assayed immediately, store the serum samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
-
Before use, thaw the samples completely and mix them well. If particulate matter is present, centrifuge the samples to clarify.
-
Dilute serum samples with the appropriate assay diluent as recommended by the kit manufacturer. A 2 to 10-fold dilution is often suggested.[2]
Assay Procedure
-
Bring all reagents and samples to room temperature before use. It is recommended to run all standards and samples in duplicate.
-
Add 100 µL of each standard and diluted sample to the appropriate wells of the microplate.
-
Cover the plate and incubate for 2 to 2.5 hours at room temperature or as specified by the kit protocol.[4][5]
-
Aspirate the liquid from each well and wash the plate 3-4 times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the last wash by inverting the plate and blotting it on a clean paper towel.[4]
-
Add 100 µL of the diluted biotin-conjugated antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.[4][5]
-
Repeat the wash step as described in step 4.
-
Add 100 µL of the diluted Streptavidin-HRP solution to each well.
-
Cover the plate and incubate for 45 minutes at room temperature.[4][5]
-
Repeat the wash step as described in step 4.
-
Add 100 µL of TMB Substrate solution to each well.
-
Cover the plate and incubate for 30 minutes at room temperature in the dark.[4][5]
-
Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Subtract the average zero standard optical density from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of this compound in the samples.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final concentration of this compound in the original serum sample.
Visualizations
This compound (CXCL5) Signaling Pathway
Caption: this compound (CXCL5) signaling through the CXCR2 receptor.
This compound ELISA Experimental Workflow
Caption: A typical workflow for the this compound sandwich ELISA.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Activation of CXCL5-CXCR2 axis promotes proliferation and accelerates G1 to S phase transition of papillary thyroid carcinoma cells and activates JNK and p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. raybiotech.com [raybiotech.com]
Measuring ENA-78 (CXCL5) Levels in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as Chemokine (C-X-C motif) ligand 5 (CXCL5), is a small cytokine belonging to the CXC chemokine family.[1] It plays a crucial role in the inflammatory response by acting as a potent chemoattractant and activator for neutrophils.[2][3] this compound is produced by various cell types, including monocytes, neutrophils, epithelial cells, and fibroblasts, in response to pro-inflammatory stimuli such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[1][4] Elevated levels of this compound in plasma have been associated with several inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, neuromyelitis optica, and periodontitis, making it a valuable biomarker for disease activity and therapeutic response.[2][5][6]
This document provides detailed protocols and application notes for the accurate quantification of this compound levels in human plasma, primarily focusing on the widely used Enzyme-Linked Immunosorbent Assay (ELISA) method.
Signaling Pathway of this compound (CXCL5)
This compound exerts its biological effects by binding to the C-X-C chemokine receptor 2 (CXCR2), a G protein-coupled receptor expressed on the surface of target cells, particularly neutrophils.[3] This interaction triggers a cascade of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and activation of the inflammatory response.
Measurement of this compound in Plasma
The most common and reliable method for quantifying this compound levels in plasma is the sandwich ELISA. Commercially available kits from various manufacturers provide a standardized and validated platform for this purpose.[7][8] An alternative method is the use of multiplex bead-based immunoassays, which allow for the simultaneous measurement of multiple cytokines and chemokines.[5]
Experimental Workflow
The general workflow for measuring plasma this compound levels using a sandwich ELISA kit is depicted below.
Experimental Protocol: Sandwich ELISA
This protocol is a generalized procedure based on commercially available human this compound/CXCL5 ELISA kits.[7][9][10] It is essential to refer to the specific manufacturer's instructions provided with the kit for precise details and reagent concentrations.
Materials
-
Human this compound/CXCL5 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate, and stop solution)
-
Deionized or distilled water
-
Precision pipettes and tips
-
Graduated cylinders
-
Tubes for standard and sample dilutions
-
Absorbent paper
-
Microplate reader capable of measuring absorbance at 450 nm
-
Log-log graph paper or computer software for data analysis
Sample Collection and Preparation
-
Plasma Collection : Collect whole blood into tubes containing EDTA as an anticoagulant.[5] Since this compound is present in platelet granules and released upon activation, it is crucial to use platelet-poor plasma to measure circulating levels accurately.[10]
-
Centrifugation : Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.[4]
-
Aliquoting : Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Storage : Assay the plasma immediately or aliquot and store at ≤ -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[4][10]
-
Sample Dilution : Depending on the expected concentration, plasma samples may require dilution with the assay diluent provided in the kit. A 2 to 10-fold dilution is often recommended.[9] It is advisable to run a pilot experiment to determine the optimal dilution factor.
Assay Procedure
-
Reagent Preparation : Bring all reagents and samples to room temperature before use. Prepare working solutions of wash buffer, standards, and other reagents as instructed in the kit manual.
-
Standard and Sample Addition : Add 100 µL of each standard, control, and diluted sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
First Incubation : Cover the plate with an adhesive sealer and incubate for 2 to 2.5 hours at room temperature or as specified by the manufacturer.[7][9]
-
Washing : Aspirate or decant the contents of each well. Wash the wells four times with 300 µL of 1X Wash Buffer per well. Ensure complete removal of the wash buffer after the final wash by inverting the plate and blotting it on absorbent paper.
-
Detection Antibody Addition : Add 100 µL of the biotinylated detection antibody solution to each well.
-
Second Incubation : Cover the plate and incubate for 1 hour at room temperature.[7]
-
Washing : Repeat the washing step as described in step 4.
-
Streptavidin-HRP Addition : Add 100 µL of the prepared Streptavidin-HRP solution to each well.
-
Third Incubation : Cover the plate and incubate for 45 minutes at room temperature.[7]
-
Washing : Repeat the washing step as described in step 4.
-
Substrate Development : Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop.[7]
-
Stopping the Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.
-
Absorbance Reading : Read the optical density of each well within 30 minutes using a microplate reader set to 450 nm.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard optical density from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of this compound in the samples.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final this compound concentration in the original plasma sample.
Data Presentation: this compound Plasma Levels in Health and Disease
The following table summarizes representative this compound plasma concentrations from published studies. These values can serve as a reference, but it is important to establish normal ranges within the specific study population.
| Condition | Subject Group | Mean/Median this compound Concentration (pg/mL) | Key Findings | Reference |
| Neuromyelitis Optica (NMO) | NMO Patients | Significantly higher than healthy controls and MS patients | This compound levels correlated with disease severity (EDSS scores). | [5] |
| Healthy Controls | - | - | [5] | |
| Multiple Sclerosis (MS) Patients | - | - | [5] | |
| Periodontitis | Periodontitis Patients | Significantly higher than healthy subjects | This compound concentrations were significantly greater in smokers with periodontitis. | [6] |
| Healthy Subjects | - | - | [6] | |
| Chronic Liver Disease | Chronic Liver Disease Patients | 86.6 (median) | Plasma CXCL5 levels were lower in patients with chronic liver disease. | [4] |
| Healthy Controls | 564.8 (median) | Levels decreased with the stage of cirrhosis. | [4] |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background | - Insufficient washing- Contaminated reagents- High concentration of detection antibody or HRP conjugate | - Ensure thorough washing and complete removal of buffer- Use fresh, sterile reagents- Optimize antibody/conjugate concentrations |
| Low Signal | - Inactive reagents- Incorrect incubation times or temperatures- Insufficient sample concentration | - Check reagent expiration dates and storage conditions- Adhere strictly to the protocol's incubation parameters- Use less diluted samples or a more sensitive assay |
| High Variability (High CV%) | - Pipetting errors- Inconsistent washing- Bubbles in wells | - Calibrate pipettes and use proper pipetting technique- Ensure uniform washing across the plate- Check for and remove bubbles before reading the plate |
| Poor Standard Curve | - Improper standard reconstitution or dilution- Pipetting errors- Contaminated standards | - Reconstitute and dilute standards carefully as per the manual- Use calibrated pipettes- Prepare fresh standards |
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can achieve accurate and reproducible measurements of this compound in plasma, facilitating a better understanding of its role in health and disease.
References
- 1. CXCL5 - Wikipedia [en.wikipedia.org]
- 2. Regulation and function of the CXC chemokine this compound in monocytes and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The C-X-C Motif Chemokine Ligand 5, Which Exerts an Antioxidant Role by Inducing HO-1 Expression, Is C-X-C Motif Chemokine Receptor 2-Dependent in Human Prostate Stroma and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCL5 plasma levels are decreased in patients with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased plasma levels of epithelial neutrophil-activating peptide 78/CXCL5 during the remission of Neuromyelitis optica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased plasma levels epithelial cell-derived neutrophil-activating peptide 78/CXCL5 in periodontitis patients undergoing supportive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. Human this compound/CXCL5 ELISA Kit (EHCXCL5) - Invitrogen [thermofisher.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Application Notes: Immunohistochemical Staining of ENA-78 in Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a small cytokine belonging to the CXC chemokine family. It plays a significant role in inflammation, particularly in the recruitment and activation of neutrophils.[1] this compound is implicated in various physiological and pathological processes, including angiogenesis, connective tissue remodeling, and the tumor microenvironment.[1] Consequently, the detection and localization of this compound in tissue samples through immunohistochemistry (IHC) is a valuable technique for studying its role in disease pathogenesis and for the development of novel therapeutics.
These application notes provide a detailed protocol for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Data Presentation
The following table summarizes typical quantitative parameters for this compound immunohistochemistry. Note that optimal conditions should be determined empirically for each specific antibody, tissue type, and experimental setup.
| Parameter | Value/Range | Notes |
| Primary Antibody Dilution | 1:50 - 1:1000 | The optimal dilution should be determined by titration. A starting dilution of 1:50 has been used successfully in some studies.[2] Other antibody datasheets suggest a broader range up to 1:1000.[3] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Citrate (B86180) buffer (10 mM, pH 6.0) is commonly used.[4] |
| Primary Antibody Incubation | Overnight at 4°C | This allows for optimal antibody binding.[4] |
| Secondary Antibody Incubation | 30 minutes at room temperature | Standard for many IHC protocols.[4] |
| Tissue Section Thickness | 4 µm | A standard thickness for FFPE tissue sections.[4] |
Experimental Protocols
This protocol outlines the key steps for performing immunohistochemistry for this compound on paraffin-embedded tissue sections.
I. Deparaffinization and Rehydration
-
Place slides in a 60°C oven for 20-30 minutes to melt the paraffin.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
II. Antigen Retrieval
-
Immerse slides in a staining dish containing 10 mM sodium citrate buffer (pH 6.0).
-
Heat the slides in a microwave oven or water bath to 95-100°C for 10-20 minutes. Do not allow the solution to boil.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse the slides in wash buffer (e.g., PBS or TBS with 0.05% Tween-20) for 5 minutes.
III. Immunohistochemical Staining
-
Peroxidase Block (for chromogenic detection): Immerse slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate slides with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution and incubate the sections with the primary antibody against this compound, diluted in antibody diluent, overnight at 4°C in a humidified chamber.[4]
-
Washing: Wash the slides three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30 minutes at room temperature.[4]
-
Washing: Wash the slides three times with wash buffer for 5 minutes each.
-
Detection: Incubate the sections with a streptavidin-horseradish peroxidase (HRP) conjugate (for chromogenic detection) for 30 minutes at room temperature.
-
Washing: Wash the slides three times with wash buffer for 5 minutes each.
-
Chromogen Application: Apply the chromogen solution (e.g., DAB) and incubate until the desired stain intensity develops. Monitor under a microscope.
-
Washing: Rinse gently with distilled water.
IV. Counterstaining, Dehydration, and Mounting
-
Counterstaining: Lightly counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Washing: Rinse with distilled water.
-
Dehydration: Dehydrate the sections through graded alcohols (70%, 95%, and two changes of 100% ethanol) for 3 minutes each.
-
Clearing: Clear the sections in two changes of xylene for 5 minutes each.
-
Mounting: Apply a coverslip with a permanent mounting medium.
Visualizations
This compound (CXCL5) Signaling Pathway
The following diagram illustrates the signaling pathway of this compound (CXCL5). This compound binds to its receptor, CXCR2, activating downstream signaling cascades that are involved in processes such as cell proliferation, migration, and angiogenesis.
References
- 1. CXCL5 expression in tumor tissues is associated with poor prognosis in patients with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Value of CXCL5 for Determining of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCL5 Polyclonal Antibody (PA5-80531) [thermofisher.com]
- 4. Overexpression of CXCL5 Is Associated With Poor Survival in Patients With Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Recombinant ENA-78 in a Neutrophil Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as CXCL5, is a member of the CXC chemokine family and a potent chemoattractant and activator for neutrophils.[1][2] Produced by various cell types, including monocytes, endothelial cells, and epithelial cells in response to pro-inflammatory cytokines like IL-1 and TNF-α, this compound plays a crucial role in the innate immune response by recruiting neutrophils to sites of inflammation.[3][4] Dysregulation of this compound has been implicated in a variety of inflammatory diseases, making it a key target for therapeutic investigation.[1][2] These application notes provide a comprehensive protocol for utilizing recombinant this compound in an in vitro neutrophil migration assay, a fundamental tool for studying inflammation and for the screening of potential anti-inflammatory therapeutics.
Principle of the Neutrophil Migration Assay
The neutrophil migration assay is a widely used method to assess the chemotactic response of neutrophils to a specific chemoattractant. The most common setup utilizes a Boyden chamber or a Transwell® system. This apparatus consists of two compartments, an upper and a lower chamber, separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant, in this case, recombinant this compound, is placed in the lower chamber. The neutrophils migrate through the pores of the membrane towards the higher concentration of the chemoattractant in the lower chamber. The extent of migration is then quantified to determine the chemotactic potency of the substance being tested.
Data Presentation
The following tables summarize the expected quantitative data from a neutrophil migration assay using recombinant this compound.
Table 1: Dose-Response of Recombinant Human this compound on Neutrophil Migration
| Concentration of Recombinant this compound (ng/mL) | Concentration of Recombinant this compound (nM) | Mean Number of Migrated Neutrophils | Standard Deviation | Chemotactic Index* |
| 0 (Negative Control) | 0 | User-defined | User-defined | 1.0 |
| 1 | 0.125 | User-defined | User-defined | User-defined |
| 5 | 0.625 | User-defined | User-defined | User-defined |
| 10 | 1.25 | User-defined | User-defined | User-defined |
| 50 | 6.25 | User-defined | User-defined | User-defined |
| 100 | 12.5 | User-defined | User-defined | User-defined |
| 500 | 62.5 | User-defined | User-defined | User-defined |
Note: The Chemotactic Index is calculated as the number of cells that migrated in response to the chemoattractant divided by the number of cells that migrated in the absence of the chemoattractant (negative control). A chemotactic response is typically observed starting at a concentration of 5.0-10.0 ng/ml.[5]
Table 2: Comparison of Chemotactic Potency of this compound Isoforms
| Chemokine Isoform | Relative Potency vs. Intact this compound | Fold Increase in Activity |
| Intact this compound | 1x | 1 |
| Truncated this compound (8,9-78) | 3x | 3 |
| Intact GRO-alpha | > this compound | Data not available |
| Truncated GRO-alpha (4,5,6-73) | 300x | 300 |
Note: Truncated forms of CXC chemokines, including this compound, have been shown to be more potent in inducing neutrophil chemotaxis than their intact counterparts.[6]
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
Materials:
-
Whole blood collected in EDTA or heparin-containing tubes
-
Ficoll-Paque PLUS
-
Dextran T500 solution (3% in 0.9% NaCl)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Resuspend the granulocyte/erythrocyte pellet in HBSS.
-
Add an equal volume of 3% Dextran T500 solution and mix gently by inverting the tube.
-
Allow the erythrocytes to sediment by gravity for 20-30 minutes at room temperature.
-
Carefully collect the leukocyte-rich supernatant and transfer it to a new 50 mL conical tube.
-
Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5-10 minutes at room temperature to lyse any remaining red blood cells.
-
Add HBSS to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the neutrophil pellet with HBSS.
-
Resuspend the final neutrophil pellet in the appropriate assay medium (e.g., HBSS with 0.1% BSA).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The purity of the neutrophil preparation should be >95%.
Protocol 2: Neutrophil Migration Assay using a Boyden Chamber
Materials:
-
Isolated human neutrophils
-
Recombinant Human this compound
-
Chemoattractant-free assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber apparatus or 24-well Transwell® plate (with 3-5 µm pore size polycarbonate membranes)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
Cell viability/quantification reagent (e.g., Calcein-AM or CyQUANT™)
Procedure:
-
Preparation of Chemoattractant: Prepare serial dilutions of recombinant this compound in the assay medium to achieve the desired final concentrations (e.g., 1-500 ng/mL).
-
Setting up the Assay:
-
Add 600 µL of the this compound dilutions to the lower wells of the 24-well plate.
-
For the negative control, add 600 µL of assay medium without this compound.
-
For a positive control, use a known chemoattractant such as IL-8 (10-100 ng/mL).
-
-
Adding the Neutrophils:
-
Resuspend the isolated neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Carefully place the Transwell® inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the neutrophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes.
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell® inserts from the wells.
-
Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the migrated cells on the lower surface of the membrane or in the lower chamber.
-
Method for Quantification of Neutrophil Migration
Fluorescence-Based Quantification:
-
Pre-label the neutrophils with a fluorescent dye such as Calcein-AM before adding them to the upper chamber.
-
After the incubation period, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence microplate reader.
-
Alternatively, lyse the migrated cells in the lower chamber and quantify the released cellular components (e.g., DNA with CyQUANT™).
Cell Counting:
-
Fix the membrane with methanol (B129727) and stain the migrated cells with a suitable stain (e.g., Giemsa or DAPI).
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields and calculate the average number of migrated cells per field.
Visualizations
Caption: this compound signaling pathway in neutrophils.
Caption: Workflow for a neutrophil migration assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background migration (high negative control) | Neutrophils are activated during isolation. | Handle cells gently, keep them on ice, and use endotoxin-free reagents. |
| Assay medium contains chemoattractants (e.g., in FBS). | Use serum-free or low-serum medium. | |
| Low migration in response to this compound | Recombinant this compound is inactive. | Ensure proper storage and handling of the recombinant protein. Reconstitute immediately before use. |
| Neutrophils are not responsive. | Check neutrophil viability. Use freshly isolated cells. | |
| Incorrect pore size of the membrane. | Use a membrane with a pore size of 3-5 µm for neutrophils. | |
| Incubation time is too short or too long. | Optimize the incubation time (typically 60-90 minutes). | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and pipetting. |
| Air bubbles trapped under the membrane. | Carefully place the inserts into the wells to avoid air bubbles. |
References
- 1. prospecbio.com [prospecbio.com]
- 2. Regulation and function of the CXC chemokine this compound in monocytes and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immunotools.de [immunotools.de]
- 4. Recombinant Human ENA 78 / CXCL5 [fujifilmbiosciences.fujifilm.com]
- 5. Human this compound (CXCL5) (5-78 aa) Recombinant Protein (300-22-20UG) [thermofisher.com]
- 6. Isolation of the CXC chemokines this compound, GRO alpha and GRO gamma from tumor cells and leukocytes reveals NH2-terminal heterogeneity. Functional comparison of different natural isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
ENA-78 Antibody for Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine 5 (CXCL5), is a small cytokine belonging to the CXC chemokine family.[1][2] It plays a crucial role in inflammation, angiogenesis, and wound healing by signaling through its receptor, CXCR2.[1][2] this compound is a potent chemoattractant and activator of neutrophils.[1] Dysregulation of this compound expression has been implicated in a variety of inflammatory diseases and cancers, making it a significant target for research and therapeutic development. Western Blot analysis is a fundamental technique for the detection and quantification of this compound protein expression in complex biological samples. This document provides detailed application notes and a generalized protocol for the use of this compound antibodies in Western Blotting.
Signaling Pathway of this compound (CXCL5)
This compound exerts its biological effects by binding to the G-protein coupled receptor, CXCR2.[1][2] This interaction initiates a cascade of downstream signaling pathways, primarily the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. These pathways regulate a multitude of cellular processes, including cell migration, proliferation, survival, and gene expression. In the context of cancer, activation of these pathways by this compound can promote tumor growth, metastasis, and angiogenesis.[2][3][4]
References
in vivo animal models to study ENA-78 function
An in-depth guide to utilizing in vivo animal models for the functional study of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Introduction to this compound/CXCL5
Epithelial-Neutrophil Activating Peptide-78 (this compound or CXCL5) is a small cytokine belonging to the CXC chemokine family.[1] It is a potent chemoattractant and activator for neutrophils.[2] Produced by various cells like monocytes, eosinophils, and epithelial cells in response to inflammatory stimuli such as Interleukin-1 (IL-1) or Tumor Necrosis Factor-alpha (TNF-α), CXCL5 plays a crucial role in the inflammatory response, angiogenesis, and connective tissue remodeling by binding to the CXCR2 receptor.[1][3][4] Its dysregulation is implicated in numerous inflammatory conditions, including arthritis, acute lung injury, and cancer.[2][5][6] Animal models are indispensable tools for elucidating the complex in vivo functions of CXCL5 and for the preclinical evaluation of potential therapeutic agents targeting this chemokine.[7]
Application Note 1: Rodent Models of Inflammatory Arthritis
Rodent models of arthritis are critical for understanding the role of chemokines like CXCL5 in the pathogenesis of autoimmune joint diseases.[7][8] The rat adjuvant-induced arthritis (AIA) model, in particular, has been instrumental in demonstrating the involvement of a rat this compound-like protein in the progression and maintenance of the disease.[9]
In the AIA model, levels of an this compound-like protein are found to be elevated in the serum as early as day 7 post-adjuvant injection and continue to rise as the disease develops.[9] In joint homogenates, these levels increase later, by day 18, coinciding with maximal arthritis.[9] The expression of this protein in both serum and joints correlates with the progression of joint inflammation.[9] Crucially, administering a neutralizing anti-human this compound antibody before the clinical onset of AIA can modify the severity of the disease, supporting a significant role for this chemokine in the disease process.[9]
Quantitative Data: this compound-like Protein in Rat Adjuvant-Induced Arthritis
| Time Point | Serum this compound-like Protein (vs. Control) | Joint Homogenate this compound-like Protein (vs. Control) | Correlation with Joint Circumference |
| Day 7 | Significantly increased[9][10] | Not significantly different | - |
| Day 18 | Highest level compared to control[10] | Significantly increased[9][10] | Positive correlation (r=0.78)[10] |
| Day 41 | Remained significantly increased[10] | Peak level compared to control[10] | Positive correlation (r=0.96 for serum)[10] |
Experimental Protocol: Rat Adjuvant-Induced Arthritis (AIA) Model
Objective: To induce arthritis in rats to study the expression and function of the this compound-like protein.
Materials:
-
Female Lewis rats (specific pathogen-free)
-
Freund's complete adjuvant containing Mycobacterium tuberculosis
-
Syringes and needles (26-gauge)
-
Neutralizing anti-human this compound antibody and isotype control antibody
-
ELISA kit for rat this compound/CXCL5
-
Equipment for tissue homogenization and processing
Procedure:
-
Animal Acclimatization: House female Lewis rats under standard conditions for at least one week before the experiment.
-
Induction of Arthritis:
-
On day 0, administer a single intradermal injection of 0.1 mL of Freund's complete adjuvant into the base of the tail of each rat.
-
Monitor animals daily for clinical signs of arthritis, including redness, swelling, and joint circumference measurements.
-
-
Therapeutic/Prophylactic Intervention (Example):
-
For prophylactic treatment, administer neutralizing anti-human this compound antibodies intraperitoneally before the onset of disease (e.g., on day 0 or shortly after).[9]
-
Administer an equivalent dose of a non-specific isotype control antibody to a control group.
-
-
Sample Collection:
-
Collect blood samples via tail vein at specified time points (e.g., days 0, 7, 18, 41) for serum preparation.[10]
-
At the end of the experiment, euthanize the animals and collect joint tissues (e.g., ankles).
-
-
Sample Processing and Analysis:
-
Prepare joint homogenates from the collected tissues.
-
Measure the concentration of the this compound-like protein in serum and joint homogenates using a validated ELISA assay.[9]
-
Correlate protein levels with clinical scores of arthritis severity.
-
Application Note 2: Mouse Models of Acute Lung Injury (ALI)
Acute lung injury (ALI) and its severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by significant neutrophilic inflammation.[11][12] Animal models, particularly those induced by lipopolysaccharide (LPS), are widely used to study the mechanisms of ALI.[13][14] CXCL5, the rodent homolog of human this compound, is a key chemokine in these models.[15]
Following intratracheal LPS instillation in mice, CXCL5 levels increase significantly in the bronchoalveolar lavage (BAL) fluid, along with other pro-inflammatory cytokines.[13][15] This increase in CXCL5 is strongly associated with neutrophil recruitment into the lungs.[15] Studies using CXCL5 knockout (CXCL5⁻/⁻) mice have confirmed its critical role; in a model of SARS-CoV-2 infection, CXCL5⁻/⁻ mice exhibited reduced neutrophil infiltration and decreased lung inflammation compared to wild-type mice.[16] The primary source of CXCL5 in the rodent lung during LPS-induced inflammation has been identified as alveolar epithelial type II (AEII) cells.[15]
Quantitative Data: CXCL5 in Mouse Models of Lung Inflammation
| Model | Animal Strain | Key Findings | Reference |
| LPS-Induced ALI | C57BL/6 | Increased CXCL5 protein levels in BAL fluid, peaking at 2 hours post-LPS.[15] | [15] |
| SARS-CoV-2 Infection | hACE2-transfected C57BL/6 | Increased CXCL5 mRNA in infected lungs; CXCL5⁻/⁻ mice showed significantly lower neutrophil counts in BALF. | [16] |
| Influenza (H1N1) Infection | C57BL/6 | CXCL5⁻/⁻ mice showed reduced neutrophil infiltration but increased B lymphocyte accumulation in infected lungs. | [17] |
| LPS Double-Hit ALI (Rat) | Sprague-Dawley | LPS challenge increased circulating histone levels and induced ALI; treatment that lowered histones also reduced BALF neutrophils.[18] | [18] |
Experimental Protocol: LPS-Induced Acute Lung Injury in Mice
Objective: To induce acute lung injury in mice to study the role of CXCL5 in neutrophil recruitment and inflammation.
Materials:
-
C57BL/6 mice (wild-type and/or CXCL5⁻/⁻)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Animal ventilator or intubation equipment
-
Neutralizing anti-CXCL5 antibody and isotype control
-
Materials for bronchoalveolar lavage (BAL)
-
ELISA kit for mouse CXCL5
-
Flow cytometry reagents for cell characterization
Procedure:
-
Animal Acclimatization: Acclimate mice for one week prior to the experiment.
-
Induction of Lung Injury:
-
Anesthetize the mouse.
-
Intratracheally instill a single dose of LPS (e.g., 1-4 ng/kg body weight) in a small volume of sterile saline.[13] A control group should receive saline only.
-
-
Intervention (Optional):
-
Administer a neutralizing anti-CXCL5 antibody or an isotype control intraperitoneally or intravenously at a specified time relative to the LPS challenge.
-
-
Sample Collection (e.g., 24 hours post-LPS):
-
Euthanize the anesthetized mouse.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of sterile saline or PBS into the lungs via a tracheal cannula.
-
Collect lung tissue for histology or homogenization.
-
-
Analysis:
-
Centrifuge the BAL fluid to separate cells from the supernatant.
-
Perform a total cell count on the BAL fluid and use flow cytometry or cytospin preparations to determine the differential cell counts (specifically neutrophils).
-
Measure CXCL5 concentration in the BAL fluid supernatant using ELISA.
-
Process lung tissue for histological analysis (e.g., H&E staining) to assess lung injury scores or for RT-PCR to measure cytokine gene expression.[16]
-
Application Note 3: Xenograft Mouse Models for Cancer Research
This compound/CXCL5 has been identified as an important angiogenic factor and is implicated in tumor growth and metastasis in various cancers, including non-small cell lung cancer (NSCLC).[5][19] Xenograft models using immunodeficient mice are valuable for studying the role of human this compound in a human tumor microenvironment.
In a Severe Combined Immunodeficiency (SCID) mouse model of human NSCLC, the expression of this compound in developing tumors correlates with tumor growth.[19] Passive immunization of these tumor-bearing mice with neutralizing anti-ENA-78 antibodies leads to reduced tumor growth, decreased tumor vascularity, and fewer spontaneous metastases.[19] This demonstrates that this compound contributes to tumor progression primarily by promoting angiogenesis, rather than by directly affecting the proliferation of cancer cells.[19] More recent studies using syngeneic models with CXCL5 knockout tumor cells have further shown that cancer cell-derived CXCL5 is sufficient to drive the infiltration of protumorigenic neutrophils, which in turn can impair anti-cancer T cell responses.[20]
Quantitative Data: Anti-ENA-78/CXCL5 Therapy in Cancer Models
| Model | Intervention | Outcome Measured | Result |
| Human NSCLC Xenograft (SCID mouse) | Neutralizing anti-ENA-78 antibody | Tumor Growth & Vascularity | Reduced tumor growth and vascularity.[19] |
| Murine Lung Adenocarcinoma (KP model) | CXCL5 knockout in tumor cells (KOCXCL5) | Tumor-specific CD8 T cells | Increased expansion of effector T cells in KOCXCL5 tumors.[20] |
| Murine Lung Adenocarcinoma (KP model) | KOCXCL5 + anti-PD-L1 therapy | Therapeutic Efficacy | Enhanced efficacy of anti-PD-L1 treatment in mice with KOCXCL5 tumors.[20] |
Experimental Protocol: NSCLC Xenograft Model
Objective: To evaluate the effect of neutralizing this compound on tumor growth and angiogenesis in a human NSCLC xenograft model.
Materials:
-
SCID (Severe Combined Immunodeficient) mice
-
Human NSCLC cell lines (e.g., A549, Calu-6)
-
Matrigel or similar basement membrane matrix
-
Neutralizing anti-human this compound antibody and isotype control
-
Calipers for tumor measurement
-
Reagents for immunohistochemistry (e.g., anti-CD31 for vascularity)
Procedure:
-
Cell Preparation: Culture human NSCLC cells under standard conditions. Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension (e.g., 1x10⁶ cells in 100 µL) into the flank of each SCID mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer the neutralizing anti-ENA-78 antibody (e.g., via intraperitoneal injection) on a predetermined schedule.
-
The control group receives an equivalent dose of an isotype control antibody.
-
-
Tumor Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Fix a portion of the tumor in formalin for paraffin (B1166041) embedding and subsequent immunohistochemical analysis to assess tumor vascularity (e.g., staining for the endothelial marker CD31).[19]
-
Visualizations: Pathways and Workflows
Caption: this compound/CXCL5 signaling pathway from stimulus to cellular response.
Caption: Experimental workflow for an LPS-induced Acute Lung Injury mouse model.
References
- 1. CXCL5 - Wikipedia [en.wikipedia.org]
- 2. Regulation and function of the CXC chemokine this compound in monocytes and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of the neutrophil-activating CXC chemokine this compound/CXCL5 by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning and characterization of the human neutrophil-activating peptide (this compound) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCL5: A coachman to drive cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCL5 C-X-C motif chemokine ligand 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. The role of an epithelial neutrophil-activating peptide-78-like protein in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Chemokines in the Pathogenesis of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.journalagent.com [pdf.journalagent.com]
- 13. Animal models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Induction of CXCL5 During Inflammation in the Rodent Lung Involves Activation of Alveolar Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of neutrophil chemoattractant CXCL5 in SARS-CoV-2 infection-induced lung inflammatory innate immune response in an in vivo hACE2 transfection mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of CXCL5 in Regulating Chemotaxis of Innate and Adaptive Leukocytes in Infected Lungs Upon Pulmonary Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | STC3141 improves acute lung injury through neutralizing circulating histone in rat with experimentally-induced acute respiratory distress syndrome [frontiersin.org]
- 19. Epithelial-neutrophil activating peptide (this compound) is an important angiogenic factor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CXCL5-mediated accumulation of mature neutrophils in lung cancer tissues impairs the differentiation program of anticancer CD8 T cells and limits the efficacy of checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Screening ENA-78 Inhibitors
Introduction
Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a potent chemoattractant and activator for neutrophils.[1] It belongs to the CXC family of chemokines that feature a characteristic glutamic acid-leucine-arginine (ELR) motif. This compound is produced by various cell types, including monocytes and epithelial cells, in response to inflammatory stimuli like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] It exerts its biological effects primarily by binding to the G protein-coupled receptor (GPCR), CXCR2.[1][3]
The activation of the CXCL5/CXCR2 axis is implicated in the pathogenesis of numerous inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and pancreatitis. Furthermore, this signaling pathway has been shown to promote tumor progression, migration, and angiogenesis in various cancers.[4][5] Consequently, inhibiting the this compound/CXCR2 signaling pathway presents a promising therapeutic strategy for a range of diseases. This document provides detailed protocols for several cell-based assays designed to identify and characterize inhibitors of this compound.
This compound Signaling Pathway
Upon binding to its receptor CXCR2, this compound triggers a cascade of intracellular signaling events. As a GPCR, CXCR2 activation leads to the dissociation of Gα and Gβγ subunits. This initiates downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, p38, and JNK), which regulate cell migration, proliferation, and survival.[6][5][7] Receptor activation also induces a rapid increase in intracellular calcium ([Ca²⁺]i) and triggers the recruitment of β-arrestin, which is involved in receptor desensitization and G protein-independent signaling.[8][9]
Neutrophil Chemotaxis Assay
This assay directly measures the ability of a compound to inhibit the this compound-induced migration of neutrophils, which is a primary physiological function of this chemokine. The Boyden chamber or Transwell® assay is a widely used method for this purpose.[10][11]
Experimental Workflow: Neutrophil Chemotaxis Assay
Protocol: Transwell Chemotaxis Assay
A. Principle
This assay utilizes a two-chamber system separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a solution containing this compound is placed in the lower chamber. Test inhibitors are pre-incubated with the cells. If the inhibitor is effective, it will block the chemotactic gradient created by this compound, reducing the number of cells that migrate through the membrane pores into the lower chamber.[11][12]
B. Materials & Reagents
-
Cells: Freshly isolated human neutrophils (1 x 10⁶ cells/mL).
-
Chemoattractant: Recombinant Human this compound/CXCL5.
-
Test Compounds: this compound inhibitors at various concentrations.
-
Assay Medium: RPMI-1640 with 0.5% Bovine Serum Albumin (BSA).
-
Staining Solution: Diff-Quik or Hematoxylin and Eosin (H&E).
-
Equipment: 24-well Transwell® plate (e.g., 3.0 or 5.0 µm pore size), humidified CO₂ incubator (37°C), microscope.
C. Procedure
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells).[10] Resuspend the purified neutrophils in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in assay medium. Include a vehicle control (e.g., DMSO).
-
Chemoattractant Preparation: Prepare a solution of this compound in assay medium at a concentration known to induce submaximal chemotaxis (e.g., 10-100 ng/mL, to be optimized).
-
Assay Setup:
-
Add 600 µL of the this compound solution to the lower wells of the 24-well plate. For negative controls (random migration), add 600 µL of assay medium alone.
-
In separate tubes, pre-incubate 100 µL of the neutrophil suspension with 100 µL of the test inhibitor dilutions (or vehicle control) for 15-30 minutes at 37°C.
-
Carefully place the Transwell® inserts into the wells.
-
Add the 200 µL of pre-incubated neutrophil/inhibitor suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 60-90 minutes.[10]
-
Quantification:
-
After incubation, carefully remove the inserts. Scrape off non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol.
-
Stain the cells using a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
D. Data Analysis
-
Calculate the average number of migrated cells for each condition.
-
Calculate the Percent Inhibition using the following formula: % Inhibition = [1 - (Migrated cells with Inhibitor - Random Migration) / (this compound Migration - Random Migration)] * 100
-
Plot the % Inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Chemotaxis Inhibition
| Inhibitor Conc. (nM) | Mean Migrated Cells (±SD) | % Inhibition |
| Vehicle Control | 250 ± 25 | 0% |
| 1 | 210 ± 20 | 18% |
| 10 | 130 ± 15 | 55% |
| 100 | 45 ± 8 | 93% |
| 1000 | 30 ± 5 | 100% |
| Negative Control | 30 ± 6 | N/A |
| (Data are for illustrative purposes only) |
Calcium Mobilization Assay
This is a functional, high-throughput assay that measures a key downstream event of CXCR2 activation—the release of intracellular calcium stores.[8][13]
Experimental Workflow: Calcium Mobilization Assay
References
- 1. CXCL5 - Wikipedia [en.wikipedia.org]
- 2. Human this compound/CXCL5 ELISA Kit (EHCXCL5) - Invitrogen [thermofisher.com]
- 3. Receptor binding specificity and pulmonary gene expression of the neutrophil-activating peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCL5/ENA78 increased cell migration and epithelial-to-mesenchymal transition of hormone-independent prostate cancer by early growth response-1/snail signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCL5 C-X-C motif chemokine ligand 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Frontiers | CXCL5: A coachman to drive cancer progression [frontiersin.org]
- 7. Activation of CXCL5-CXCR2 axis promotes proliferation and accelerates G1 to S phase transition of papillary thyroid carcinoma cells and activates JNK and p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GPCR β-Arrestin Product Solutions [discoverx.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring Immune Cell Movement Toward the Soluble Microenvironment of Human Tissues Using a Boyden Chamber-Based Migration Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR of Human CXCL5 mRNA
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantification of human CXCL5 mRNA using quantitative real-time PCR (qPCR). This document includes validated primer sets, detailed experimental protocols, and data presentation guidelines.
Introduction
Chemokine (C-X-C motif) ligand 5 (CXCL5) is a small cytokine belonging to the CXC chemokine family, also known as epithelial-derived neutrophil-activating peptide 78 (ENA-78). It plays a crucial role in inflammation by recruiting and activating neutrophils.[1] CXCL5 exerts its effects by binding to the C-X-C motif chemokine receptor 2 (CXCR2).[2] Dysregulation of CXCL5 expression is implicated in various inflammatory diseases and cancers, making it a significant target for research and therapeutic development.[3] Accurate quantification of CXCL5 mRNA is essential for understanding its biological roles and for the development of novel therapeutics.
Quantitative PCR Primers for Human CXCL5 mRNA
The selection of highly specific and efficient primers is critical for successful qPCR analysis. Below are validated primer sets for the quantification of human CXCL5 mRNA.
Table 1: Validated qPCR Primers for Human CXCL5 mRNA
| Target Gene | Primer Sequence (5' -> 3') | Source |
| Human CXCL5 | Forward: CAGACCACGCAAGGAGTTCATC Reverse: TTCCTTCCCGTTCTTCAGGGAG | OriGene Technologies[4] |
| Human CXCL5 | Forward: GTTCCATCTCGCCATTCATGC Reverse: GCGGCTATGACTGAGGAAGG | Published Research[5] |
| Human GAPDH (Reference Gene) | Forward: ATGGATGACGATATCGCTC Reverse: GATTCCATACCCAGGAAGG | Published Research[5] |
Note: It is highly recommended to validate the primer efficiency and specificity in your specific experimental setup.
CXCL5 Signaling Pathway
CXCL5 primarily signals through its receptor CXCR2, a G-protein coupled receptor. This interaction activates multiple downstream signaling cascades, including the PI3K/AKT, MAPK (ERK, JNK, p38), and STAT3 pathways.[2][3][6] These pathways regulate cellular processes such as proliferation, migration, and survival.
Caption: CXCL5 signaling pathway initiated by binding to CXCR2.
Experimental Workflow for CXCL5 mRNA Quantification
The overall workflow for quantifying CXCL5 mRNA involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for qPCR-based mRNA quantification.
Detailed Experimental Protocol
This protocol is designed for SYBR Green-based qPCR, a common method for gene expression analysis.
RNA Extraction
-
Isolate total RNA from cell or tissue samples using a TRIzol-based method or a commercial RNA purification kit according to the manufacturer's instructions.
-
To avoid genomic DNA contamination, treat the extracted RNA with DNase I.
RNA Quality and Quantity Assessment
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of 1.8-2.0 is considered pure.
-
Assess RNA integrity by agarose (B213101) gel electrophoresis or a bioanalyzer. Intact 28S and 18S ribosomal RNA bands should be visible.
cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
Follow the manufacturer's protocol for the reverse transcription reaction.
-
A typical reaction mixture includes RNA template, reverse transcriptase, dNTPs, RNase inhibitor, and reaction buffer.
-
Incubate the reaction at the recommended temperature and time (e.g., 42°C for 60 minutes), followed by enzyme inactivation (e.g., 70°C for 10 minutes).
Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix in a 96-well optical plate. A typical 20 µL reaction is outlined in Table 2.
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
-
Run all samples and controls in triplicate.
Table 2: qPCR Reaction Mixture
| Component | Volume (µL) | Final Concentration |
| 2x SYBR Green Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.5 | 250 nM |
| Reverse Primer (10 µM) | 0.5 | 250 nM |
| cDNA Template (diluted) | 2 | 1-100 ng |
| Nuclease-free Water | 7 | - |
| Total Volume | 20 |
-
Perform qPCR using a real-time PCR detection system with the thermal cycling conditions described in Table 3.
Table 3: qPCR Thermal Cycling Conditions
| Stage | Step | Temperature (°C) | Time | Cycles |
| 1 | Initial Denaturation | 95 | 10 min | 1 |
| 2 | Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec | ||
| 3 | Melt Curve Analysis | 60-95 | (instrument default) | 1 |
Data Analysis
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method for relative quantification of CXCL5 mRNA expression.
-
Step 1: Normalization to Reference Gene: Calculate the ΔCt for each sample by subtracting the Ct value of the reference gene (e.g., GAPDH) from the Ct value of the target gene (CXCL5).
-
ΔCt = Ct(CXCL5) - Ct(GAPDH)
-
-
Step 2: Normalization to Control Group: Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each experimental sample.
-
ΔΔCt = ΔCt(sample) - ΔCt(control)
-
-
Step 3: Calculate Fold Change: Determine the fold change in gene expression using the formula 2-ΔΔCt.
Data Presentation
Summarize the quantitative data in a clear and structured format. An example is provided in Table 4.
Table 4: Relative Quantification of CXCL5 mRNA Expression
| Sample Group | Average Ct (CXCL5) | Average Ct (GAPDH) | Average ΔCt | Average ΔΔCt | Fold Change (2-ΔΔCt) |
| Control | 24.5 | 18.2 | 6.3 | 0 | 1.0 |
| Treatment 1 | 22.1 | 18.3 | 3.8 | -2.5 | 5.7 |
| Treatment 2 | 26.8 | 18.1 | 8.7 | 2.4 | 0.2 |
Conclusion
This document provides a comprehensive guide for the quantitative analysis of human CXCL5 mRNA using qPCR. Adherence to these protocols and guidelines will enable researchers to obtain reliable and reproducible data, facilitating a deeper understanding of the role of CXCL5 in health and disease.
References
- 1. CXCL5 signaling is a shared pathway of neuroinflammation and blood–brain barrier injury contributing to white matter injury in the immature brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of CXCL5-CXCR2 axis promotes proliferation and accelerates G1 to S phase transition of papillary thyroid carcinoma cells and activates JNK and p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCL5: A coachman to drive cancer progression [frontiersin.org]
- 4. origene.com [origene.com]
- 5. Role of CXCL5 in Regulating Chemotaxis of Innate and Adaptive Leukocytes in Infected Lungs Upon Pulmonary Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometric Analysis of CXCR2 Expression on Human Neutrophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their migration to sites of inflammation is a critical process in host defense against pathogens.[1] This chemotaxis is primarily guided by chemokines binding to G protein-coupled receptors on the neutrophil surface, with the C-X-C chemokine receptor 2 (CXCR2) being a key mediator.[1] CXCR2 binds to several chemokines, most notably Interleukin-8 (IL-8), which triggers a signaling cascade leading to neutrophil activation, adhesion, and migration. Dysregulation of neutrophil migration and CXCR2 signaling is implicated in a variety of inflammatory diseases, making CXCR2 a promising therapeutic target.
This document provides a comprehensive protocol for the detection and quantification of CXCR2 expression on human neutrophils using flow cytometry. This powerful technique allows for the precise and quantitative analysis of cell surface receptor expression on a single-cell basis, providing valuable insights for basic research and drug development.
CXCR2 Signaling Pathway in Neutrophils
Upon binding of its chemokine ligands, such as CXCL8 (IL-8), CXCR2, a G protein-coupled receptor, initiates a signaling cascade that is crucial for neutrophil activation and chemotaxis. This process involves the activation of G-proteins, leading to downstream signaling through pathways such as PI3K-AKT, ERK1/2, and p38 MAPK.[2] These pathways ultimately regulate cellular processes like adhesion, migration, and the production of reactive oxygen species (ROS).[2]
Caption: Simplified CXCR2 signaling pathway in neutrophils.
Experimental Workflow
The overall workflow for analyzing CXCR2 expression on neutrophils involves several key steps, from sample collection to data analysis. A well-structured workflow is essential for obtaining reliable and reproducible results.
Caption: Experimental workflow for CXCR2 expression analysis.
Detailed Experimental Protocols
Neutrophil Isolation from Human Whole Blood
This protocol describes the isolation of neutrophils from fresh human peripheral blood using a density gradient separation method.[3]
Materials:
-
Whole blood collected in sodium heparin tubes
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Density gradient medium (e.g., Ficoll-Paque™ PLUS)
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% sodium azide)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Draw 10 mL of whole blood into a sodium heparin vacutainer tube.
-
Dilute the blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of density gradient medium in a new 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layers (plasma and mononuclear cells), leaving the granulocyte and erythrocyte layers.
-
Transfer the granulocyte layer to a new 50 mL conical tube.
-
Add 10 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature to lyse contaminating red blood cells.
-
Add 30 mL of PBS to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the neutrophil pellet in 1 mL of cold FACS Buffer.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. The purity of the isolated neutrophils should be >95%.
Antibody Staining for Flow Cytometry
This protocol details the staining procedure for identifying neutrophils and quantifying CXCR2 expression.
Materials:
-
Isolated neutrophils
-
FACS Buffer
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)
-
Isotype control antibodies
-
Fluorescence Minus One (FMO) controls
-
96-well V-bottom plate or FACS tubes
-
Centrifuge
Procedure:
-
Adjust the concentration of the isolated neutrophils to 1 x 10^6 cells/mL in cold FACS Buffer.
-
Add 100 µL of the cell suspension to each well of a 96-well plate or to individual FACS tubes.
-
Add Fc Block to each sample and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the pre-titrated fluorochrome-conjugated antibodies to the appropriate wells. Include isotype controls and FMO controls in separate wells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice by adding 200 µL of cold FACS Buffer and centrifuging at 300 x g for 5 minutes at 4°C.
-
After the final wash, discard the supernatant and resuspend the cells in 200 µL of FACS Buffer for flow cytometry acquisition.
Flow Cytometry Gating Strategy
A sequential gating strategy is crucial for accurately identifying the neutrophil population and analyzing CXCR2 expression.
Caption: Sequential gating strategy for identifying CXCR2+ neutrophils.
Gating Steps:
-
Singlet Gate: Gate on single cells using a Forward Scatter Area (FSC-A) versus Forward Scatter Height (FSC-H) plot to exclude doublets.
-
Granulocyte Gate: From the singlet population, gate on the granulocyte population based on their characteristic high Forward Scatter (FSC) and Side Scatter (SSC) properties.
-
Neutrophil Gate: Further refine the granulocyte gate by plotting CD45 versus SSC-A. Neutrophils will be CD45-positive and have high SSC.
-
Mature Neutrophil Gate: To specifically identify mature neutrophils, gate on the CD16-positive and CD66b-positive population from the neutrophil gate.
-
CXCR2 Expression Analysis: Analyze the expression of CXCR2 on the mature neutrophil population. The percentage of CXCR2-positive cells and the Mean Fluorescence Intensity (MFI) can be quantified.
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Recommended Antibody Panel for CXCR2 Expression on Neutrophils
| Marker | Fluorochrome | Clone | Purpose |
| CD45 | e.g., APC-H7 | 2D1 | Pan-leukocyte marker for initial gating |
| CD16 | e.g., PE-Cy7 | 3G8 | Marker for mature neutrophils |
| CD66b | e.g., PerCP-Cy5.5 | G10F5 | Specific marker for granulocytes/neutrophils |
| CXCR2 (CD182) | e.g., PE | 5E8/CXCR2 | Target receptor of interest |
| Viability Dye | e.g., Fixable Viability Dye | - | To exclude dead cells from analysis |
Table 2: Flow Cytometry Controls
| Control Type | Purpose |
| Unstained Cells | To set the baseline fluorescence of the cells. |
| Isotype Control | To control for non-specific binding of the antibody. Use an antibody of the same isotype and fluorochrome as the primary antibody. |
| Fluorescence Minus One (FMO) | To accurately set gates for positive populations in a multicolor panel by accounting for spectral overlap from other fluorochromes. |
Table 3: Example Data Output
| Sample ID | % CXCR2+ of Mature Neutrophils | MFI of CXCR2 on Mature Neutrophils |
| Control 1 | 95.2 | 15,432 |
| Control 2 | 96.1 | 16,015 |
| Treated 1 | 45.8 | 7,890 |
| Treated 2 | 48.3 | 8,123 |
Conclusion
This application note provides a detailed and robust protocol for the analysis of CXCR2 expression on human neutrophils using flow cytometry. By following these methodologies, researchers can obtain high-quality, reproducible data to investigate the role of CXCR2 in neutrophil biology and to evaluate the efficacy of potential therapeutic agents targeting this important chemokine receptor. The provided tables and diagrams serve as a guide for experimental setup, data acquisition, and analysis, ensuring a comprehensive and standardized approach to studying neutrophil CXCR2 expression.
References
Detecting ENA-78 in Cell Culture Supernatants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Epithelial-Neutrophil Activating Peptide 78 (ENA-78), also known as C-X-C motif chemokine 5 (CXCL5), is a small cytokine belonging to the CXC chemokine family. It plays a crucial role in inflammation by recruiting and activating neutrophils.[1][2] this compound is produced by various cell types, including epithelial cells, monocytes, and endothelial cells, upon stimulation with pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[2][3] Accurate detection and quantification of this compound in cell culture supernatants are essential for studying inflammatory processes, immune responses, and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the detection of this compound in cell culture supernatants using common immunoassay techniques.
Methods for this compound Detection
Several methods are available for the quantification of this compound in cell culture supernatants. The most common and reliable techniques include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific method for quantifying a single analyte.
-
Multiplex Bead Array: Allows for the simultaneous measurement of multiple analytes, including this compound, in a single sample.
-
Western Blotting: A semi-quantitative method used to detect the presence and relative abundance of a protein.
The choice of method depends on the specific research question, required sensitivity, sample throughput, and the need to measure other analytes simultaneously.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of commercially available kits for this compound detection.
| Method | Assay Range (pg/mL) | Sensitivity (pg/mL) | Sample Volume (per well) | Assay Time | Manufacturer Examples |
| ELISA | 31.2 - 2,000[4] | 15[4] | 10 µL (Cell Culture Supernatants)[4] | ~4.5 hours[3][4] | R&D Systems (Quantikine)[3][4], Invitrogen (Thermo Fisher Scientific)[5], Sigma-Aldrich[6] |
| ELISA | 24.69 - 18,000[6][7] | 10[6][7] | Varies by kit | Varies by kit | Elabscience[8], Sigma-Aldrich[6][7] |
| Multiplex Bead Array | Varies by analyte and manufacturer | Varies by analyte and manufacturer | <50 µL | 3-5 hours | Bio-Rad (Bio-Plex)[9], R&D Systems (Luminex), AimPlex[10] |
Note: The values presented are examples and may vary between different kits and manufacturers. It is crucial to consult the specific product datasheet for accurate information.
Experimental Protocols
I. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for this compound
This protocol is a general guideline for a sandwich ELISA, the most common format for detecting this compound.[3][11]
Materials:
-
Human this compound ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Cell culture supernatant samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash bottle or automated plate washer
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.
-
Sample Preparation: Centrifuge cell culture supernatants for 20 minutes at 1000 x g at 2-8°C to remove any cellular debris.[8] Collect the supernatant for the assay. If necessary, dilute the samples with the appropriate assay diluent as recommended by the kit manufacturer.[12]
-
Standard and Sample Addition: Add 100 µL of each standard, control, and sample into the appropriate wells of the pre-coated microplate.[11] It is recommended to run all standards and samples in duplicate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).[4] During this step, the this compound present in the sample binds to the capture antibody coated on the wells.
-
Washing: Aspirate each well and wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer.[8] After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.[11]
-
Incubation: Cover the plate and incubate as per the manufacturer's instructions (e.g., 2 hours at room temperature).[4]
-
Washing: Repeat the washing step as described in step 5.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP (or other enzyme conjugate) to each well.
-
Incubation: Cover the plate and incubate for the specified time (e.g., 30 minutes at 37°C).[8]
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Development: Add 100 µL of the substrate solution (e.g., TMB) to each well.[8] Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes), allowing the color to develop.[4]
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.[12]
-
Read Absorbance: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.[4]
-
Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit. Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
II. Multiplex Bead Array Protocol for this compound
This protocol provides a general workflow for using a magnetic bead-based multiplex assay.[9]
Materials:
-
Human Chemokine Multiplex Kit (including antibody-coupled magnetic beads, detection antibodies, standards, and buffers)
-
Luminex MAGPIX®, Bio-Plex®, or a similar compatible instrument[9]
-
Cell culture supernatant samples
-
Microplate shaker
-
Magnetic plate separator
Procedure:
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the kit's instructions. Centrifuge cell culture supernatants to remove particulates.
-
Bead Addition: Vortex the antibody-coupled magnetic beads and add the appropriate volume to each well of the 96-well plate.
-
Washing: Place the plate on a magnetic separator, allow the beads to settle, and then aspirate the supernatant. Add wash buffer and repeat for a total of two washes.
-
Sample and Standard Addition: Add standards and prepared cell culture supernatant samples to the appropriate wells.
-
Incubation: Seal the plate and incubate on a plate shaker at the recommended speed and temperature (e.g., room temperature for 1 hour).
-
Washing: Repeat the washing step as described in step 3.
-
Detection Antibody Addition: Add the biotinylated detection antibody cocktail to each well.
-
Incubation: Seal the plate and incubate on a plate shaker as recommended.
-
Streptavidin-PE Addition: Add Streptavidin-Phycoerythrin (SAPE) to each well.
-
Incubation: Seal the plate and incubate on a plate shaker, protected from light.
-
Washing: Repeat the washing step as described in step 3.
-
Resuspension: Resuspend the beads in the provided sheath fluid or assay buffer.
-
Data Acquisition: Acquire the data on a compatible Luminex instrument according to the manufacturer's software instructions.
-
Data Analysis: Analyze the raw data using the instrument's software to determine the concentration of this compound and other analytes in the samples based on the standard curves.
III. Western Blotting Protocol for this compound
This is a general protocol for the semi-quantitative detection of this compound. Optimization of antibody concentrations and incubation times may be required.
Materials:
-
Cell culture supernatant samples
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Concentrate the cell culture supernatant to increase the concentration of this compound. This can be done using methods like centrifugal filtration or precipitation. Determine the total protein concentration of the concentrated supernatant.
-
Electrophoresis: Mix the concentrated supernatant with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[13]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the band corresponding to this compound will provide a semi-quantitative measure of its abundance.
Visualizations
References
- 1. Regulation and function of the CXC chemokine this compound in monocytes and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCL5 - Wikipedia [en.wikipedia.org]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Human this compound/CXCL5 ELISA Kit (EHCXCL5) - Invitrogen [thermofisher.com]
- 6. Human ENA78 / CXCL5 ELISA Kit for serum, plasma, cell culture supernatants and urine | Sigma-Aldrich [sigmaaldrich.com]
- 7. Human ENA78 / CXCL5 ELISA Kit for serum, plasma, cell culture supernatants and urine | Sigma-Aldrich [sigmaaldrich.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. Bio-Plex Pro™ Human Chemokine this compound / CXCL5 Set #171BK14MR2 | Bio-Rad [bio-rad.com]
- 10. CXCL5/ENA-78 AimPlex™ Analyte Kit, human - Aimplex Bioscience [mayflowerbio.com]
- 11. Human CXCL5 ELISA kit | Cell Culture Supernatant, Plasma (heparin), Serum [antibodies-online.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. docs.abcam.com [docs.abcam.com]
ENA-78 Bioassay: Application Notes and Protocols for CXCR2-Transfected Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting bioassays to measure the activity of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as CXCL5, using a cell line stably transfected with its receptor, CXCR2. This compound is a potent chemoattractant for neutrophils and plays a significant role in inflammation and angiogenesis.[1] Accurate and reproducible bioassays are crucial for studying its biological functions and for the development of therapeutic agents targeting the this compound/CXCR2 axis.
This document outlines two common functional assays: a calcium mobilization assay to measure intracellular calcium flux upon receptor activation and a chemotaxis assay to quantify cell migration in response to an this compound gradient.
This compound and the CXCR2 Receptor
This compound is a member of the CXC family of chemokines that signals through the G protein-coupled receptor (GPCR), CXCR2.[2] The interaction between this compound and CXCR2 is implicated in various physiological and pathological processes, including immune responses, wound healing, and the progression of inflammatory diseases and cancer.[1] CXCR2 is primarily expressed on neutrophils but can also be found on other cell types like endothelial cells and certain tumor cells.[3][4]
Data Presentation
The following tables summarize quantitative data for this compound bioassays, providing a reference for expected results.
Table 1: this compound (CXCL5) Potency in Functional Assays
| Assay Type | Cell Type | Ligand | EC50 / Relative Potency | Reference |
| Calcium Mobilization | Human Mast Cell Line (HMC-1) expressing CXCR2 | This compound (CXCL5) | 11 nM | [5] |
| Chemotaxis | Neutrophils | Intact this compound | Less potent than GROα and GROγ | [6][7] |
| Chemotaxis | Neutrophils | Truncated this compound (8,9-78) | 3-fold more active than intact this compound | [6][7] |
| Chemotaxis | Neutrophils | Truncated this compound (5-78) | 8-fold more potent than intact this compound | [8] |
| Elastase Release | Neutrophils | Truncated this compound (9-78) | 2-3-fold higher potency than full-length this compound | [8] |
Signaling Pathway and Experimental Workflows
This compound/CXCR2 Signaling Pathway
Upon binding of this compound to the CXCR2 receptor, a conformational change activates intracellular G proteins. This initiates a signaling cascade leading to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signal, along with other signaling events, ultimately results in cellular responses such as chemotaxis and enzyme release.
Experimental Workflow: Calcium Mobilization Assay
This workflow outlines the key steps for measuring this compound induced calcium flux in CXCR2-transfected cells using a fluorescent calcium indicator.
Experimental Workflow: Chemotaxis Assay
This workflow details the procedure for a standard Boyden chamber chemotaxis assay to assess cell migration towards an this compound gradient.
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure the intracellular calcium concentration changes in CXCR2-transfected cells upon stimulation with this compound.
Materials and Reagents:
-
CXCR2-transfected cells (e.g., HEK293 or CHO cell lines)
-
Cell culture medium (e.g., DMEM or Ham's F-12) supplemented with 10% FBS, penicillin, and streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Recombinant Human this compound/CXCL5
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding:
-
One day prior to the assay, seed the CXCR2-transfected cells into a 96-well black, clear-bottom plate at a density of 25,000 to 50,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For a 1 mM stock, dissolve 50 µg of Fluo-4 AM in 44 µL of 10% Pluronic F-127 in DMSO.[5]
-
Dilute the Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 µM. Add probenecid to a final concentration of 2.5 mM to inhibit dye leakage.
-
Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of assay buffer.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.[8]
-
-
Ligand Preparation:
-
Prepare a 10X stock solution of this compound in assay buffer.
-
Perform serial dilutions to create a range of concentrations to generate a dose-response curve (e.g., from 1 nM to 1 µM).
-
-
Fluorescence Measurement:
-
Set the fluorescence kinetic plate reader to measure fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the 10X this compound dilutions to the respective wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence signal post-stimulation to the baseline fluorescence.
-
Plot the fluorescence change against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic equation) to determine the EC50 value.
-
Chemotaxis Assay
This protocol describes a Boyden chamber assay to measure the migration of CXCR2-transfected cells towards a gradient of this compound.
Materials and Reagents:
-
CXCR2-transfected cells
-
Cell culture medium
-
Assay Medium (e.g., serum-free medium with 0.1% BSA)
-
Recombinant Human this compound/CXCL5
-
Boyden chamber or Transwell inserts (with a pore size appropriate for the cell type, e.g., 5 or 8 µm)
-
24-well or 96-well plates
-
Calcein AM or other cell staining dye
-
Fluorescence plate reader or microscope
Protocol:
-
Cell Preparation:
-
Culture CXCR2-transfected cells to 70-80% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10⁶ to 2 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay medium in the lower wells of the plate (e.g., 24-well plate). Include a negative control with assay medium only.
-
Place the Transwell inserts into the wells, ensuring no air bubbles are trapped underneath.
-
Add 50-100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1 to 4 hours. The optimal incubation time will depend on the cell type and should be determined empirically.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Migrated cells on the lower surface of the membrane can be quantified in several ways:
-
Staining and Microscopy: Fix the cells and stain them with a dye like crystal violet. Count the number of stained cells in several fields of view under a microscope.
-
Fluorescence-based Quantification: Incubate the inserts in a solution containing a fluorescent dye that stains live cells (e.g., Calcein AM). Measure the fluorescence using a plate reader. A standard curve of known cell numbers should be prepared to correlate fluorescence with cell number.
-
-
-
Data Analysis:
-
Calculate the number or percentage of migrated cells for each this compound concentration.
-
Plot the number of migrated cells against the this compound concentration to generate a chemotactic curve.
-
The results can be expressed as a chemotactic index, which is the fold increase in migration over the negative control.
-
Conclusion
The protocols detailed in these application notes provide a robust framework for the functional characterization of this compound using CXCR2-transfected cell lines. The calcium mobilization assay offers a high-throughput method for screening compounds that modulate CXCR2 activity, while the chemotaxis assay provides a more direct measure of the migratory response. Adherence to these protocols will enable researchers to generate reliable and reproducible data for advancing our understanding of the this compound/CXCR2 signaling axis in health and disease.
References
- 1. A simple 3D cellular chemotaxis assay and analysis workflow suitable for a wide range of migrating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of the CXC chemokines this compound, GRO alpha and GRO gamma from tumor cells and leukocytes reveals NH2-terminal heterogeneity. Functional comparison of different natural isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neutralizing ENA-78 (CXCL5) Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro neutralization of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as Chemokine (C-X-C motif) ligand 5 (CXCL5). This compound is a potent chemoattractant for neutrophils and plays a significant role in various inflammatory processes, angiogenesis, and cancer progression.[1][2] The neutralization of its biological activity is a key area of research for the development of therapeutics targeting these conditions.[3]
This compound exerts its effects primarily through the C-X-C chemokine receptor 2 (CXCR2), a G-protein-coupled receptor (GPCR).[4][5][6][7] Ligand binding to CXCR2 initiates a signaling cascade that results in neutrophil activation and chemotaxis, among other cellular responses.[5][8] The protocols outlined below describe two common functional assays to assess the neutralization of this compound activity: a chemotaxis assay and a calcium mobilization assay.
Principles of Neutralization
The in vitro neutralization of this compound activity is typically achieved by using specific neutralizing antibodies that bind to this compound and prevent its interaction with its receptor, CXCR2.[9][10] The efficacy of a neutralizing antibody is quantified by its Neutralization Dose 50 (ND50), which is the concentration of the antibody required to inhibit 50% of the biological response induced by a specific concentration of this compound.
Experimental Protocols
Chemotaxis Neutralization Assay
This assay measures the ability of a neutralizing antibody to inhibit the this compound-induced migration of cells expressing CXCR2.
Materials:
-
Recombinant Human this compound/CXCL5
-
Anti-Human this compound/CXCL5 Neutralizing Antibody
-
BaF3 mouse pro-B cells transfected with human CXCR2
-
Chemotaxis chamber (e.g., 96-well plate with a 5 µm pore size polycarbonate membrane)[11]
-
Assay Medium: RPMI 1640 + 10% Fetal Bovine Serum (FBS)
-
Fixation and Staining Reagents (e.g., formaldehyde, Calcein AM)[11][12]
-
Plate reader for fluorescence detection
Protocol:
-
Cell Preparation:
-
Culture BaF3-CXCR2 cells in appropriate media.
-
Prior to the assay, harvest cells and wash them with Assay Medium.
-
Resuspend the cells in Assay Medium at a concentration of 1 x 10^7 cells/mL.[11]
-
-
Preparation of Reagents:
-
Prepare a stock solution of Recombinant Human this compound/CXCL5 in Assay Medium. A typical concentration used to elicit chemotaxis is 30 ng/mL.
-
Prepare a serial dilution of the Anti-Human this compound/CXCL5 Neutralizing Antibody in Assay Medium.
-
-
Neutralization Reaction:
-
In a separate 96-well plate, mix the this compound/CXCL5 solution with the serially diluted neutralizing antibody.
-
Incubate the mixture for 1 hour at 37°C to allow the antibody to bind to the chemokine.[10]
-
-
Chemotaxis Assay:
-
Add 150 µL of the this compound/antibody mixture to the lower wells of the chemotaxis chamber.[12]
-
Place the membrane over the lower wells.
-
Add 50 µL of the cell suspension (500,000 cells) to the top of each well of the filter plate.[12]
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.[11][12]
-
-
Quantification of Migration:
-
After incubation, carefully remove the filter plate.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the cells with Calcein AM and reading the fluorescence on a plate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of chemotaxis for each antibody concentration relative to the positive control (this compound alone).
-
Determine the ND50 value by plotting the percentage of inhibition against the antibody concentration.
-
Quantitative Data for Chemotaxis Neutralization Assay
| Parameter | Value | Reference |
| Cell Line | BaF3 mouse pro-B cells transfected with human CXCR2 | |
| Chemoattractant | Recombinant Human CXCL5/ENA-78 | |
| Chemoattractant Conc. | 30 ng/mL | |
| Neutralizing Antibody | Mouse Anti-Human CXCL5/ENA-78 Monoclonal Antibody | |
| Typical ND50 | 0.65-5 µg/mL |
Calcium Mobilization Neutralization Assay
This assay measures the ability of a neutralizing antibody to block the this compound-induced increase in intracellular calcium levels in CXCR2-expressing cells.[13][14]
Materials:
-
Recombinant Human this compound/CXCL5
-
Anti-Human this compound/CXCL5 Neutralizing Antibody
-
HMEC-1 cells transfected with human CXCR2[15]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[16]
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)[13][15]
Protocol:
-
Cell Preparation:
-
Plate HMEC-1-CXCR2 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for cell adherence.
-
On the day of the assay, remove the culture medium.
-
-
Loading with Calcium Dye:
-
Load the cells with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells with Assay Buffer to remove excess dye.
-
-
Preparation of Reagents:
-
Prepare a stock solution of Recombinant Human this compound/CXCL5 in Assay Buffer. A typical concentration to induce calcium mobilization is 10 nM.[15]
-
Prepare a serial dilution of the Anti-Human this compound/CXCL5 Neutralizing Antibody in Assay Buffer.
-
-
Neutralization and Measurement:
-
Pre-incubate the serially diluted neutralizing antibody with the cells for a short period (e.g., 15-30 minutes) at 37°C.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the this compound/CXCL5 solution to the wells and immediately begin kinetic measurement of fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the calcium response for each antibody concentration relative to the positive control (this compound alone).
-
Determine the IC50 value (the concentration of antibody that inhibits 50% of the response) by plotting the percentage of inhibition against the antibody concentration.
-
Quantitative Data for Calcium Mobilization Neutralization Assay
| Parameter | Value | Reference |
| Cell Line | HMEC-1 cells transfected with human CXCR2 | [15] |
| Ligand | Human ELR+ CXC Chemokines (including CXCL5/ENA-78) | [15] |
| Ligand Concentration | 10 nM (approx. EC70) | [15] |
| Neutralizing Antibody | LY3041658 (pan-ELR+CXC chemokine neutralizing antibody) | [15] |
| Reported IC50 for CXCL5 | 0.46 ± 0.05 nM | [15] |
Visualizations
This compound (CXCL5) Signaling Pathway
Caption: this compound (CXCL5) signaling through the CXCR2 receptor leading to calcium mobilization.
Chemotaxis Neutralization Assay Workflow
Caption: Workflow for the this compound chemotaxis neutralization assay.
Calcium Mobilization Neutralization Assay Workflow
Caption: Workflow for the this compound calcium mobilization neutralization assay.
References
- 1. Regulation and function of the CXC chemokine this compound in monocytes and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epithelial-neutrophil activating peptide (this compound) is an important angiogenic factor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneonline.com [geneonline.com]
- 4. Expression of the neutrophil-activating CXC chemokine this compound/CXCL5 by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR2 | Cancer Genetics Web [cancerindex.org]
- 8. The detection of a novel neutrophil-activating peptide (this compound) using a sensitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. rockland.com [rockland.com]
- 11. timothyspringer.org [timothyspringer.org]
- 12. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. agilent.com [agilent.com]
Application Note: Measuring ENA-78/CXCL5 in Synovial Fluid
Introduction
Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as Chemokine (C-X-C motif) ligand 5 (CXCL5), is a potent chemoattractant for neutrophils.[1][2][3] It plays a significant role in the inflammatory processes of various joint diseases, including rheumatoid arthritis (RA) and osteoarthritis (OA).[1][2][4] Accurate measurement of this compound in synovial fluid (SF) is crucial for understanding its role in the pathogenesis of these conditions and for the development of targeted therapies. This document provides a detailed protocol for the preparation of synovial fluid samples for the accurate quantification of this compound.
Synovial fluid presents unique challenges for biomarker analysis due to its high viscosity, primarily caused by the presence of hyaluronic acid.[5][6] Proper sample preparation is therefore a critical step to ensure reliable and reproducible results. The following protocol outlines the best practices for collection, processing, and viscosity reduction of synovial fluid prior to this compound measurement by Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
The concentration of this compound in synovial fluid can vary significantly depending on the underlying joint pathology. The following table summarizes representative this compound concentrations found in different patient populations.
| Patient Group | This compound Concentration in Synovial Fluid (ng/mL) | Reference |
| Rheumatoid Arthritis (RA) | 239 +/- 63 | [1] |
| Other forms of arthritis | 130 +/- 118 | [1] |
| Osteoarthritis (OA) | 2.6 +/- 1.8 | [1] |
| Acute ACL Injury | <0.01 to 4.7 | [4] |
Experimental Protocols
This section details the recommended procedures for synovial fluid sample preparation for the measurement of this compound.
1. Synovial Fluid Collection
-
Procedure: Synovial fluid should be obtained from the joint space via arthrocentesis, performed by a qualified medical professional.[7][8]
-
Collection Tube: The collected fluid should be immediately transferred to a sterile polypropylene (B1209903) tube containing an anticoagulant such as EDTA to prevent clotting and preserve cellular morphology.[5]
-
Initial Handling: Note the volume, color, and turbidity of the collected fluid. Samples should be transported to the laboratory on ice as soon as possible after collection.[8]
2. Initial Processing of Synovial Fluid
-
Objective: To remove cells, cellular debris, and other particulate matter.
-
Protocol:
-
Within one hour of collection, centrifuge the synovial fluid sample at 1000 x g for 15 minutes at 4°C.[7]
-
Carefully aspirate the supernatant, avoiding the cell pellet at the bottom of the tube.
-
Transfer the supernatant to a new, labeled cryovial.
-
-
Storage: If not proceeding immediately to the next step, the clarified synovial fluid should be stored at -80°C.[7]
3. Hyaluronidase (B3051955) Treatment to Reduce Viscosity
-
Objective: To enzymatically digest hyaluronic acid, thereby reducing the viscosity of the synovial fluid to allow for accurate pipetting and analysis.[9][10]
-
Materials:
-
Hyaluronidase from bovine testes (e.g., Sigma-Aldrich, Cat. No. H3884)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Protocol:
-
Prepare a fresh 1 mg/mL solution of hyaluronidase in cold PBS.[9]
-
Thaw the clarified synovial fluid sample on ice.
-
Add the hyaluronidase solution to the synovial fluid at a ratio of 1:10 (e.g., 10 µL of hyaluronidase solution to 100 µL of synovial fluid).
-
Mix gently by inversion.
-
Incubate the mixture at 37°C for 30 minutes.[9]
-
After incubation, briefly centrifuge the sample at 10,000 x g for 5 minutes to pellet any remaining debris.
-
The resulting supernatant is now ready for analysis.
-
4. Quantification of this compound by ELISA
-
Assay: A commercially available sandwich ELISA kit for human this compound/CXCL5 is recommended for accurate quantification.[3][11]
-
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Sample Dilution: Due to the high expected concentrations of this compound in inflammatory synovial fluid, it is recommended to perform a series of dilutions of the hyaluronidase-treated sample with the assay diluent provided in the kit. A starting dilution of 1:100 may be appropriate for arthritic samples.
-
Run all standards, controls, and samples in duplicate or triplicate.
-
Measure the absorbance at the wavelength specified in the kit protocol (typically 450 nm).
-
Calculate the concentration of this compound in the samples by interpolating from the standard curve and correcting for the dilution factor.
-
Mandatory Visualization
Experimental Workflow for this compound Measurement in Synovial Fluid
Caption: Workflow for synovial fluid sample preparation.
References
- 1. Epithelial neutrophil activating peptide-78: a novel chemotactic cytokine for neutrophils in arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. Human this compound/CXCL5 ELISA Kit (EHCXCL5) - Invitrogen [thermofisher.com]
- 4. med.unc.edu [med.unc.edu]
- 5. eclinpath.com [eclinpath.com]
- 6. Joint Fluid Interpretation: Joint Fluid Interpretation [emedicine.medscape.com]
- 7. Cytokines and chemokines multiplex analysis in patients with low disease activity rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synovial Fluid Cytokines, Chemokines and MMP Levels in Osteoarthritis Patients with Knee Pain Display a Profile Similar to Many Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyaluronidase treatment of synovial fluid is required for accurate detection of inflammatory cells and soluble mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lokmanhekimhs.com [lokmanhekimhs.com]
- 11. Human CXCL5 ELISA Kit Elisa Kit KE00271 | Proteintech [ptglab.com]
Application Note: Multiplex Analysis of ENA-78/CXCL5 and Other Key Chemokines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine 5 (CXCL5), is a potent chemoattractant and activator for neutrophils.[1] It plays a crucial role in the inflammatory response and has been implicated in a variety of diseases, including inflammatory bowel disease, rheumatoid arthritis, and cancer. This compound is produced by various cell types, including monocytes, eosinophils, and epithelial cells, in response to inflammatory stimuli like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] This chemokine exerts its effects by binding to the G protein-coupled receptor CXCR2.[1][3]
Given the complex and interconnected nature of the immune response, studying chemokines in isolation provides a limited perspective. Multiplex assays offer a powerful solution by enabling the simultaneous measurement of multiple chemokines in a single, small-volume sample.[4][5] This approach is more efficient in terms of time, cost, and sample consumption compared to traditional single-plex methods like ELISA.[5] This application note provides a comprehensive overview and protocol for the multiplex measurement of this compound and other functionally related chemokines using bead-based immunoassay technology, such as the Luminex xMAP® platform.
Principle of the Assay
Bead-based multiplex assays utilize a set of spectrally distinct microspheres (beads), each coated with a specific capture antibody for a target analyte (e.g., this compound, IL-8, GRO-α). When incubated with a sample, the target chemokines are captured by the antibodies on the corresponding beads. A biotinylated detection antibody, also specific to the target chemokine, is then added to create a sandwich immunoassay. Finally, a fluorescent reporter molecule (streptavidin-phycoerythrin) is introduced, which binds to the biotinylated detection antibody. The beads are then analyzed using a flow cytometer, which identifies each bead by its unique spectral signature and quantifies the amount of bound chemokine by measuring the intensity of the reporter fluorescence.
Commonly Co-analyzed Chemokines
This compound is part of a network of chemokines that orchestrate the inflammatory response. Therefore, it is often beneficial to measure it alongside other key chemokines to gain a more comprehensive understanding of the biological processes at play. Commonly co-analyzed chemokines in a multiplex panel with this compound include:
-
Interleukin-8 (IL-8/CXCL8): A potent neutrophil chemoattractant that also binds to CXCR1 and CXCR2.[6]
-
Growth-Regulated Oncogene-α (GRO-α/CXCL1): Another CXCR2 ligand involved in neutrophil recruitment and inflammation.[6]
-
Granulocyte Chemotactic Protein-2 (GCP-2/CXCL6): A CXC chemokine that signals through CXCR1 and CXCR2 to attract neutrophils.
-
Monocyte Chemoattractant Protein-1 (MCP-1/CCL2): A key chemokine for the recruitment of monocytes, memory T cells, and dendritic cells.[6]
-
Macrophage Inflammatory Protein-1α (MIP-1α/CCL3): A chemoattractant for various immune cells, including macrophages and T cells.[6]
-
Interferon-gamma-inducible protein 10 (IP-10/CXCL10): A chemokine that attracts activated T cells, monocytes, and NK cells.[6]
Data Presentation: Performance Characteristics
The following tables summarize typical performance characteristics of a multiplex chemokine assay that includes this compound. Data is representative and may vary between different commercial kits and laboratories.
Table 1: Assay Sensitivity and Dynamic Range
| Analyte | Lower Limit of Quantification (LLQ) (pg/mL) | Upper Limit of Quantification (ULQ) (pg/mL) |
| This compound/CXCL5 | 0.53 | 3,900 |
| IL-8/CXCL8 | 0.6 | 10,000 |
| GRO-α/CXCL1 | 2.5 | 10,000 |
| GCP-2/CXCL6 | 15.0 | 10,000 |
| MCP-1/CCL2 | 3.2 | 10,000 |
| MIP-1α/CCL3 | 1.8 | 10,000 |
| IP-10/CXCL10 | 2.1 | 10,000 |
Data is illustrative and based on commercially available assays.[7]
Table 2: Assay Precision
| Analyte | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| This compound/CXCL5 | < 10% | < 15% |
| IL-8/CXCL8 | < 10% | < 15% |
| GRO-α/CXCL1 | < 10% | < 15% |
| GCP-2/CXCL6 | < 10% | < 15% |
| MCP-1/CCL2 | < 10% | < 15% |
| MIP-1α/CCL3 | < 10% | < 15% |
| IP-10/CXCL10 | < 10% | < 15% |
%CV = Coefficient of Variation. Data is representative of typical assay performance.[8][9]
Table 3: Spike Recovery in Biological Matrices
| Analyte | Serum (%) | Plasma (EDTA) (%) |
| This compound/CXCL5 | 85-115 | 85-115 |
| IL-8/CXCL8 | 80-120 | 80-120 |
| GRO-α/CXCL1 | 80-120 | 80-120 |
| GCP-2/CXCL6 | 80-120 | 80-120 |
| MCP-1/CCL2 | 80-120 | 80-120 |
| MIP-1α/CCL3 | 80-120 | 80-120 |
| IP-10/CXCL10 | 80-120 | 80-120 |
Recovery is calculated as (observed concentration / expected concentration) x 100%. Data is representative.[10]
Experimental Protocols
Sample Preparation
Proper sample handling is critical for accurate and reproducible results.
Serum:
-
Collect whole blood in a serum separator tube (SST).
-
Allow the blood to clot for at least 30 minutes at room temperature.
-
Centrifuge at 1,000 x g for 10-15 minutes at 4°C.[11]
-
Carefully aspirate the serum and transfer it to a clean polypropylene (B1209903) tube.
-
If not assaying immediately, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Plasma:
-
Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Centrifuge at 1,000 x g for 10-15 minutes at 4°C within 30 minutes of collection.[11]
-
Aspirate the plasma and transfer it to a clean polypropylene tube.
-
For complete platelet removal, a second centrifugation at 10,000 x g for 10 minutes at 4°C is recommended.[11]
-
If not assaying immediately, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Cell Culture Supernatants:
-
Collect the conditioned media and transfer to a polypropylene tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to remove cells and debris.[12]
-
Transfer the clarified supernatant to a new tube.
-
Assay immediately or store at -80°C.
Multiplex Assay Protocol (Luminex-based)
This is a generalized protocol and should be adapted based on the specific manufacturer's instructions for the chosen multiplex kit.
Materials:
-
Multiplex chemokine assay kit (containing antibody-coupled beads, detection antibodies, standards, wash buffer, and assay diluent)
-
96-well filter plate
-
Luminex-compatible flow cytometer
-
Plate shaker
-
Vacuum manifold
Procedure:
-
Prepare Reagents: Reconstitute and prepare all reagents (standards, beads, detection antibodies) according to the kit protocol.
-
Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and aspirate using the vacuum manifold.
-
Add Beads: Vortex the antibody-coupled beads and add the appropriate volume to each well.
-
Wash Beads: Wash the beads twice with wash buffer using the vacuum manifold.
-
Add Samples and Standards: Add reconstituted standards and prepared samples to the appropriate wells.
-
Incubation 1: Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 1-2 hours) or overnight at 4°C.
-
Wash: Wash the plate three times with wash buffer.
-
Add Detection Antibodies: Add the biotinylated detection antibody cocktail to each well.
-
Incubation 2: Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 30-60 minutes).
-
Wash: Wash the plate three times with wash buffer.
-
Add Streptavidin-PE: Add streptavidin-phycoerythrin (SAPE) to each well.
-
Incubation 3: Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 15-30 minutes).
-
Final Wash and Resuspension: Wash the plate three times and resuspend the beads in sheath fluid or reading buffer.
-
Data Acquisition: Acquire data on a Luminex instrument. A minimum of 100 beads per analyte per well should be collected.
Data Analysis
-
Standard Curve Generation: Use the median fluorescence intensity (MFI) of the standards to generate a 5-parameter logistic (5-PL) or 4-parameter logistic (4-PL) standard curve for each analyte.
-
Concentration Calculation: Interpolate the concentrations of the unknown samples from the standard curve.
-
Quality Control: Review the quality control data, including standard curve performance and control sample values, to ensure the validity of the assay results.
-
Data Interpretation: Analyze the chemokine concentration data in the context of the experimental design. This may involve statistical analysis to identify significant differences between experimental groups.
Visualizations
This compound/CXCL5 Signaling Pathway
This compound binds to the CXCR2 receptor, a G protein-coupled receptor. This interaction initiates a signaling cascade that leads to various cellular responses, primarily neutrophil chemotaxis and activation.
References
- 1. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. labclinics.com [labclinics.com]
- 4. Cytokine Multiplex Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. academic.oup.com [academic.oup.com]
- 7. bio-rad.com [bio-rad.com]
- 8. rndsystems.com [rndsystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. rndsystems.com [rndsystems.com]
- 11. bioradiations.com [bioradiations.com]
- 12. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
Commercial Sources and Application Notes for Biologically Active Recombinant ENA-78
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial sources for biologically active recombinant Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as CXCL5. It includes detailed application notes and protocols for key experiments to assess its biological activity, focusing on its role as a potent chemoattractant for neutrophils.
Introduction to this compound (CXCL5)
This compound is a member of the CXC chemokine family and plays a crucial role in the inflammatory response by recruiting and activating neutrophils.[1][2] It signals through the G-protein coupled receptor CXCR2.[3][4] The production of this compound is stimulated by pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[2][5] Beyond its chemotactic properties, this compound is also implicated in angiogenesis and connective tissue remodeling.[2][5] Understanding its biological activity is critical for research into inflammatory diseases, cancer biology, and wound healing.
Commercial Sources for Recombinant this compound
Several commercial suppliers offer biologically active recombinant this compound, primarily expressed in E. coli. The quality and biological activity of the recombinant protein can vary between suppliers. Researchers should carefully consider the specifications provided in the product datasheets.
| Supplier | Catalog Number (Example) | Purity | Endotoxin Level | Stated Biological Activity |
| Cell Guidance Systems | GFH185 | ≥95% | ≤1.0 EU/µg | Induces chemotaxis of primary human neutrophils. |
| BPS Bioscience | 90124-A | ≥98% | <0.1 EU/µg | Chemoattracts human neutrophils. |
| PeproTech (Thermo Fisher Scientific) | 300-22 | ≥98% | <0.1 EU/µg | Determined by its ability to chemoattract human peripheral blood neutrophils. |
| enQuire BioReagents | QP1019 | >95% | ≤1.0 EU/µg | Bioactivity untested. |
| MyBioSource | MBS2153388 | >90% | Not specified | Active protein for cell culture and activity assays. |
| FUJIFILM Biosciences | Not specified | ≥ 95% | ≤ 0.1 EU/µg | No biological activity data is available at this time. |
| Abeomics | 10-0031 | ≥ 95% | < 0.1 ng/µg | Not specified. |
| Prospec Bio | CHM-331 | Not specified | Not specified | Not specified. |
Note: The biological activity of recombinant proteins can be lot-dependent. It is recommended to perform in-house validation for critical applications.
Application Notes: Assessing the Biological Activity of Recombinant this compound
The primary biological activity of this compound is its ability to induce the migration of neutrophils. This can be assessed using several in vitro assays.
Neutrophil Chemotaxis Assay
This is the most common and direct method to determine the biological activity of recombinant this compound. The assay measures the directional migration of neutrophils towards a concentration gradient of the chemokine.
Calcium Mobilization Assay
This compound binding to its receptor, CXCR2, triggers a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This can be measured using calcium-sensitive fluorescent dyes.
Receptor Binding Assay
This assay determines the affinity of recombinant this compound for its receptor, CXCR2. This is often performed as a competitive binding assay using a labeled ligand.
Experimental Protocols
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a classic method for assessing neutrophil chemotaxis using a Boyden chamber or a modified multi-well plate format (e.g., Transwell®).
Materials:
-
Recombinant Human this compound
-
Isolated human neutrophils (from peripheral blood)
-
Chemotaxis buffer (e.g., PBS with 0.1% BSA, 1.2 mM MgCl₂, 0.5 mM CaCl₂, 5 mM glucose)
-
Boyden chamber or 96-well chemotaxis plate with 5 µm pore size polycarbonate filters
-
Fixation and staining reagents (e.g., Diff-Quick kit)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 2 x 10⁶ cells/mL.[6]
-
Chemoattractant Preparation: Prepare serial dilutions of recombinant this compound in chemotaxis buffer. A typical concentration range to test is 1-100 ng/mL.[6]
-
Assay Setup:
-
Add the this compound dilutions to the lower wells of the Boyden chamber. Use chemotaxis buffer alone as a negative control.
-
Place the polycarbonate filter over the lower wells.
-
Add the neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ atmosphere for 20-60 minutes.[6]
-
Cell Staining and Quantification:
-
After incubation, remove the filter.
-
Fix and stain the cells that have migrated to the underside of the filter using a Diff-Quick kit or similar staining method.[6]
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, for multi-well plates, migrated cells in the lower chamber can be quantified by measuring ATP levels using a luminescent-based assay.[7]
-
Expected Results: A dose-dependent increase in the number of migrated neutrophils should be observed with increasing concentrations of this compound.
Neutrophil Chemotaxis Assay Workflow.
Protocol 2: Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux in response to this compound stimulation.
Materials:
-
Recombinant Human this compound
-
Cells expressing CXCR2 (e.g., neutrophils, or a cell line recombinantly expressing the receptor)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Procedure:
-
Cell Preparation and Dye Loading:
-
Assay Performance:
-
Pipette the cell suspension into a 96-well black, clear-bottom plate.
-
Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.
-
Inject a solution of recombinant this compound into the wells while continuously recording the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the dose-response curve to determine the EC₅₀ value.
-
Expected Results: A rapid, transient increase in fluorescence will be observed upon the addition of this compound, with the magnitude of the response dependent on the chemokine concentration.
This compound (CXCL5) Signaling Pathway
This compound exerts its biological effects by binding to the CXCR2 receptor, a G-protein coupled receptor.[3][4] This interaction initiates a cascade of intracellular signaling events, leading to neutrophil activation and migration.
Upon ligand binding, CXCR2 couples to heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits.[3] This triggers several downstream signaling pathways:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.[4][10]
-
PLC/PKC Pathway: Activation of Phospholipase C (PLC) leads to the generation of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[10][11]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is involved in regulating a wide range of cellular processes, including gene expression and proliferation.[1][2]
These signaling cascades ultimately lead to the cellular responses associated with this compound, such as chemotaxis, degranulation, and the production of reactive oxygen species in neutrophils.
This compound (CXCL5) Signaling Cascade.
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell types. Always refer to the manufacturer's instructions for the specific recombinant protein and reagents used.
References
- 1. Frontiers | CXCL5: A coachman to drive cancer progression [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of CXCL5 in Regulating Chemotaxis of Innate and Adaptive Leukocytes in Infected Lungs Upon Pulmonary Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]
- 7. criver.com [criver.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Insights on CXC chemokine receptor 2 in breast cancer: An emerging target for oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CXCR2 Macromolecular Complex in Pancreatic Cancer: A Potential Therapeutic Target in Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ENA-78 ELISA Kit
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues with their ENA-78 (CXCL5) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a weak or no signal in an this compound ELISA?
A weak or absent signal in an ELISA can stem from several factors throughout the experimental workflow.[1][2][3] Common culprits include problems with reagent preparation or storage, suboptimal incubation times or temperatures, inadequate washing, or issues with the plate reader settings.[4][5][6] It is also possible that the concentration of this compound in the samples is below the detection limit of the assay.[3][6]
Q2: How can I be sure my reagents are working correctly?
To ensure your reagents are active, it is crucial to follow the storage instructions provided with the kit, typically 2-8°C for most components.[7] Avoid repeated freeze-thaw cycles of antibodies and standards.[2][8] You can test the activity of the enzyme conjugate (e.g., HRP) by directly adding it to the substrate solution; a rapid color change should occur.[9] Always prepare fresh dilutions of reagents for each experiment.[2][10]
Q3: What is the expected standard curve range for an this compound ELISA?
The standard curve range can vary between different this compound ELISA kits. However, a typical quantitative range might be between 10 pg/mL and 18,000 pg/mL.[11][12] Another kit specifies a measurement range of 47 pg/mL to 3000 pg/mL.[13] Always refer to the kit-specific manual for the exact standard curve concentrations.
Q4: Can the sample type affect the results of my this compound ELISA?
Yes, the sample matrix can influence the assay. This compound ELISA kits are often optimized for use with serum, plasma, and cell culture supernatants.[11][12][14] It is important to use the recommended diluent for your specific sample type as specified in the kit protocol.[8] For instance, one kit suggests using Assay Diluent A for serum and plasma and Assay Diluent B for cell culture supernatants.[8] Samples with high levels of particulate matter should be centrifuged or filtered before analysis.[8]
Detailed Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving common issues leading to low signal in your this compound ELISA.
Problem 1: The entire plate, including standards and samples, shows very low or no signal.
This issue often points to a systemic problem with a key reagent or a procedural step.
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Omission or incorrect order of a key reagent. | Carefully review the protocol to ensure all reagents (capture antibody, blocking buffer, standard/sample, detection antibody, enzyme conjugate, substrate) were added in the correct sequence.[3][7][15] |
| Expired or improperly stored reagents. | Check the expiration dates on all kit components.[7] Ensure that all reagents have been stored at the recommended temperatures.[4][7] Avoid using reagents that have been repeatedly freeze-thawed.[2][8] |
| Inactive enzyme conjugate or substrate. | Test the activity of the enzyme conjugate by adding a small amount to the substrate; a color change should be observed.[9] Ensure the substrate solution is fresh and has not been exposed to light or metal ion contamination.[2][16] |
| Incorrect plate reader settings. | Verify that the correct wavelength is being used for absorbance reading (e.g., 450 nm for TMB substrate after adding stop solution).[8][15] |
| Use of an enzyme inhibitor. | Ensure that buffers, particularly the wash buffer, do not contain inhibitors for the enzyme used (e.g., sodium azide (B81097) inhibits HRP).[15] |
Problem 2: The standard curve looks good, but the samples show a low signal.
This scenario suggests that the issue may be related to the samples themselves or the sample handling procedure.
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| This compound concentration in the sample is below the detection limit. | Try concentrating the sample, if possible, or use a more sensitive ELISA kit. You can also try decreasing the sample dilution factor.[3][6] |
| Improper sample collection or storage. | Samples should be collected in pyrogen/endotoxin-free tubes and frozen if not tested immediately to avoid degradation of the analyte.[8] Avoid multiple freeze-thaw cycles.[8] |
| Incorrect sample dilution. | The kit manual should provide recommended dilution factors for different sample types (e.g., 2 to 10-fold for serum and plasma).[8] It is recommended to perform a serial dilution of your sample to find the optimal concentration within the assay's detection range.[3] |
| Matrix effects. | The sample matrix may contain interfering substances.[17] Spiking a sample with a known amount of the this compound standard can help determine if there is interference.[3] |
Problem 3: The signal is weak across the entire plate, but present.
A generally weak signal can often be boosted by optimizing certain steps in the protocol.
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Suboptimal incubation times or temperatures. | Ensure all incubation steps are performed for the recommended duration and at the specified temperature.[10][18] Increasing the incubation time (e.g., overnight at 4°C for antibody steps) can sometimes enhance the signal.[3][17] |
| Insufficient antibody concentrations. | If you are developing your own assay or using an antibody pair kit, you may need to titrate the capture and detection antibodies to find the optimal concentrations.[3][19][20] |
| Inadequate washing. | While insufficient washing is often associated with high background, overly aggressive washing can also lead to a low signal by removing bound antibodies or antigen.[2][5] Ensure the washing procedure is performed as recommended in the protocol. |
| Wells dried out during the procedure. | It is important to keep the plate covered with a plate sealer during incubation steps to prevent the wells from drying out.[1][6][7] |
Quantitative Data Summary
| Parameter | Typical Value/Range | Source |
| This compound Standard Curve Range | 10 pg/mL - 18,000 pg/mL | [11][12] |
| 47 pg/mL - 3000 pg/mL | [13] | |
| Sample Dilution (Serum/Plasma) | 2 to 10-fold | [8] |
| Incubation Time (Sample) | 2.5 hours at RT or Overnight at 4°C | [14] |
| Incubation Time (Detection Antibody) | 1 hour at RT | [14] |
| Incubation Time (Streptavidin-HRP) | 45 minutes at RT | [8][14] |
| Incubation Time (Substrate) | 30 minutes at RT | [8][14] |
| Absorbance Reading Wavelength | 450 nm | [8] |
Experimental Protocol: this compound Sandwich ELISA
This protocol is a generalized procedure based on common sandwich ELISA principles. Always refer to the specific manual provided with your this compound ELISA kit.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit instructions. Allow all reagents to reach room temperature before use.[4][7]
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
-
Incubate: Cover the plate with an adhesive sealer and incubate for 2.5 hours at room temperature or overnight at 4°C.[14]
-
Wash: Aspirate the contents of the wells and wash each well three to four times with 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody solution to each well.
-
Incubate: Cover the plate and incubate for 1 hour at room temperature.[14]
-
Wash: Repeat the wash step as described in step 4.
-
Add Streptavidin-HRP: Add 100 µL of the prepared Streptavidin-HRP solution to each well.
-
Incubate: Cover the plate and incubate for 45 minutes at room temperature.[8][14]
-
Wash: Repeat the wash step as described in step 4.
-
Add Substrate: Add 100 µL of TMB Substrate to each well.
-
Incubate for Color Development: Incubate the plate for 30 minutes at room temperature in the dark.[8][14]
-
Add Stop Solution: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.[8]
-
Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use this curve to determine the concentration of this compound in the samples.
Visualizations
Caption: A typical workflow for a sandwich this compound ELISA experiment.
References
- 1. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 2. protocolsandsolutions.com [protocolsandsolutions.com]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. arp1.com [arp1.com]
- 6. biomol.com [biomol.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 11. Human this compound/CXCL5 ELISA Kit (EHCXCL5) - Invitrogen [thermofisher.com]
- 12. Human ENA78 / CXCL5 ELISA Kit for serum, plasma, cell culture supernatants and urine | Sigma-Aldrich [sigmaaldrich.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. raybiotech.com [raybiotech.com]
- 15. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 16. Human this compound/CXCL5 ELISA Kit - FAQs [thermofisher.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. 2 - ELISA Weak/No Signal? Causes & Solutions for Reliable Results - MULTI SCIENCES [multisciences.net]
- 19. biocompare.com [biocompare.com]
- 20. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimizing ENA-78 Antibody for Immunohistochemistry
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ENA-78 (CXCL5) antibodies for immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for an this compound antibody in IHC?
A1: The optimal concentration can vary depending on the specific antibody, tissue type, and detection system. However, a common starting point recommended by manufacturers is in the range of 5-10 µg/mL.[1] It is crucial to perform an antibody titration to determine the optimal dilution for your specific experimental conditions.
Q2: Which positive and negative control tissues are recommended for this compound IHC?
A2: For positive controls, tissues known to express this compound are ideal. Based on published research, these can include certain types of cancer tissues like non-small cell lung cancer, breast cancer, or tissues from inflammatory sites.[2][3][4] For negative controls, tissues with no known this compound expression should be used. Additionally, a negative control slide where the primary antibody is omitted should be included in every experiment to check for non-specific binding of the secondary antibody.[5]
Q3: What could be the reason for weak or no staining with my this compound antibody?
A3: Weak or no staining can result from several factors:
-
Suboptimal antibody concentration: The primary antibody may be too dilute.[6][7]
-
Inadequate antigen retrieval: The fixation process can mask the epitope.[6][8]
-
Incorrect antibody storage or handling: Repeated freeze-thaw cycles can degrade the antibody.
-
Low target protein expression: The tissue itself may have very low levels of this compound.
-
Inactive reagents: Ensure all reagents, including the secondary antibody and detection reagents, are active and correctly prepared.
Q4: How can I reduce high background or non-specific staining in my this compound IHC experiment?
A4: High background staining can obscure specific signals. Here are some common causes and solutions:
-
Primary antibody concentration is too high: This can lead to non-specific binding.[6][8] Try further diluting the antibody.
-
Inadequate blocking: Endogenous peroxidases or non-specific protein binding sites may not be sufficiently blocked.[6] Use a suitable blocking solution, such as serum from the same species as the secondary antibody.
-
Endogenous enzyme activity: If using an HRP-conjugated secondary antibody, endogenous peroxidase activity in tissues like those with high blood content can cause background.[6][9] This can be quenched with a hydrogen peroxide treatment.
-
Sections drying out: Ensure the tissue sections remain moist throughout the staining procedure.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Staining | Primary antibody concentration is too low. | Perform a titration experiment to determine the optimal antibody concentration.[6][10] |
| Ineffective antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic) and buffer pH.[8][11] | |
| Primary antibody is not suitable for IHC on formalin-fixed, paraffin-embedded (FFPE) tissue. | Check the antibody datasheet to confirm it is validated for IHC-P.[6][10] Consider testing the antibody in another application like Western Blot to confirm its reactivity.[5] | |
| Inactive antibody. | Use a fresh aliquot of the antibody and ensure proper storage conditions have been maintained. | |
| High Background | Primary antibody concentration is too high. | Decrease the primary antibody concentration and/or incubation time.[7][10] |
| Insufficient blocking. | Use a blocking serum from the same species as the secondary antibody.[6] Consider blocking for a longer duration. | |
| Endogenous peroxidase or biotin (B1667282) activity. | Quench endogenous peroxidase with 3% H2O2.[9] If using a biotin-based detection system, use an avidin/biotin blocking kit.[8] | |
| Sections were allowed to dry out. | Keep slides in a humidified chamber during incubations.[6] | |
| Non-Specific Staining | Secondary antibody is binding non-specifically. | Run a control without the primary antibody.[9] Consider using a pre-adsorbed secondary antibody.[8] |
| Cross-reactivity of the primary antibody. | Validate the antibody's specificity using positive and negative control tissues with known this compound expression. | |
| Tissue morphology is poor. | Ensure proper fixation and processing of the tissue.[8] |
Experimental Protocols
Protocol: this compound Antibody Titration for Optimal Concentration
This protocol outlines the steps to determine the optimal concentration of an this compound antibody for IHC on FFPE tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate through a graded series of ethanol (B145695): 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0, or Tris-EDTA, pH 9.0). The choice of buffer may need to be optimized.[11]
-
Heat slides in the retrieval solution at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with wash buffer (e.g., PBS or TBS with a mild detergent like Tween-20).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.[9]
-
Rinse with wash buffer.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature.[6]
-
-
Primary Antibody Incubation:
-
Prepare a series of dilutions of the this compound antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in antibody diluent.
-
Apply each dilution to a separate slide.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Apply a biotinylated or polymer-based secondary antibody according to the manufacturer's instructions.
-
Rinse with wash buffer.
-
Apply the detection reagent (e.g., Streptavidin-HRP).
-
Rinse with wash buffer.
-
-
Chromogen and Counterstain:
-
Apply the chromogen (e.g., DAB) and monitor for color development.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Evaluation:
-
Examine the slides under a microscope to determine the dilution that provides the strongest specific signal with the lowest background.
-
Visual Guides
Caption: Standard Immunohistochemistry (IHC) Workflow.
References
- 1. biomatik.com [biomatik.com]
- 2. Regulation and function of the CXC chemokine this compound in monocytes and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epithelial-neutrophil activating peptide (this compound) is an important angiogenic factor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qedbio.com [qedbio.com]
- 7. What Are the Common Problems in Immunohistochemistry Staining? [celnovte.com]
- 8. bma.ch [bma.ch]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. origene.com [origene.com]
- 11. Developing an enhanced 7-color multiplex IHC protocol to dissect immune infiltration in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ENA-78 (CXCL5) Western Blotting
Welcome to the technical support center for ENA-78 (Epithelial-Neutrophil Activating Peptide-78, also known as CXCL5) western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the detection of this compound by western blot.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound in a western blot?
A1: The expected molecular weight of full-length human this compound is approximately 8 kDa. However, processed or truncated forms of this compound may also be present, which can appear as bands of slightly lower molecular weight.[1] It is important to check the datasheet of the specific primary antibody used, as it may provide information on the expected band size for the immunogen.
Q2: My this compound antibody is showing multiple bands. What could be the reason?
A2: The presence of multiple bands when probing for this compound can be due to several factors:
-
Protein Isoforms and Post-Translational Modifications: this compound can exist in different isoforms due to proteolytic cleavage at its N-terminus.[2] These truncated forms can have different biological activities and will migrate differently on an SDS-PAGE gel.
-
Protein Degradation: If samples are not handled properly with protease inhibitors, this compound can be degraded, leading to the appearance of lower molecular weight bands.
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate. Optimizing antibody concentrations and blocking conditions can help minimize non-specific binding.
-
Protein Aggregation: In some cases, proteins can form aggregates that do not migrate properly through the gel, leading to higher molecular weight bands. Ensure complete denaturation of samples by boiling in Laemmli buffer before loading.
Q3: I am not detecting any signal for this compound. What are the possible causes?
A3: A complete lack of signal is a common issue in western blotting. Here are some potential reasons and solutions:
-
Low Protein Abundance: this compound may be expressed at low levels in your specific cell or tissue type. Increase the amount of total protein loaded per lane (up to 50 µg).
-
Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.
-
Inactive Antibody: Ensure that the primary and secondary antibodies are stored correctly and have not expired.
-
Incorrect Antibody Dilution: The antibody concentration may be too low. Try a range of dilutions as recommended by the antibody datasheet.
-
Sub-optimal Blocking Conditions: Over-blocking can mask the epitope and prevent antibody binding. Try reducing the blocking time or using a different blocking agent.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound western blotting experiments in a question-and-answer format.
| Issue | Question | Possible Causes | Solutions |
| Weak or No Signal | Why is my this compound band very faint or completely absent? | Low abundance of this compound in the sample. Inefficient protein transfer. Suboptimal primary or secondary antibody concentration. Inactive antibodies or detection reagents. Over-blocking of the membrane. | Increase the amount of protein loaded (20-50 µg of total lysate).[3] Confirm successful transfer with Ponceau S staining. Optimize antibody dilutions; refer to the antibody datasheet for starting recommendations. Use fresh antibody dilutions and ensure detection reagents are not expired. Reduce blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). |
| High Background | Why is my blot showing a high background, making it difficult to see the this compound band? | Primary or secondary antibody concentration is too high. Insufficient blocking. Inadequate washing. Membrane was allowed to dry out. | Decrease the antibody concentrations. Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C).[4] Increase the number and duration of wash steps with TBST. Ensure the membrane remains wet throughout the entire process.[1] |
| Non-Specific Bands | Why am I seeing bands at molecular weights other than the expected 8 kDa for this compound? | N-terminal truncation of this compound can result in smaller isoforms.[2][5] Non-specific binding of the primary or secondary antibody. Protein degradation. Protein aggregation. | Consult literature for known truncated forms of this compound. Optimize antibody concentrations and blocking conditions. Run a negative control (e.g., a lysate from cells known not to express this compound). Add protease inhibitors to your lysis buffer and keep samples on ice.[6] Ensure complete denaturation of the sample by boiling in reducing sample buffer. |
| Incorrect Band Size | The band I am detecting is not at the expected ~8 kDa. Why? | Post-translational modifications (PTMs) such as glycosylation can increase the apparent molecular weight. The antibody may be recognizing a different isoform or a cross-reactive protein. | Consult the antibody datasheet to see if it has been validated against recombinant this compound. If possible, use a positive control of purified recombinant this compound to confirm the band size. Perform a literature search for known PTMs of this compound in your experimental system. |
Experimental Protocols
Sample Preparation
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or another suitable lysis buffer) containing protease inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
Sample Denaturation:
-
Mix the desired amount of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[3]
-
Western Blotting Protocol
| Step | Parameter | Recommendation |
| Gel Electrophoresis | Gel Percentage | 15% or 4-20% gradient polyacrylamide gel is suitable for resolving the small ~8 kDa this compound protein. |
| Running Conditions | Run at 100-150V until the dye front reaches the bottom of the gel. | |
| Protein Transfer | Membrane Type | PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins). |
| Transfer Method | Wet or semi-dry transfer. Optimize transfer time to prevent over-transfer of the small this compound protein. A shorter transfer time may be necessary. | |
| Blocking | Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). |
| Incubation | 1 hour at room temperature or overnight at 4°C with gentle agitation. | |
| Primary Antibody Incubation | Antibody Dilution | Dilute the this compound primary antibody in blocking buffer according to the manufacturer's instructions (e.g., 1:500 - 1:2000).[1] |
| Incubation | Overnight at 4°C with gentle agitation. | |
| Washing | Wash Buffer | TBST. |
| Procedure | Wash the membrane three times for 5-10 minutes each with TBST. | |
| Secondary Antibody Incubation | Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG, depending on the host species of the primary antibody. |
| Dilution | Dilute in blocking buffer according to the manufacturer's instructions. | |
| Incubation | 1 hour at room temperature with gentle agitation. | |
| Washing | Wash Buffer | TBST. |
| Procedure | Wash the membrane three times for 5-10 minutes each with TBST. | |
| Detection | Detection Reagent | Enhanced chemiluminescence (ECL) substrate. |
| Imaging | Expose the membrane to X-ray film or use a digital imaging system. |
Visualizations
Experimental Workflow for this compound Western Blotting
Caption: A streamlined workflow for the detection of this compound via western blotting.
This compound (CXCL5) Signaling Pathway
Caption: Overview of the this compound (CXCL5) signaling pathway through its receptor CXCR2.
References
- 1. upingbio.com [upingbio.com]
- 2. Isolation of the CXC chemokines this compound, GRO alpha and GRO gamma from tumor cells and leukocytes reveals NH2-terminal heterogeneity. Functional comparison of different natural isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Sample Preparation Protocol [novusbio.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Amino-terminal processing of chemokine this compound regulates biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
preventing non-specific binding in ENA-78 immunoassays
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This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent non-specific binding in Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as CXCL5, immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in an this compound immunoassay?
Non-specific binding (NSB) is the adherence of assay antibodies (detection or capture) or other sample proteins to unintended surfaces of the microplate wells.[1] This can lead to a high background signal, which obscures the true signal from this compound, reducing assay sensitivity and accuracy.[2][3] Essentially, it creates false-positive results.
Q2: What are the primary causes of high background and non-specific binding?
Several factors can contribute to high background signal:
-
Insufficient Blocking: The most common cause is the failure to saturate all unoccupied sites on the microplate after the initial coating step.[2][4] This allows detection antibodies to bind directly to the plastic.
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase the likelihood of low-affinity, non-specific interactions.[5][6]
-
Inadequate Washing: Failure to thoroughly wash away unbound antibodies and reagents at each step is a frequent source of high background.[1][7]
-
Cross-Reactivity: The detection or capture antibodies may cross-react with other proteins in the sample matrix that are similar to this compound.[1][3]
-
Matrix Effects: Components within complex samples (e.g., serum, plasma) like lipids, heterophilic antibodies, or other proteins can interfere with the specific antibody-antigen interaction.[8][9]
-
Incubation Times and Temperatures: Prolonged incubation times or elevated temperatures can sometimes promote non-specific binding.[10]
Troubleshooting Guide
Below are common problems encountered during this compound immunoassays and their corresponding solutions.
Problem 1: High Background Signal Across the Entire Plate
This issue often points to a systemic problem with a reagent or procedural step.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or increase the concentration of the blocking agent.[2] Ensure the entire well surface is covered with at least 200 µL of blocking buffer.[2] |
| Suboptimal Blocking Buffer | The choice of blocking buffer is critical. No single blocker is perfect for every assay. Test different blocking agents to find the one that provides the best signal-to-noise ratio. See Table 1 for a comparison. |
| Detection Antibody Concentration Too High | Titrate the detection antibody to find the optimal concentration that provides a strong specific signal without increasing background. |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5 times). Ensure vigorous washing that covers the entire well but avoids scratching the surface.[7] Using a wash buffer with a detergent like 0.05% Tween-20 is standard. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Reusing plate sealers can also lead to contamination.[1] |
Problem 2: High Background Signal Only in Sample Wells (Matrix Effects)
When the background is high in wells containing the biological sample but not in the standard curve wells, the issue is likely due to matrix effects.[8][9]
| Potential Cause | Recommended Solution |
| Interfering Substances in Sample | The simplest solution is to dilute the sample further (e.g., 2- to 5-fold) in the assay diluent.[11] This reduces the concentration of interfering components. Always account for the new dilution factor in final calculations.[11] |
| Sample and Standard Diluent Mismatch | To compensate for matrix effects, prepare the standard curve by diluting the this compound standard in a matrix that closely matches your sample (e.g., analyte-depleted serum for serum samples).[4][11] |
| Particulates in Sample | Centrifuge samples before use to pellet any debris or non-soluble components that might interfere with the assay.[12] |
| pH or Salt Imbalance | Ensure the sample's pH is within a neutral range (6.0-8.5).[13] If necessary, adjust the sample pH or use buffer exchange columns to move the analyte into a more compatible buffer.[13] |
Data and Protocols
Table 1: Comparison of Common Blocking Agents
Choosing the right blocking agent is crucial for minimizing background noise. The ideal blocker effectively saturates non-specific sites without interfering with the specific antibody-antigen interaction.[14]
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | Widely used, generally effective, low cross-reactivity.[14] | Can contain impurities (e.g., bovine IgG) that may cross-react with antibodies.[15] Not suitable for assays with biotin-avidin systems due to endogenous biotin. |
| Non-fat Dry Milk | 0.1-5% in PBS or TBS | Inexpensive and effective, especially for plastic surfaces.[14] | High protein content can cause steric hindrance. May contain phosphoproteins that interfere with phospho-specific antibody detection. Can degrade if not prepared fresh.[14] |
| Normal Serum | 5-10% | Very effective at reducing non-specific binding from secondary antibodies. Use serum from the same species as the secondary antibody was raised in. | Can be expensive. May contain endogenous this compound or cross-reactive proteins. |
| Commercial/Synthetic Blockers | Varies by Manufacturer | Often protein-free, reducing cross-reactivity.[16] Formulated for high performance and stability. | Can be more expensive than traditional blockers. |
Experimental Protocol: Optimizing Blocking and Washing Steps
This protocol provides a framework for establishing an effective blocking and washing procedure to minimize non-specific binding in an this compound sandwich ELISA.
1. Plate Coating
-
Coat a 96-well high-binding microplate with the capture antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
2. Blocking
-
Aspirate the coating solution and wash each well once with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.[2]
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[2] This step is critical for saturating all remaining protein-binding sites on the plate.[2]
3. Washing (Post-Blocking)
-
Aspirate the blocking buffer.
-
Wash each well 3-5 times with 200 µL of Wash Buffer.
-
For each wash, allow the buffer to sit in the wells for at least 30 seconds with gentle agitation.
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual liquid.[7]
4. Sample and Antibody Incubation
-
Add standards and samples (diluted in an appropriate assay diluent) to the wells.
-
Incubate as per the assay protocol.
-
Wash thoroughly (as in Step 3) before adding the detection antibody.
-
Add the diluted detection antibody.
-
Incubate as per the assay protocol.
-
Wash thoroughly (as in Step 3) before adding the enzyme conjugate.
Visual Guides
Mechanism of Non-Specific Binding
The diagram below illustrates the principle of a sandwich ELISA and how non-specific binding of the detection antibody can lead to a false-positive signal.
Caption: Comparison of specific vs. non-specific antibody binding.
Troubleshooting Workflow for High Background
Use this flowchart to diagnose and resolve common causes of high background signals in your this compound immunoassay.
Caption: A logical workflow for troubleshooting high background.
References
- 1. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 2. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 5. origene.com [origene.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 8. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 9. arp1.com [arp1.com]
- 10. genscript.com [genscript.com]
- 11. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 12. researchgate.net [researchgate.net]
- 13. cygnustechnologies.com [cygnustechnologies.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. antibodiesinc.com [antibodiesinc.com]
ENA-78 ELISA results variability and reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ENA-78 (CXCL5) ELISA kits. Our aim is to help you resolve common issues and improve the variability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound ELISA results?
A1: Variability in this compound ELISA results can stem from several factors, including inconsistent pipetting, temperature fluctuations during incubation, improper washing techniques, and the use of reagents from different kit lots.[1][2] To ensure consistency, it is crucial to standardize all steps of the protocol, use calibrated pipettes, and maintain a stable incubation temperature.[2][3][4]
Q2: What could cause a weak or no signal in my this compound ELISA?
A2: A weak or absent signal can be due to several reasons such as using expired reagents, incorrect storage of kit components, or omitting a key reagent.[5][6] Another common cause is the degradation of the standard stock solution due to improper storage or repeated freeze-thaw cycles.[7] Ensure all reagents are at room temperature before use and that the protocol has been followed in the correct order.[4][5]
Q3: How can I troubleshoot high background in my this compound ELISA?
A3: High background can obscure true positive results and is often caused by insufficient washing, non-specific binding of antibodies, or contamination of reagents.[3][8] To mitigate this, increase the number or duration of wash steps and ensure the blocking buffer is appropriate for your assay.[3][9] Also, avoid exposing the substrate to light before use.[5]
Q4: What is the acceptable level of intra-assay and inter-assay precision?
A4: The acceptable coefficient of variation (CV) for intra-assay precision is typically less than 10%, while for inter-assay precision, it is generally less than 12%.[10] These values indicate good reproducibility of the assay. Consistently high CVs may point to issues with pipetting, reagent preparation, or environmental control during the assay.[7]
Q5: What sample types are compatible with this compound ELISA kits?
A5: this compound ELISA kits are generally compatible with a variety of sample types, including serum, plasma (EDTA, heparin, citrate), cell culture supernatants, urine, and tissue homogenates.[5][11][12] It is important to follow the recommended sample collection and preparation procedures for each specific sample type to ensure accurate results.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound ELISA experiments in a question-and-answer format.
Poor Standard Curve
Problem: My standard curve has a low R-squared value (ideally >0.99) or is non-linear.[7]
-
Possible Cause: Pipetting errors during the preparation of the standard dilutions.[7][13]
-
Possible Cause: Improper reconstitution or degradation of the standard.[7]
-
Solution: Briefly spin the vial before opening and ensure the standard is completely dissolved. Aliquot the reconstituted standard to avoid repeated freeze-thaw cycles.[8]
-
-
Possible Cause: Incorrect curve fitting model used for data analysis.
-
Solution: Use the curve-fitting model recommended by the kit manufacturer, which is often a four-parameter logistic (4-PL) fit. If the recommended model does not fit well, you may need to try other models.[14]
-
High Signal
Problem: The optical density (OD) readings are too high, even for the lower concentration standards.
-
Possible Cause: Insufficient washing.[13]
-
Possible Cause: Overly long incubation times.[4][14]
-
Solution: Strictly adhere to the incubation times specified in the protocol. Use a timer to ensure consistency.[1]
-
-
Possible Cause: The concentration of the detection antibody is too high.
-
Solution: If you are developing your own assay or the kit allows for it, you may need to titrate the detection antibody to find the optimal concentration.
-
Low Signal or No Signal
Problem: The OD readings are very low or there is no color development.
-
Possible Cause: An essential reagent was omitted or added in the wrong order.[6]
-
Solution: Carefully review the protocol and repeat the assay, ensuring all steps are followed correctly.[6]
-
-
Possible Cause: Reagents were not brought to room temperature before use.[4][5]
-
Possible Cause: The substrate has lost activity or is contaminated.
-
Solution: Use fresh substrate. Sodium azide (B81097) is an inhibitor of HRP, so ensure it is not present in any of your buffers if you are using an HRP-conjugated antibody.[6][16]
-
Poor Reproducibility (High CV%)
Problem: There is high variability between replicate wells (intra-assay) or between different plates (inter-assay).[1]
-
Possible Cause: Inconsistent pipetting technique.[7]
-
Solution: Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency. Ensure all channels of the pipette are dispensing equal volumes.[1]
-
-
Possible Cause: Temperature gradients across the plate during incubation.[4][8]
-
Possible Cause: Inconsistent washing.
-
Solution: If using an automated plate washer, ensure all ports are functioning correctly. For manual washing, apply the same technique and timing to all wells.[1]
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for commercially available this compound ELISA kits. Note that these values can vary between manufacturers, so always refer to the kit-specific datasheet.
Table 1: Typical Assay Parameters for this compound ELISA Kits
| Parameter | Typical Value | Reference |
| Assay Range | 10 pg/ml - 18000 pg/ml | [12] |
| Sensitivity | 10 - 15 pg/mL | [11][12] |
| Sample Volume | 10 - 50 µL | [11] |
| Assay Time | 4.5 hours | [11] |
Table 2: Representative Precision Data for an this compound ELISA Kit
| Sample Type | Intra-Assay CV% | Inter-Assay CV% | Reference |
| Cell Culture Supernates | 4.1 - 5.8% | 8.9 - 9.8% | [11] |
| Serum/Plasma | 3.8 - 8.3% | 6.7 - 9.3% | [11] |
Experimental Protocols
Below are generalized methodologies for key experiments. Always refer to your specific kit's manual for detailed instructions.
Standard Sandwich ELISA Protocol
-
Prepare Reagents: Bring all reagents and samples to room temperature. Prepare wash buffer and standard dilutions according to the kit manual.[5][12]
-
Add Standards and Samples: Add standards and samples in duplicate to the appropriate wells of the pre-coated microplate.[5]
-
Incubate: Cover the plate and incubate for the specified time and temperature (e.g., 2.5 hours at room temperature or overnight at 4°C).[12]
-
Wash: Aspirate the contents of the wells and wash the plate multiple times with wash buffer.[5]
-
Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).[12]
-
Wash: Repeat the washing step.
-
Add Streptavidin-HRP: Add the Streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at room temperature).[12]
-
Wash: Repeat the washing step.
-
Add Substrate: Add the TMB substrate solution to each well and incubate in the dark (e.g., 30 minutes at room temperature).[12]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.[5]
-
Read Plate: Read the absorbance of each well at 450 nm immediately.[5]
Sample Preparation
-
Serum: Allow blood to clot for two hours at room temperature or overnight at 4°C before centrifuging for 20 minutes at approximately 1,000 x g.[5]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant and centrifuge for 20 minutes at approximately 1,000 x g.[5]
-
Cell Culture Supernates: Centrifuge to remove any cells or debris.
-
Urine: Collect the first urine of the day (mid-stream) into a sterile container.[5]
Visualizations
Caption: A generalized workflow for a standard sandwich ELISA.
Caption: A decision tree for troubleshooting common ELISA issues.
References
- 1. sinobiological.com [sinobiological.com]
- 2. tecan.com [tecan.com]
- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 4. biomatik.com [biomatik.com]
- 5. Human Epithelial neutrophil activating peptide 78 (this compound,CXCL5) Elisa Kit – AFG Scientific [afgsci.com]
- 6. ELISA Troubleshooting (Poor Reproducibility) [elisa-antibody.com]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. product.atagenix.com [product.atagenix.com]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
- 10. Human this compound/CXCL5 ELISA Kit (EHCXCL5) - Invitrogen [thermofisher.com]
- 11. rndsystems.com [rndsystems.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 14. ethosbiosciences.com [ethosbiosciences.com]
- 15. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
Technical Support Center: ENA-78 (CXCL5) Antibody Selection and Troubleshooting
Welcome to the technical support center for ENA-78 (Epithelial-Neutrophil Activating Peptide-78, also known as CXCL5) detection. This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the right antibody and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CXCL5) and why is it studied?
Epithelial-Neutrophil Activating Peptide-78 (this compound), or CXCL5, is a small cytokine belonging to the CXC chemokine family.[1] It plays a crucial role in inflammation by recruiting and activating neutrophils.[1][2] this compound is also involved in angiogenesis (the formation of new blood vessels) and has been implicated in the progression of various cancers and inflammatory diseases.[3] Its full-length form is 114 amino acids, but it can be cleaved into shorter, more potent forms.[4][5]
Q2: What are the critical factors to consider when selecting an this compound antibody?
Choosing the correct antibody is crucial for successful this compound detection. Key considerations include:
-
Application: The antibody must be validated for your specific experimental technique, such as ELISA, Western Blot (WB), Immunohistochemistry (IHC), Flow Cytometry, or Neutralization assays.[6]
-
Species Reactivity: Confirm the antibody is validated to detect this compound in the species you are studying (e.g., Human, Mouse, Rat). Note that while some antibodies may cross-react, human CXCL5/ENA-78 is suggested to not have a true murine ortholog.[4][7]
-
Clonality: Choose between monoclonal (highly specific to a single epitope) and polyclonal (recognizes multiple epitopes) antibodies. Monoclonal antibodies generally offer higher batch-to-batch consistency, while polyclonal antibodies can be more robust for detecting the target protein in different conformations.
-
Validation Data: Always review the manufacturer's validation data. Look for evidence of specificity and performance in your application of interest. It is important to perform your own validation studies as well.[8]
Q3: What is the difference between monoclonal and polyclonal antibodies for this compound detection?
| Feature | Monoclonal Antibodies | Polyclonal Antibodies |
| Origin | Derived from a single B-cell clone. | Derived from multiple B-cell clones. |
| Specificity | Recognizes a single epitope on the this compound protein. | Recognizes multiple epitopes on the this compound protein. |
| Consistency | High batch-to-batch consistency. | Potential for batch-to-batch variability. |
| Cross-Reactivity | Lower chance of non-specific cross-reactivity. | Can sometimes cross-react with related proteins. |
| Signal Amplification | Signal is not naturally amplified. | Can provide a stronger signal as multiple antibodies bind to one target protein. |
| Best For | Quantitative assays (ELISA, Flow Cytometry), staining specific domains. | Detecting low-abundance protein, immunoprecipitation, Western Blotting. |
Q4: Which this compound antibodies are available for common applications?
Several vendors provide antibodies for this compound detection. The table below summarizes a selection of commercially available antibodies. Note: This is not an exhaustive list, and researchers should always consult the manufacturer's datasheet for the most current information.
| Application | Antibody Type | Host | Vendor Example(s) | Key Features |
| ELISA | Monoclonal (Capture) | Mouse | R&D Systems (MAB654) | Validated for ELISA capture and does not cross-react with recombinant human CXCL1, 2, or 3.[6] |
| Polyclonal (Detection) | Goat | R&D Systems (BAF254) | Biotinylated for use as a detection antibody in sandwich ELISAs. | |
| Western Blot | Monoclonal | Mouse | R&D Systems (MAB254) | Recommended at 1 µg/mL for detecting recombinant human CXCL5/ENA‑78 under non-reducing conditions.[9] |
| Polyclonal | Goat | R&D Systems (AF254) | Detects human CXCL5/ENA‑78 in Western blots.[10] | |
| Immunohistochemistry | Monoclonal | Mouse | Novus (NBP2-12231AF700) | Validated for IHC on paraffin-embedded sections.[4] |
| Polyclonal | Rabbit | Boster Bio (A00946) | Recommended for IHC at a 1:50 - 1:200 dilution.[11] | |
| Neutralization | Monoclonal | Mouse | R&D Systems (MAB654) | Measured by its ability to neutralize this compound-induced chemotaxis. |
| Polyclonal | Goat | R&D Systems (AF254) | ND₅₀ is typically 0.2-1.0 µg/mL.[10] |
Experimental Workflows & Signaling Pathway
This compound (CXCL5) Signaling Pathway
This compound (CXCL5) exerts its biological effects primarily by binding to the G-protein coupled receptor CXCR2.[2][5] This interaction triggers several downstream signaling cascades, including the PI3K/AKT, MAPK (ERK, JNK, p38), and JAK/STAT pathways.[3][12] These pathways are integral to processes such as neutrophil recruitment, cell proliferation, migration, and angiogenesis.[2][13]
References
- 1. CXCL5 signaling is a shared pathway of neuroinflammation and blood–brain barrier injury contributing to white matter injury in the immature brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of CXCL5-CXCR2 axis promotes proliferation and accelerates G1 to S phase transition of papillary thyroid carcinoma cells and activates JNK and p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCL5: A coachman to drive cancer progression [frontiersin.org]
- 4. CXCL5/ENA-78 Antibody (MM0216-10L19) [Alexa Fluor® 700] (NBP2-12231AF700) by Novus, Part of Bio-Techne [bio-techne.com]
- 5. novusbio.com [novusbio.com]
- 6. Human CXCL5/ENA-78 Antibody, R D Systems:Antibodies:Primary Antibodies | Fisher Scientific [fishersci.com]
- 7. CXCL5/ENA-78 Products: R&D Systems [rndsystems.com]
- 8. Validation of commercially available antibodies directed against subunits of the epithelial Na+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. rndsystems.com [rndsystems.com]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. CXCL5 signaling is a shared pathway of neuroinflammation and blood-brain barrier injury contributing to white matter injury in the immature brain - PubMed [pubmed.ncbi.nlm.nih.gov]
ENA-78 (CXCL5) Sample Handling and Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and storage of samples for the analysis of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as CXCL5. Adherence to these protocols is critical for ensuring the stability and integrity of this compound, leading to accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended sample types for this compound analysis?
A1: this compound can be measured in a variety of biological fluids. The most common sample types are serum, plasma, cell culture supernatants, tissue homogenates, urine, and saliva.[1]
Q2: What is the best anticoagulant to use for plasma collection for this compound measurement?
A2: EDTA and heparin are the most frequently recommended anticoagulants for plasma collection for this compound analysis.[1] Some studies have shown that the choice of anticoagulant can affect the measured levels of various cytokines, so consistency in your chosen anticoagulant is key for comparative studies.[1][2]
Q3: How should I process my blood samples to obtain serum or plasma?
A3: For serum, allow the blood to clot for at least 30 minutes to 2 hours at room temperature, followed by centrifugation at 1000 x g for 15-20 minutes. For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[3]
Q4: How many times can I freeze and thaw my samples containing this compound?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the protein and a decrease in its measurable concentration.[1][3] Aliquoting samples into single-use vials after collection is the best practice to maintain sample integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lower than expected this compound levels | Sample degradation due to improper storage. | Ensure samples are stored at the correct temperature immediately after processing. For long-term storage, use -80°C. |
| Repeated freeze-thaw cycles. | Aliquot samples into single-use tubes after collection to avoid multiple freeze-thaw cycles. | |
| Incorrect sample type or anticoagulant used. | Use recommended sample types (serum, EDTA plasma, heparin plasma) and maintain consistency in your choice of anticoagulant throughout the study. | |
| High variability between duplicate samples | Incomplete mixing of thawed samples. | Thaw samples completely and mix gently but thoroughly before analysis. |
| Presence of particulate matter. | Centrifuge samples after thawing to pellet any debris and use the supernatant for the assay. | |
| Inconsistent results across different collection time points | Differences in sample handling procedures. | Standardize your sample collection, processing, and storage protocol for all samples in the study. |
This compound Stability Data
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide a summary of recommended storage conditions based on common ELISA kit manufacturer guidelines. It is important to note that for critical applications, it is advisable to perform your own stability studies.
Table 1: Short-Term Storage Recommendations for Samples for this compound Analysis
| Temperature | Duration | Sample Type(s) |
| 2-8°C | Up to 24 hours | Serum, Plasma, Cell Culture Supernatants |
| 2-8°C | Up to 5 days | Serum, Plasma |
Table 2: Long-Term Storage Recommendations for Samples for this compound Analysis
| Temperature | Duration | Sample Type(s) |
| -20°C | Up to 12 months | Serum, Plasma, Cell Culture Supernatants |
| -80°C | Up to 2 years | Serum, Plasma, Cell Culture Supernatants |
Table 3: Effect of Freeze-Thaw Cycles on this compound (Qualitative)
| Number of Freeze-Thaw Cycles | Expected Impact on this compound Concentration | Recommendation |
| 1 | Minimal to no significant effect reported for many cytokines. | Acceptable if necessary, but aliquoting is preferred. |
| >1 | Potential for significant degradation. | Strongly discouraged. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
-
For Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for at least 30 minutes but no longer than 2 hours at room temperature.
-
Centrifuge at 1000 x g for 15 minutes at 4°C.
-
Carefully collect the serum and transfer it to a clean polypropylene (B1209903) tube.
-
If not assaying immediately, aliquot the serum into single-use cryovials and store at -80°C.
-
-
For Plasma:
-
Collect whole blood into a tube containing either EDTA or heparin as an anticoagulant.
-
Gently invert the tube several times to ensure proper mixing of blood and anticoagulant.
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Carefully collect the plasma and transfer it to a clean polypropylene tube.
-
If not assaying immediately, aliquot the plasma into single-use cryovials and store at -80°C.
-
Protocol 2: General Sandwich ELISA Procedure for this compound Quantification
This is a generalized protocol. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard and Sample Addition: Add standards and samples to the appropriate wells of the microplate pre-coated with an anti-ENA-78 antibody.
-
Incubation: Incubate the plate for the time and temperature specified in the manual to allow this compound to bind to the immobilized antibody.
-
Washing: Wash the plate to remove any unbound substances.
-
Detection Antibody Addition: Add a biotinylated anti-ENA-78 antibody to each well.
-
Incubation: Incubate the plate to allow the detection antibody to bind to the captured this compound.
-
Washing: Wash the plate to remove any unbound detection antibody.
-
Enzyme Conjugate Addition: Add streptavidin-HRP (Horseradish Peroxidase) to each well.
-
Incubation: Incubate the plate to allow the streptavidin-HRP to bind to the biotinylated detection antibody.
-
Washing: Wash the plate to remove any unbound enzyme conjugate.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The substrate will react with the HRP to produce a colored product.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the unknown samples.
This compound (CXCL5) Signaling Pathway
This compound, a CXC chemokine, exerts its biological effects primarily through binding to its receptor, CXCR2, a G-protein coupled receptor.[4][5] This interaction triggers a cascade of downstream signaling pathways that are involved in neutrophil recruitment, inflammation, angiogenesis, and cell proliferation and migration.[4][5][6][7]
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from biological samples using an ELISA-based method.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of anticoagulants on multiplexed measurement of cytokine/chemokines in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | CXCL5: A coachman to drive cancer progression [frontiersin.org]
- 5. Identification of CXCL5 expression as a predictive biomarker associated with response and prognosis of immunotherapy in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCL5/ENA78 increased cell migration and epithelial-to-mesenchymal transition of hormone-independent prostate cancer by early growth response-1/snail signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CXCL5 C-X-C motif chemokine ligand 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: ENA-78 (CXCL5) Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues encountered during ENA-78 (CXCL5) staining experiments, including ELISA and immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background noise in this compound staining?
High background in an immunoassay like this compound staining can obscure specific signals, leading to reduced sensitivity and inaccurate results.[1] The most common causes are generally related to two main areas: insufficient plate blocking and inadequate plate washing.[1] Other significant factors include using excessively high concentrations of primary or secondary antibodies, issues with detection reagents, and cross-reactivity.[2]
Q2: How can I optimize the blocking step to minimize non-specific binding?
The blocking buffer's role is to saturate all unoccupied binding sites on the plate or tissue, preventing antibodies from non-specifically adhering and causing high background.[3][4] To optimize this step, you can:
-
Increase Blocking Agent Concentration: If you are using a protein-based blocker like Bovine Serum Albumin (BSA), you could try increasing the concentration (e.g., from 1% to 2%).[1]
-
Extend Incubation Time: Allowing the blocking buffer to incubate for a longer period can ensure more complete saturation of non-specific sites.[1]
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Change Blocking Agent: Not all blocking buffers are suitable for every assay.[3] Options include protein-based blockers (like BSA or non-fat dry milk), non-ionic detergents (like Tween-20), or specialized commercial formulations.[3][5][6] For instance, if you observe cross-reactivity with protein-based blockers, a non-protein or synthetic blocker might be a better choice.[4][6]
Q3: My secondary antibody appears to be binding non-specifically. What are the solutions?
Non-specific binding of the secondary antibody is a frequent source of high background. To address this:
-
Run a "Secondary Only" Control: Perform the staining protocol without the primary antibody. If you still observe a high signal, the secondary antibody is the likely culprit.
-
Titrate the Secondary Antibody: An excessively high concentration of the secondary antibody can lead to non-specific binding.[7][8] Perform a titration to find the optimal dilution that provides a strong signal with low background.[7]
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Use Pre-adsorbed Secondary Antibodies: If your sample and the species in which the primary antibody was raised are the same (e.g., mouse-on-mouse), the secondary antibody may bind to endogenous immunoglobulins in the tissue.[9] Using a secondary antibody that has been pre-adsorbed against the immunoglobulins of the sample species can prevent this cross-reactivity.
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Include Normal Serum in Blocking Buffer: Adding normal serum from the same species as the secondary antibody to your blocking buffer can help reduce non-specific binding.
Q4: How do incubation times and temperatures contribute to high background?
Incubation parameters are critical for the kinetics of antibody-antigen interactions.[10]
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Temperature: Higher temperatures (like 37°C) can speed up the binding reaction, potentially allowing for shorter incubation times.[11][12] However, they can also increase the risk of non-specific binding and background noise.[11][13] Incubating at lower temperatures (e.g., 4°C overnight) may result in more specific binding but requires a much longer time.[11][12][14]
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Time: While longer incubation times can increase the signal, excessively long incubations can also lead to higher background.[10][13] It is crucial to optimize the incubation time to achieve the best signal-to-noise ratio.
Q5: What is the most effective washing technique to reduce background?
Thorough washing is essential to remove unbound and non-specifically bound reagents.[15][16] Insufficient washing is a major cause of high background.[1][17]
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Increase the Number of Washes: Adding one or two extra wash steps can effectively reduce background.[1][16]
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Introduce Soaking Steps: Allowing the wash buffer to sit in the wells for a few minutes between aspirations can help to dislodge weakly bound, non-specific antibodies.[1][16]
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Use a Detergent: Including a small amount of a non-ionic detergent like Tween-20 (typically 0.05%) in the wash buffer can help disrupt weak, non-specific interactions.[1][17]
Troubleshooting Guides
High Background Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and resolving high background issues in your this compound staining experiments.
Data Summary Tables
Table 1: Comparison of Common Blocking Buffers
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single, well-defined protein; reduces cross-reactivity compared to serum.[4][5] | Can have lot-to-lot variability; may not be sufficient for all assays. |
| Non-Fat Dry Milk | 1-5% (w/v) | Inexpensive and effective for many applications.[5] | Contains a mixture of proteins, which can sometimes cross-react with assay components; contains endogenous biotin (B1667282) and phosphoproteins. |
| Normal Serum | 5-10% (v/v) | Very effective at reducing non-specific binding, especially from secondary antibodies. | Must use serum from the same species as the secondary antibody host to avoid cross-reactivity. |
| Commercial/Synthetic Buffers | Varies | Optimized formulations, often protein-free to reduce cross-reactivity; can offer maximal blocking.[4][6] | More expensive than home-brew solutions. |
| Non-ionic Detergents (e.g., Tween-20) | 0.05-0.1% (v/v) | Inexpensive; useful as a secondary blocking agent in wash buffers.[3] | Ineffective as a sole blocking method as it can be stripped away during washing.[3][4] |
Table 2: Impact of Incubation Parameter Adjustments on Background
| Parameter | Standard Condition (Example) | Adjustment to Reduce Background | Rationale |
| Primary Antibody Incubation | 1 hour at 37°C or 2 hours at RT | Incubate overnight at 4°C | Lower temperatures slow reaction kinetics, favoring higher-affinity (specific) binding over lower-affinity (non-specific) binding.[11][14] |
| Secondary Antibody Incubation | 1-2 hours at Room Temp | Reduce incubation time (e.g., to 30-60 min) | Limits the time available for low-affinity, non-specific interactions to occur, especially if the antibody concentration is high.[10] |
| Substrate Incubation | 15-30 minutes at Room Temp | Reduce incubation time | If the specific signal is strong, reducing the substrate reaction time can lower the final background reading without sacrificing sensitivity. |
Experimental Protocols
Protocol 1: Antibody Titration to Determine Optimal Concentration
Using a primary or secondary antibody at too high a concentration is a common cause of non-specific binding.[2][18][19] This protocol helps determine the concentration that yields the best signal-to-noise ratio.
Methodology:
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Prepare Serial Dilutions: Prepare a series of 6-8 serial dilutions of your primary antibody (e.g., starting from the manufacturer's recommendation and diluting two-fold for each step).
-
Coat and Block Plate/Slide: Prepare your ELISA plate or IHC slide as you normally would, including the antigen coating and blocking steps.
-
Apply Antibody Dilutions: Apply each dilution to a different set of wells or a different tissue section. Crucially, include a "no primary antibody" control to measure the background from the secondary antibody alone.[2]
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Complete Staining: Proceed with the rest of your standard protocol (secondary antibody, detection reagents, etc.), keeping all other variables constant.
-
Analyze Results: Measure the signal for each dilution. The optimal concentration is the one that provides a strong positive signal while keeping the background (as measured in the "no primary" control and the lowest dilutions) at a minimum.
Protocol 2: Optimized ELISA Workflow for this compound
This protocol provides a standard sandwich ELISA workflow with key steps highlighted for background reduction.
-
Coating: Dilute capture antibody in a suitable coating buffer (e.g., PBS) and incubate in microplate wells overnight at 4°C.
-
Washing (1): Aspirate wells and wash 3 times with Wash Buffer (e.g., PBS + 0.05% Tween-20). This removes unbound capture antibody.
-
Blocking: Add 200 µL of a chosen Blocking Buffer (see Table 1). Incubate for 1-2 hours at room temperature. Critical Step: Proper blocking is essential to prevent non-specific binding of subsequent reagents.[3]
-
Washing (2): Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of standards and samples to appropriate wells. Incubate for 2 hours at room temperature.
-
Washing (3): Repeat the wash step. Critical Step: Thoroughly wash to remove all unbound sample components.[1]
-
Detection Antibody: Add 100 µL of diluted biotinylated detection antibody. Incubate for 1 hour at room temperature. Use a pre-determined optimal concentration from titration.
-
Washing (4): Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of diluted Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Washing (5): Repeat the wash step. This is a critical wash to remove unbound enzyme conjugate.
-
Substrate Development: Add 100 µL of TMB substrate. Incubate for 15-20 minutes at room temperature in the dark. Monitor color development to avoid over-development, which increases background.[20]
-
Stop Reaction: Add 50 µL of Stop Solution.
-
Read Plate: Read absorbance immediately at the appropriate wavelength.
Decision Tree for Blocking Buffer Selection
References
- 1. arp1.com [arp1.com]
- 2. benchchem.com [benchchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. biocompare.com [biocompare.com]
- 5. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 8. youtube.com [youtube.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. assaygenie.com [assaygenie.com]
- 11. prcxi-liquidmoving.com [prcxi-liquidmoving.com]
- 12. en.hnybio.com [en.hnybio.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. biocompare.com [biocompare.com]
- 17. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 18. youtube.com [youtube.com]
- 19. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 20. novateinbio.com [novateinbio.com]
ENA-78 (CXCL5) Antibody Specificity Validation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of ENA-78 (Epithelial-Neutrophil Activating Protein-78, also known as CXCL5) antibody specificity. This guide will help you navigate common challenges and ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound (CXCL5) is a small cytokine belonging to the CXC chemokine family. It functions as a potent chemoattractant and activator for neutrophils. This compound is involved in various physiological and pathological processes, including inflammation, angiogenesis, and tumor progression.[1][2] Accurate detection and quantification of this compound are crucial for understanding its role in diseases such as rheumatoid arthritis, inflammatory bowel disease, and various cancers.
Q2: Which receptor does this compound bind to?
A2: this compound primarily binds to the G-protein coupled receptor CXCR2 to exert its biological effects.[2][3][4]
Q3: What are the key applications for this compound antibodies?
A3: this compound antibodies are commonly used in a variety of immunoassays, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): For the quantitative measurement of this compound in biological fluids like serum, plasma, and cell culture supernatants.[5][6]
-
Western Blot (WB): To detect this compound protein in cell lysates and tissue homogenates.
-
Immunohistochemistry (IHC): For the localization of this compound protein in tissue sections.[7]
-
Immunoprecipitation (IP): To isolate this compound and its interacting proteins from complex mixtures.
-
Neutralization Assays: To block the biological activity of this compound.[7]
Q4: How can I be sure my this compound antibody is specific?
A4: Antibody validation is critical to ensure that the antibody detects only this compound and not other related proteins. Key validation steps include:
-
Positive and Negative Controls: Use cell lines or tissues known to express (positive) or not express (negative) this compound. Recombinant this compound protein can also serve as a positive control in applications like Western Blot.
-
Knockout/Knockdown Validation: The most rigorous validation involves using knockout or siRNA-mediated knockdown of the CXCL5 gene. A specific antibody should show a significantly reduced or absent signal in these samples compared to the wild-type.
-
Cross-reactivity Testing: Check the antibody datasheet for information on cross-reactivity with other chemokines, especially those that share structural similarity with this compound, such as CXCL1, CXCL2, and CXCL3.[7]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound antibodies.
Western Blot (WB) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Insufficient amount of this compound in the sample. This compound is a secreted protein, so intracellular levels might be low. | - Use conditioned media from cell cultures instead of or in addition to cell lysates.- Consider using a positive control, such as recombinant this compound protein or lysate from cells stimulated to produce this compound (e.g., with IL-1 or TNF-α).[4] |
| Inefficient protein transfer. | - Verify transfer efficiency with Ponceau S staining.- Optimize transfer time and voltage, especially for small proteins like this compound (approx. 8 kDa). | |
| Primary antibody concentration is too low. | - Increase the primary antibody concentration. A typical starting concentration for WB is 1 µg/mL.[7] | |
| High Background | Primary antibody concentration is too high. | - Decrease the primary antibody concentration and/or reduce the incubation time. |
| Insufficient blocking. | - Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk, as milk contains phosphoproteins that can cause non-specific binding). | |
| Insufficient washing. | - Increase the number and duration of wash steps with TBST. | |
| Non-specific Bands | Antibody is cross-reacting with other proteins. | - Check the antibody's datasheet for known cross-reactivities.- Use a more specific antibody, preferably one validated with knockout/knockdown models. |
| Protein degradation. | - Add protease inhibitors to your lysis buffer and keep samples on ice. |
ELISA Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing. | - Increase the number of wash steps and ensure complete removal of wash buffer after each step. |
| Reagents not at room temperature. | - Allow all reagents and plates to equilibrate to room temperature before use. | |
| Contaminated reagents. | - Use fresh, sterile reagents. | |
| Low Sensitivity | Incorrect standard curve preparation. | - Carefully follow the manufacturer's instructions for preparing the standard dilutions. |
| Inactive reagents. | - Check the expiration dates of the kit components. Ensure proper storage conditions were maintained. | |
| Short incubation times. | - Adhere to the recommended incubation times in the protocol. | |
| High Coefficient of Variation (CV%) | Inconsistent pipetting. | - Use calibrated pipettes and ensure consistent technique. |
| Plate not washed uniformly. | - Use an automated plate washer or be meticulous with manual washing. | |
| Temperature variation across the plate. | - Incubate the plate in a stable temperature environment, away from drafts. |
Immunohistochemistry (IHC) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Staining or Weak Staining | Inappropriate antigen retrieval. | - this compound is a secreted protein, so intracellular staining might be weak. Optimize antigen retrieval method (heat-induced or enzymatic) and incubation time. |
| Low primary antibody concentration. | - Increase the antibody concentration. Recommended concentrations for IHC are between 5-25 µg/mL.[7] | |
| Tissue over-fixed. | - Excessive fixation can mask the epitope. Reduce fixation time if possible. | |
| High Background/Non-specific Staining | Endogenous peroxidase activity (for HRP-based detection). | - Include a quenching step with 3% H₂O₂ before primary antibody incubation. |
| Non-specific binding of primary or secondary antibodies. | - Use a blocking serum from the same species as the secondary antibody.- Increase the concentration of protein (e.g., BSA) in the antibody diluent. | |
| Primary antibody concentration too high. | - Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with low background. |
Quantitative Data Summary
The following tables summarize typical quantitative data for commercially available this compound antibody products. Note that optimal concentrations may vary and should be determined by the end-user.
Table 1: Recommended Antibody Concentrations for Various Applications
| Application | Recommended Concentration Range | Reference |
| Western Blot | 1 µg/mL | [7] |
| Immunohistochemistry (IHC) | 5-25 µg/mL | [7] |
| Neutralization | 3-15 µg/mL (ND50) | [7] |
Table 2: Performance Characteristics of Commercial this compound ELISA Kits
| Parameter | Kit Vendor A (R&D Systems) | Kit Vendor B (Invitrogen) | Kit Vendor C (RayBiotech) |
| Assay Range | 31.2 - 2,000 pg/mL | 10 - 18,000 pg/mL | Varies by kit |
| Sensitivity | 15 pg/mL | 10 pg/mL | Varies by kit |
| Sample Types | Cell Culture Supernates, Serum, Plasma | Serum, Plasma, Cell Culture Medium | Serum, Plasma, Cell Culture Supernates, Urine |
| Intra-Assay CV% | 3.8 - 8.3% | <10% | Varies by kit |
| Inter-Assay CV% | 6.7 - 9.8% | <12% | Varies by kit |
| Reference | [6] | [8] | [5] |
Experimental Protocols
Protocol: Western Blotting for this compound
-
Sample Preparation:
-
For cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer with protease inhibitors.
-
For conditioned media, concentrate the media using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 3 kDa).
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis:
-
Load 20-30 µg of cell lysate or an equivalent volume of concentrated conditioned media per lane on an SDS-PAGE gel (a 15% or 4-20% gradient gel is suitable for the ~8 kDa this compound protein).
-
Include a lane with a molecular weight marker.
-
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (e.g., at 1 µg/mL) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Protocol: Immunohistochemistry (IHC) for this compound on Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 5 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a sodium citrate (B86180) buffer (10 mM, pH 6.0) and heating in a pressure cooker, steamer, or water bath. The optimal time and temperature should be determined empirically.
-
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Block with a serum-based blocking solution (e.g., normal goat serum if using a goat secondary antibody) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the this compound primary antibody (e.g., at 5-25 µg/mL) in a humidified chamber overnight at 4°C.[7]
-
Washing: Wash slides three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Detection: Incubate with an avidin-biotin-HRP complex (ABC reagent) followed by a DAB substrate kit until the desired color intensity is reached.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
Visualizations
Caption: this compound (CXCL5) signaling through the CXCR2 receptor.
Caption: Recommended workflow for validating this compound antibody specificity.
Caption: Logical troubleshooting steps for this compound Western Blotting.
References
- 1. CXCL5 antibody | antibody review based on formal publications [labome.com]
- 2. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. CXCL5 Polyclonal Antibody - Elabscience® [elabscience.com]
- 6. www2.nau.edu [www2.nau.edu]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. neobiotechnologies.com [neobiotechnologies.com]
Technical Support Center: Optimizing Cell Stimulation for ENA-78 (CXCL5) Production
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to optimize the production of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CXCL5) and what is its primary function?
A1: this compound (CXCL5) is a small cytokine belonging to the CXC chemokine family.[1][2] Its primary role is to act as a potent chemoattractant and activator for neutrophils, recruiting them to sites of inflammation.[3][4] It is also involved in angiogenesis and the remodeling of connective tissues.[4][5] this compound exerts its effects by interacting with the cell surface chemokine receptor CXCR2.[1][4]
Q2: Which cell types are known to produce this compound?
A2: this compound is expressed by a wide variety of cell types, particularly upon stimulation. These include monocytes, endothelial cells, eosinophils, and various epithelial and tumor cells.[3][6][7][8] For example, human endometrial epithelial and stromal cells, alveolar type-II epithelial cells (A549), and human umbilical vein endothelial cells (HUVEC) have all been shown to produce this compound.[5][9][10]
Q3: What are the most common stimulants for inducing this compound production?
A3: The production of this compound is typically induced by pro-inflammatory cytokines. The most commonly used and effective stimulants are Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[1][4][11][12] Phorbol 12-myristate 13-acetate (PMA) can also induce its expression.[12]
Q4: Can this compound production be inhibited?
A4: Yes, certain cytokines can inhibit this compound synthesis. Interferon-gamma (IFN-γ) has been shown to have a strong inhibitory effect on the production of this compound in cell types like eosinophils.[7][11]
Q5: Are there different forms of this compound? Does this affect its activity?
A5: Yes, this compound can undergo post-translational modification, specifically N-terminal truncation, which results in different isoforms.[6] These truncated forms, such as ENA(5-78) and ENA(9-78), are often significantly more potent in their chemotactic and activating functions compared to the full-length protein.[6][13] For instance, truncated GRO alpha (a related chemokine) can be 30-fold more active, and truncated this compound can be up to eight times more potent in chemotaxis assays than the intact form.[6][13]
Troubleshooting Guide
Issue 1: Low or No Detectable this compound in Supernatant
| Potential Cause | Troubleshooting Step |
| Inappropriate Stimulant Concentration | Optimize the concentration of IL-1β or TNF-α. Perform a dose-response experiment (e.g., 0.1, 1, 10, 100 ng/mL) to find the optimal concentration for your specific cell type. |
| Insufficient Incubation Time | This compound production is time-dependent. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the peak production time. |
| Cell Line Incompatibility | Confirm from literature that your chosen cell line is a known producer of this compound upon stimulation. If not, consider using a validated cell line such as A549 or primary endometrial cells.[9][10] |
| ELISA Kit Issues | Verify the expiration date and proper storage of your ELISA kit.[14] Ensure the standard curve is valid. Use positive controls (recombinant this compound) to confirm the kit is working.[8] Check for issues with reagents, such as improper reconstitution of lyophilized standards or contamination.[8][14] |
| Sample Degradation | Harvest cell culture supernatants and centrifuge to remove debris. Store samples at -20°C or -80°C for long-term stability and avoid repeated freeze-thaw cycles.[14] |
Issue 2: High Background Signal in ELISA
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | Ensure thorough and consistent washing between ELISA steps. Increase the number of washes or the soaking time. Contamination during washing can cause false positives.[14] |
| Cross-Contamination | Use fresh, sterile pipette tips for each reagent and sample to prevent cross-contamination.[14] |
| Non-specific Antibody Binding | Ensure the blocking buffer is appropriate and incubation times are followed according to the manufacturer's protocol. |
| High Endogenous Peroxidase | Some tissue samples may contain endogenous peroxidases that react with the TMB substrate. Consider treating the sample with 1% H2O2 for 15 minutes to inactivate endogenous peroxidases.[14] |
Below is a troubleshooting workflow to diagnose issues with low this compound production.
Experimental Protocols & Data
Protocol 1: General Stimulation of Cultured Cells for this compound Production
This protocol provides a general framework. Specific cell densities, stimulant concentrations, and incubation times should be optimized for your experimental system.
-
Cell Seeding: Plate cells (e.g., A549 epithelial cells) in appropriate culture vessels and grow to 80-90% confluency.
-
Starvation (Optional): The day before stimulation, replace the growth medium with a serum-free or low-serum medium. This can reduce basal chemokine expression.
-
Stimulation: Prepare a stock solution of your stimulant (e.g., human recombinant IL-1β or TNF-α) in sterile PBS containing 0.1% BSA. Dilute the stimulant to the desired final concentration in fresh culture medium and add it to the cells. Include an unstimulated (vehicle) control.
-
Incubation: Culture the cells for the desired period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Carefully collect the culture medium. Centrifuge at 1000 x g for 10 minutes to pellet any cells or debris.[14]
-
Storage: Aliquot the clarified supernatant and store at -80°C for future analysis. Avoid repeated freeze-thaw cycles.[8][14]
Protocol 2: Quantification of this compound by ELISA
Follow the manufacturer's instructions provided with your specific ELISA kit. A general procedure is outlined below.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[15] Reconstitute lyophilized standards and allow all components to reach room temperature.[8]
-
Standard Curve: Create a dilution series of the this compound standard to generate a standard curve.
-
Assay Procedure: Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubation: Incubate the plate as specified.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.[14]
-
Detection: Add the detection antibody (e.g., a biotinylated antibody followed by streptavidin-HRP) and incubate.
-
Substrate Addition: Add the TMB substrate solution and incubate in the dark to allow color development.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculation: Calculate the this compound concentration in your samples by interpolating from the standard curve.
Quantitative Data: Stimulant Concentrations and Isoform Potency
Table 1: Recommended Starting Concentrations for this compound Stimulation
| Stimulant | Cell Type | Recommended Concentration | Reference |
|---|---|---|---|
| IL-1β | Endometrial Cells, A549 | 1 - 10 ng/mL | [9][12] |
| TNF-α | Endometrial Cells, A549 | 10 - 100 ng/mL | [9][12] |
| LDL Lipoprotein (L5) | HUVEC | Not specified |[5] |
Table 2: Relative Potency of this compound N-Terminal Isoforms
| This compound Isoform | Relative Potency (Chemotaxis Assay) | Relative Potency (Elastase Release) | Reference |
|---|---|---|---|
| This compound (Full-length) | 1x (Baseline) | 1x (Baseline) | [13] |
| ENA(5-78) | ~8x higher than full-length | ~2-3x higher than full-length | [13] |
| ENA(9-78) | ~2x higher than full-length | ~2-3x higher than full-length | [13] |
| ENA(10-78) | ~10x lower than full-length | ~3x lower than full-length |[13] |
Signaling Pathways and Workflows
The production of this compound is largely controlled by inflammatory signaling pathways that activate specific transcription factors. Stimulation with TNF-α or IL-1β activates the NF-κB pathway, which is a critical regulator of the CXCL5 gene.[12]
The following diagram illustrates the general experimental workflow from cell culture to data analysis for an this compound production experiment.
References
- 1. CXCL5 - Wikipedia [en.wikipedia.org]
- 2. prospecbio.com [prospecbio.com]
- 3. Regulation and function of the CXC chemokine this compound in monocytes and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellgs.com [cellgs.com]
- 5. CXCL5 C-X-C motif chemokine ligand 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Isolation of the CXC chemokines this compound, GRO alpha and GRO gamma from tumor cells and leukocytes reveals NH2-terminal heterogeneity. Functional comparison of different natural isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of the neutrophil-activating CXC chemokine this compound/CXCL5 by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immunotools.de [immunotools.de]
- 9. Basal and cytokine-stimulated production of epithelial neutrophil activating peptide-78 (this compound) and interleukin-8 (IL-8) by cultured human endometrial epithelial and stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genecards.org [genecards.org]
- 11. genscript.com [genscript.com]
- 12. Cloning and characterization of the human neutrophil-activating peptide (this compound) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino-terminal processing of chemokine this compound regulates biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static.fn-test.com [static.fn-test.com]
- 15. raybiotech.com [raybiotech.com]
Technical Support Center: ENA-78 (CXCL5) Plasma Assays
Welcome to the technical support center for Epithelial-Neutrophil Activating Peptide-78 (ENA-78/CXCL5) assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered when measuring this compound in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CXCL5) and why is it measured in plasma?
Epithelial-Neutrophil Activating Peptide-78 (this compound), also known as Chemokine (C-X-C motif) ligand 5 (CXCL5), is a small cytokine belonging to the CXC chemokine family.[1] It plays a crucial role in inflammation by recruiting and activating neutrophils.[2][3] Measuring this compound levels in plasma can provide valuable insights into the pathogenesis of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and neuromyelitis optica.[2]
Q2: What are the primary sources of interference in this compound plasma assays?
Interference in immunoassays arises when components in the sample matrix prevent the accurate measurement of the analyte.[4] For this compound assays using plasma, common sources of interference include:
-
Matrix Effects : The complex composition of plasma (proteins, lipids, salts) can non-specifically affect the antibody-antigen binding, leading to skewed results.
-
Anticoagulants : The choice of anticoagulant (e.g., EDTA, heparin, citrate) for blood collection can significantly alter measured cytokine concentrations.[3][5]
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Endogenous Antibodies : The presence of heterophilic antibodies or human anti-animal antibodies (HAMA) in patient samples can cross-link the assay's capture and detection antibodies, causing false-positive or false-negative results.[6][7]
-
Platelet Contamination : this compound is stored in platelet granules. Incomplete removal of platelets during plasma processing can lead to the release of this compound, causing artificially elevated concentrations.[8]
-
Hemolysis : The rupture of red blood cells releases intracellular components that can interfere with the assay's accuracy.[9][10]
Q3: Which anticoagulant is recommended for collecting plasma for this compound measurement?
There is no single optimal anticoagulant for all cytokines, as effects can be analyte-specific.[5][11] One study found significant differences in CXCL5 concentrations between serum and plasma, regardless of the anticoagulant used.[3] Several commercial this compound ELISA kits are validated for use with EDTA, heparin, and citrate (B86180) plasma.[8] However, to ensure consistency, it is critical to use the same anticoagulant for all samples within a single study. For platelet-poor plasma, an additional centrifugation step is recommended to minimize platelet contamination.[8]
Q4: How should plasma samples be properly collected, processed, and stored for this compound analysis?
Proper sample handling is critical to avoid pre-analytical errors.
-
Collection : Collect whole blood into tubes containing the chosen anticoagulant (EDTA, heparin, or citrate).[12]
-
Processing : To obtain platelet-poor plasma, centrifuge the blood at 1000 x g for 15 minutes within 30 minutes of collection.[8] For complete platelet removal, a second centrifugation step of the separated plasma at 10,000 x g for 10 minutes at 2-8°C is highly recommended.[8]
-
Storage : Assay the plasma immediately or aliquot and store at ≤ -20°C.[8] For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles, as this can degrade the analyte and release this compound from any remaining platelets.[13][14]
Q5: What is the "matrix effect" and how can I determine if it is affecting my assay?
The matrix effect occurs when various components in the plasma sample, such as proteins, phospholipids, or salts, interfere with the antibody-antigen interaction in the immunoassay. This can lead to either signal suppression (lower than expected readings) or enhancement.[15]
To identify matrix interference, a spike and recovery experiment is the most effective method.[16][15] This involves adding a known amount of this compound standard into your plasma sample and comparing the measured concentration to the expected value. An acceptable recovery range is typically between 80-120%.[16][15] Results outside this range suggest the presence of matrix effects.
Troubleshooting Guide
Problem: My this compound concentrations are unexpectedly high.
| Possible Cause | Explanation | Recommended Solution |
| Platelet Contamination | This compound is released from platelet granules. If plasma is not adequately centrifuged to remove platelets, this compound can be released into the sample, falsely elevating the measured concentration.[8] | Prepare platelet-poor plasma by performing a two-step centrifugation protocol. The second spin should be at 10,000 x g for 10 minutes at 2-8°C.[8] |
| Heterophilic Antibody Interference | Endogenous heterophilic antibodies can bridge the capture and detection antibodies in a sandwich ELISA, mimicking the presence of the analyte and causing a false-positive signal.[6][17] | 1. Re-test the sample after pre-treatment with a commercial heterophilic antibody blocking agent.[15] 2. Perform a serial dilution of the sample. If interference is present, the results will not be linear.[18] |
| High-Dose "Hook Effect" | In rare cases with extremely high analyte concentrations, both capture and detection antibodies can become saturated, paradoxically leading to a lower signal. However, this is less common than other causes of inaccurate high readings.[9] | Dilute the sample further (e.g., 1:10, 1:100) and re-assay. If the hook effect was present, the calculated concentration from the diluted sample will be significantly higher. |
Problem: My this compound readings are lower than expected or undetectable.
| Possible Cause | Explanation | Recommended Solution |
| Matrix Effect (Suppression) | Components in the plasma matrix can inhibit the binding of either the capture or detection antibody to the this compound analyte, resulting in a reduced signal.[16][15] | 1. Perform a spike and recovery experiment to confirm matrix interference. 2. Dilute the plasma sample with the assay's recommended diluent to reduce the concentration of interfering substances.[4] A 1:2 or 1:4 dilution is a good starting point. |
| Analyte Degradation | This compound may have degraded due to improper sample storage or multiple freeze-thaw cycles.[13] Proteolytic enzymes in the sample could also degrade the chemokine.[19] | Always store samples at ≤ -20°C (or -80°C for long-term) and use aliquots to avoid freeze-thaw cycles.[8][20] Ensure samples are thawed completely and mixed gently before use. |
| Incorrect Assay Procedure | Errors such as adding reagents in the wrong order, using incorrect incubation times/temperatures, or improper washing can lead to weak or no signal.[21][22] | Carefully review the entire assay protocol. Ensure all reagents are prepared correctly and brought to room temperature before use. Confirm the plate reader settings are correct for the substrate used.[21] |
Problem: I am seeing high variability between duplicate or triplicate wells.
| Possible Cause | Explanation | Recommended Solution |
| Pipetting Error | Inaccurate or inconsistent pipetting of standards, samples, or reagents is a common source of variability.[23] | Ensure pipettes are properly calibrated. Use fresh tips for each standard and sample. When adding reagents, dispense against the side of the well to ensure accurate delivery.[23] |
| Inadequate Washing | Insufficient removal of unbound reagents can lead to inconsistent background signal. Clogged ports on an automated washer can also cause uneven washing.[22] | Ensure all wells are completely filled and aspirated during each wash step. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.[8] |
| Edge Effects | Wells on the outer edge of the microplate can experience temperature fluctuations or increased evaporation, leading to results that differ from the inner wells.[24] | Use a plate sealer during all incubation steps. Ensure the plate is brought to room temperature before adding reagents. Avoid stacking plates during incubation.[22] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Poor Plasma (PPP)
This protocol is essential for minimizing interference from platelet-derived this compound.
-
Collect whole blood in a tube containing an appropriate anticoagulant (e.g., EDTA, Heparin).
-
Within 30 minutes of collection, centrifuge the sample at 1000 x g for 15 minutes at room temperature.
-
Carefully aspirate the supernatant (plasma) and transfer it to a new conical tube, being careful not to disturb the buffy coat layer.
-
Perform a second centrifugation step at 10,000 x g for 10 minutes at 2-8°C to pellet any remaining platelets.[8]
-
Transfer the resulting platelet-poor plasma supernatant to a new, clean tube.
-
Use immediately or aliquot for storage at ≤ -20°C.
Protocol 2: Spike and Recovery for Detecting Matrix Interference
This experiment helps determine if components in your plasma samples are interfering with the assay.
-
Prepare three sample sets:
-
Neat Sample : An aliquot of your plasma sample to determine the endogenous this compound level.
-
Spiked Sample : The same plasma sample with a known amount of this compound standard "spiked" in. The spike amount should result in a concentration that falls within the mid-range of the standard curve.
-
Spiked Diluent (Control) : The same amount of this compound standard spiked into the assay's standard diluent buffer.
-
-
Run all three samples in the this compound assay according to the kit protocol.
-
Calculate the Percent Recovery using the following formula:[16] % Recovery = ([Concentration of Spiked Sample] - [Concentration of Neat Sample]) / [Concentration of Spiked Diluent]) * 100
-
Interpret the results:
-
80-120% Recovery : Generally considered acceptable, indicating minimal matrix interference.[15]
-
< 80% Recovery : Suggests signal suppression, where the matrix is inhibiting analyte detection.
-
> 120% Recovery : Suggests signal enhancement, where the matrix is artificially increasing the signal.
-
Visual Guides
Caption: Troubleshooting workflow for this compound plasma immunoassays.
Caption: Mechanism of heterophilic antibody interference.
Caption: Recommended workflow for plasma sample handling and processing.
References
- 1. Human this compound/CXCL5 ELISA Kit (EHCXCL5) - Invitrogen [thermofisher.com]
- 2. Increased plasma levels of epithelial neutrophil-activating peptide 78/CXCL5 during the remission of Neuromyelitis optica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of anticoagulants on multiplexed measurement of cytokine/chemokines in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Effect of anticoagulants on multiplexed measurement of cytokine/chemokines in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterophile Antibody Interference in a Multiplexed Fluorescent Microsphere Immunoassay for Quantitation of Cytokines in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. scispace.com [scispace.com]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bt-laboratory.com [bt-laboratory.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. researchgate.net [researchgate.net]
- 15. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 16. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 17. Heterophilic antibody interference in immunometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Proteolytic Activity Present in House-Dust-Mite Extracts Degrades this compound/CXCL5 and Reduces Neutrophil Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mabtech.com [mabtech.com]
- 22. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 23. arp1.com [arp1.com]
- 24. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
quality control measures for ENA-78 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of Epithelial-Derived Neutrophil-Activating Protein 78 (ENA-78), also known as CXCL5. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical expected range of this compound in biological samples?
A1: The concentration of this compound can vary significantly depending on the sample type and pathological state. For instance, in human serum, concentrations can range from undetectable in healthy individuals to several ng/mL in inflammatory conditions. It is crucial to perform pilot studies to determine the expected range in your specific samples and choose an ELISA kit with an appropriate detection range.
Q2: How should I prepare my samples for this compound quantification?
A2: Proper sample preparation is critical for accurate results. Below are general guidelines for common sample types. Always refer to your specific ELISA kit manual for detailed instructions.
-
Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes to 2 hours. Centrifuge at 1,000 x g for 15-20 minutes.[1][2] Aliquot the serum and store at -80°C. Avoid repeated freeze-thaw cycles.[1][2]
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin, citrate). Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection.[1][2] Aliquot the plasma and store at -80°C.
-
Cell Culture Supernatants: Centrifuge the cell culture media at 1,500 rpm for 10 minutes to remove cells and debris. Aliquot the supernatant and store at -80°C.
-
Tissue Homogenates: The protocol will vary depending on the tissue type. Generally, tissues are rinsed with PBS to remove excess blood, weighed, and homogenized in a suitable lysis buffer. The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected for analysis.
Q3: What are the key quality control measures I should implement in my this compound ELISA?
A3: Implementing robust quality control (QC) is essential for reliable and reproducible results. Key QC measures include:
-
Running a standard curve with every plate: This is mandatory for quantitative analysis.
-
Including positive and negative controls: These controls help to validate the assay performance.[3][4][5] A positive control can be a recombinant this compound protein or a sample known to contain this compound, while a negative control could be the sample diluent or a matrix from a known negative sample.[3][4][5]
-
Assessing intra- and inter-assay precision: This is typically expressed as the coefficient of variation (CV). Low CVs indicate good precision.
-
Performing spike and recovery experiments: This helps to assess the effect of the sample matrix on the assay's accuracy.[6][7][8][9]
-
Evaluating linearity of dilution: This confirms that the analyte detection is proportional to its concentration in the sample.
Troubleshooting Guides
Below are common problems encountered during this compound quantification via ELISA, along with their potential causes and solutions.
Problem 1: High Background
High background can mask the specific signal and reduce the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps or the soak time between washes. Ensure all wells are completely aspirated after each wash. |
| Cross-reactivity of antibodies | Use highly specific monoclonal antibodies. If using a commercial kit, check the manufacturer's cross-reactivity data. |
| High concentration of detection antibody | Optimize the concentration of the detection antibody by performing a titration experiment. |
| Inadequate blocking | Increase the blocking incubation time or try a different blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS). |
| Contaminated reagents | Use fresh, sterile reagents. Avoid cross-contamination between wells. |
| Extended incubation times | Adhere strictly to the incubation times recommended in the protocol. |
| Light exposure of substrate | Keep the TMB substrate in the dark before use and during incubation. |
Problem 2: Low or No Signal
A weak or absent signal can prevent the accurate quantification of this compound.
| Potential Cause | Recommended Solution |
| Low concentration of this compound in samples | Concentrate the samples or use a more sensitive ELISA kit. |
| Inactive reagents (antibodies, enzyme conjugate, substrate) | Check the expiration dates of all reagents. Store reagents at the recommended temperatures and avoid repeated freeze-thaw cycles. |
| Incorrect assay procedure | Carefully review and follow the ELISA kit protocol. Ensure all steps are performed in the correct order. |
| Insufficient incubation times | Ensure that the incubation times for the sample, detection antibody, and substrate are as recommended in the protocol. |
| Improper wavelength reading | Set the plate reader to the correct wavelength for the substrate used (typically 450 nm for TMB). |
| Presence of inhibiting substances in samples | Dilute the samples to reduce the concentration of potential inhibitors. |
Problem 3: Poor Standard Curve
An unreliable standard curve will lead to inaccurate quantification of your samples.
| Potential Cause | Recommended Solution |
| Improper preparation of standards | Reconstitute and dilute the standards precisely as instructed in the kit manual. Use calibrated pipettes and fresh tips for each dilution. |
| Degraded standard | Aliquot the reconstituted standard and store it at -80°C to avoid multiple freeze-thaw cycles. |
| Pipetting errors | Be meticulous with your pipetting technique. Use a new pipette tip for each standard dilution. |
| Incorrect curve fitting model | Use the appropriate curve fitting model as recommended by the kit manufacturer (e.g., four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit). |
| Plate reader error | Ensure the plate reader is calibrated and functioning correctly. |
Problem 4: High Inter- and Intra-Assay Variability
High variability can make it difficult to obtain reproducible results.
| Potential Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique across all wells and plates. |
| Temperature variations across the plate | Allow all reagents to come to room temperature before use. Incubate plates in a stable temperature environment. |
| Inconsistent washing | Use an automated plate washer if available for more consistent washing. If washing manually, ensure the same procedure is followed for all wells. |
| Edge effects | Avoid using the outer wells of the plate, or fill them with buffer to maintain a more uniform temperature and humidity. |
| Reagent evaporation | Use plate sealers during incubation steps to prevent evaporation. |
Quantitative Data Presentation
The following tables summarize the performance characteristics of commercially available this compound/CXCL5 ELISA kits. This data can be used to select a kit that meets the specific requirements of your study.
Table 1: Performance Characteristics of Human this compound/CXCL5 ELISA Kits
| Manufacturer | Kit Catalog No. | Assay Range | Sensitivity | Intra-Assay CV (%) | Inter-Assay CV (%) | Sample Types |
| R&D Systems | DX000 | 31.2 - 2,000 pg/mL | 15 pg/mL | 3.8 - 8.3 | 6.7 - 9.8 | Cell Culture Supernates, Serum, Plasma[10] |
| Invitrogen | EHCXCL5 | 10 - 18,000 pg/mL | 10 pg/mL | <10 | <12 | Serum, Plasma, Cell Culture Medium[11] |
| CUSABIO | CSB-E08178h | 0.625 - 40 ng/mL | 0.567 ng/mL | <8 | <10 | Serum, Plasma, Tissue Homogenates[12] |
| Proteintech | KE00271 | 31.25 - 2,000 pg/mL | 9.1 pg/mL | 5.0 - 9.4 | 6.9 - 9.1 | Serum, Plasma, Cell Culture Supernatants[13] |
| Biofargo | N/A | N/A | N/A | 4.9 - 6.4 | 2.8 - 3.9 | N/A[14] |
Table 2: Spike and Recovery Data for Human this compound/CXCL5 ELISA Kits
| Manufacturer | Kit Catalog No. | Sample Type | Average % Recovery | Recovery Range (%) |
| R&D Systems | DX000 | Cell Culture Media | 101 | 95 - 107[10] |
| Citrate Plasma | 100 | 94 - 106[10] | ||
| EDTA Plasma | 98 | 92 - 104[10] | ||
| Heparin Plasma | 98 | 93 - 103[10] | ||
| CUSABIO | CSB-E08178h | Serum | 85 | 81 - 89[12] |
| EDTA Plasma | 98 | 94 - 103[12] | ||
| Proteintech | KE00271 | Human Serum | 83 | 71 - 95[13] |
| Human Plasma | 98 | 79 - 117[13] | ||
| Cell Culture Supernatants | 99 | 77 - 123[13] |
Table 3: Linearity Data for a Human this compound/CXCL5 ELISA Kit
Data from CUSABIO (CSB-E08178h)[12]
| Sample | Dilution | Average % of Expected | Range (%) |
| Serum | 1:2 | 102 | 97 - 105 |
| 1:4 | 86 | 83 - 89 | |
| 1:8 | 97 | 94 - 100 |
Experimental Protocols
Protocol 1: Preparation of In-House Quality Control Samples
Objective: To prepare reliable positive and negative control samples for monitoring the performance and consistency of the this compound ELISA.
A. Preparation of a Positive Control (Spiked Sample):
-
Select a matrix: Choose a sample matrix that is similar to your experimental samples (e.g., serum from a healthy donor, cell culture medium).
-
Determine the spike concentration: The final concentration of the spiked this compound should fall within the mid-range of your ELISA's standard curve.
-
Prepare a high-concentration stock of recombinant this compound: Reconstitute lyophilized recombinant human this compound in a suitable buffer (e.g., PBS with 0.1% BSA) to create a concentrated stock solution.
-
Spike the matrix: Add a small volume of the high-concentration this compound stock to the chosen matrix to achieve the desired final concentration.
-
Aliquot and store: Aliquot the spiked positive control into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.
B. Preparation of a Negative Control:
-
Select a matrix: Use the same matrix as your positive control and experimental samples.
-
Confirm negativity: Ensure the chosen matrix has undetectable or very low levels of endogenous this compound. This may require pre-screening several sources.
-
Aliquot and store: Aliquot the negative control matrix into single-use vials and store at -80°C.
Protocol 2: Validation of Antibody Specificity by Cross-Reactivity Testing
Objective: To ensure that the antibodies used in the ELISA are specific to this compound and do not cross-react with other structurally related chemokines.
-
Select related proteins: Choose other chemokines from the CXC family (e.g., IL-8/CXCL8, GRO-α/CXCL1) that have structural similarities to this compound.
-
Prepare high-concentration solutions: Prepare solutions of the related proteins at a high concentration (e.g., 100 ng/mL) in the assay diluent.
-
Run the ELISA: Run the this compound ELISA according to the manufacturer's protocol, but instead of adding the this compound standard, add the high-concentration solutions of the related proteins to separate wells.
-
Include controls: Run a blank (assay diluent only) and the this compound standard curve as usual for comparison.
-
Analyze the results: Compare the optical density (OD) values of the wells containing the related proteins to the blank and the standard curve. A significant signal in the wells with related proteins indicates cross-reactivity. The percentage of cross-reactivity can be calculated as: (OD of related protein / OD of this compound at the same concentration) x 100. Ideally, cross-reactivity should be minimal (e.g., <1%).[10]
Visualizations
Caption: General workflow for a sandwich ELISA for this compound quantification.
Caption: Logical relationships for troubleshooting common ELISA problems.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. bosterbio.com [bosterbio.com]
- 4. betalifesci.com [betalifesci.com]
- 5. assaygenie.com [assaygenie.com]
- 6. pblassaysci.com [pblassaysci.com]
- 7. blog.avivasysbio.com [blog.avivasysbio.com]
- 8. Required controls for ELISA | Abcam [abcam.com]
- 9. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 10. nebiolab.com [nebiolab.com]
- 11. biocompare.com [biocompare.com]
- 12. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
- 13. bt-laboratory.com [bt-laboratory.com]
- 14. addgene.org [addgene.org]
Technical Support Center: Improving ENA-78/CXCL5 Detection Sensitivity
Welcome to the technical support center for the detection of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine 5 (CXCL5). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity and reliability of their this compound detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound/CXCL5, and why is its sensitive detection important?
A1: this compound/CXCL5 is a small cytokine belonging to the CXC chemokine family. It is a potent chemoattractant and activator for neutrophils and is involved in various physiological and pathological processes, including inflammation, immune response, angiogenesis, and tumor progression. Sensitive and accurate detection of this compound is crucial for understanding its role in disease, identifying potential biomarkers for diagnosis and prognosis, and developing targeted therapeutics.
Q2: Which assay formats are most commonly used for this compound detection?
A2: The most common and sensitive method for quantifying this compound in biological fluids like serum, plasma, and cell culture supernatants is the sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Other techniques used for detection include Western Blotting (WB) for protein characterization in cell lysates and Immunohistochemistry (IHC) for localizing this compound expression within tissue samples.
Q3: What are the critical factors for achieving high sensitivity in an this compound ELISA?
A3: Key factors include the quality and affinity of the antibody pair, proper sample collection and storage, optimization of incubation times and temperatures, efficient washing to reduce background, and the choice of a high-sensitivity substrate.
Q4: Can I use buffers or reagents from other ELISA kits for my this compound assay?
A4: It is strongly recommended to use the specific diluents and buffers provided with the this compound ELISA kit. Buffers from different kits may contain incompatible components or preservatives like sodium azide, which can inhibit the Horseradish Peroxidase (HRP) enzyme commonly used in ELISAs, leading to a complete loss of signal.
Troubleshooting Guide: this compound Sandwich ELISA
This guide addresses common problems encountered during this compound ELISA experiments that can impact sensitivity and accuracy.
Issue 1: Weak or No Signal
Q: My ELISA results show a very low or no signal, even in my positive controls. What are the potential causes and solutions?
A: A weak or absent signal is a common issue that can stem from several steps in the protocol. A systematic review of your workflow is the best approach to identify the root cause.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
|---|---|
| Reagent Issues | Ensure all reagents were brought to room temperature (15-20 min) before use. Check the expiration dates on all kit components and do not use expired reagents. Confirm that reagents were added in the correct order as per the protocol. |
| Improper Standard Preparation | Briefly centrifuge the lyophilized standard vial before reconstitution. Ensure it dissolves completely and allow it to sit for at least 10 minutes before making dilutions. Do not reuse diluted standards. |
| Inactive Enzyme Conjugate (HRP) | Verify the activity of the HRP conjugate. Store conjugates protected from light at 4°C. Avoid using buffers containing sodium azide, as it inhibits HRP activity. |
| Suboptimal Incubation | Ensure incubation times and temperatures are followed precisely as recommended by the kit manual. Insufficient incubation can lead to incomplete binding. |
| Incorrect Antibody Concentration | If developing a custom assay, the antibody concentration may be too low. Increase the concentration or incubate longer (e.g., overnight at 4°C). |
| Poor Antibody/Antigen Binding | Ensure you are using a plate validated for ELISAs, not a tissue culture plate. For custom assays, verify the capture and detection antibodies recognize distinct epitopes. |
Issue 2: High Background
Q: My blank wells and low-concentration standards show a high signal, making it difficult to distinguish them from my samples. How can I reduce this background noise?
A: High background is typically caused by non-specific binding of antibodies or insufficient removal of unbound reagents. Optimizing your blocking and washing steps is critical.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
|---|---|
| Insufficient Washing | Ensure all wells are completely filled and aspirated during each wash. Increase the number of wash cycles (from 3 to 5). Introduce a 30-60 second soak time with the wash buffer in each well before aspiration to improve the removal of unbound reagents. |
| Ineffective Blocking | Increase the blocking incubation period (e.g., from 1 hour to 2 hours at room temperature). If developing a custom assay, you can try a different blocking agent (e.g., 1-5% BSA or non-fat milk). |
| Antibody Concentration Too High | If the primary or secondary antibody concentration is too high, it can lead to non-specific binding. Perform a titration to determine the optimal, lowest effective concentration. |
| Cross-Contamination | Use fresh pipette tips for each standard, sample, and reagent. Ensure plate sealers are used during incubations to prevent splashing between wells. |
| Substrate Issues | TMB substrate is light-sensitive; ensure the incubation step is performed in the dark. If the substrate solution appears colored before use, it is contaminated and should be discarded. |
Issue 3: Poor Standard Curve
Q: My this compound standard curve is not linear or has a low R² value. What could be wrong?
A: A reliable standard curve is essential for accurate quantification. Issues often arise from pipetting errors or improper standard handling.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
|---|---|
| Inaccurate Pipetting | Check that pipettes are properly calibrated. Use fresh tips for each dilution step to avoid carryover. When preparing serial dilutions, ensure thorough mixing after each step. |
| Improper Standard Dilution | Prepare fresh standard dilutions for every experiment; do not store and reuse them. Avoid making large, single-step dilutions. |
| Incorrect Curve Fitting | Most ELISA data produce a sigmoidal (S-shaped) curve. Use a four-parameter logistic (4PL) or five-parameter logistic (5PL) curve fitting model for analysis, which is more appropriate than a linear regression. |
| Outliers | Run standards in duplicate or triplicate to identify and potentially exclude outliers caused by pipetting errors or well-to-well variability. |
Visual Guide: ELISA Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing and solving common ELISA sensitivity issues.
Caption: A logical workflow for troubleshooting low signal issues in this compound ELISA.
Troubleshooting Guides: Other Methods
Western Blot (WB)
Q: I can't detect this compound on my Western Blot, or the signal is very weak. How can I improve this? A: Low sensitivity in Western Blotting can be due to issues with protein extraction, transfer, or antibody binding.
-
Protein Load: Ensure you are loading enough total protein. For low-abundance targets like this compound, you may need to load 20-30 µg of lysate per well.
-
Transfer Efficiency: Verify successful protein transfer from the gel to the membrane using Ponceau S staining. For small proteins like this compound (~8-10 kDa), use a membrane with a smaller pore size (e.g., 0.2 µm) and optimize transfer time to prevent "blow-through".
-
Antibody Concentration: The primary antibody concentration may be too low. Optimize by testing a range of dilutions (e.g., 1:500, 1:1000, 1:2000). A longer incubation, such as overnight at 4°C, may also enhance the signal.
-
Blocking Agent: Some blocking agents, like non-fat milk, contain proteins that can mask certain epitopes. Try switching to a different blocking agent like Bovine Serum Albumin (BSA).
Immunohistochemistry (IHC)
Q: My IHC staining for this compound is weak or absent in my tissue sections. What can I do? A: Weak IHC staining is often related to fixation methods that mask the target epitope.
-
Antigen Retrieval: This is a critical step. Formalin fixation creates protein cross-links that can hide the this compound epitope. Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) (pH 6.0) or Tris-EDTA (pH 9.0) buffer. The optimal buffer and heating time should be determined empirically.
-
Antibody Permeabilization: Ensure the cell membrane is adequately permeabilized (e.g., with Triton X-100 or saponin) to allow the antibody to reach intracellular this compound.
-
Primary Antibody: Check that your primary antibody is validated for IHC. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C) to improve binding.
-
Signal Amplification: If the target protein expression is low, consider using a signal amplification system, such as a biotin-conjugated secondary antibody followed by streptavidin-HRP.
Experimental Protocols
Protocol: Sandwich ELISA for this compound Quantification
This protocol provides a generalized workflow. Always refer to the specific manual provided with your ELISA kit for precise volumes, concentrations, and incubation times.
Workflow Diagram
Caption: Standard workflow for a human this compound/CXCL5 sandwich ELISA.
Methodology:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manual. Bring all components to room temperature before use. Perform serial dilutions of the this compound standard to generate a standard curve.
-
Sample Addition: Add 100 µL of each standard, control, and sample into the appropriate wells of the antibody pre-coated microplate.
-
Incubation 1: Cover the plate with a sealer and incubate for the specified time and temperature (e.g., 90 minutes at 37°C). This allows the this compound in the sample to bind to the immobilized capture antibody.
-
Washing 1: Aspirate the liquid from each well and wash the plate three times with ~300 µL of wash buffer per well.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation 2: Cover and incubate the plate (e.g., 1 hour at 37°C). The detection antibody binds to a different epitope on the captured this compound.
-
Washing 2: Repeat the wash step as in step 4.
-
Add HRP Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation 3: Cover and incubate the plate (e.g., 30 minutes at 37°C). The streptavidin binds to the biotin (B1667282) on the detection antibody.
-
Washing 3: Aspirate and wash the plate five times. This is a critical wash step to reduce background.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature (e.g., 15-20 minutes). A blue color will develop in proportion to the amount of this compound present.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of this compound in the samples by plotting the standard curve (OD vs. concentration) and interpolating the sample OD values.
This compound/CXCL5 Signaling Pathway
This compound/CXCL5 exerts its biological effects primarily through the G-protein coupled receptor, CXCR2. This interaction triggers downstream signaling cascades that are crucial for neutrophil chemotaxis and activation.
Caption: Simplified this compound/CXCL5 signaling pathway via the CXCR2 receptor.
issues with recombinant ENA-78 protein folding and activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant Epithelial-Derived Neutrophil-Activating Protein 78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological function?
A1: this compound (CXCL5) is a small cytokine belonging to the CXC chemokine family. Its primary role is to act as a potent chemoattractant and activator for neutrophils, which are key players in the innate immune response.[1][2][3] It stimulates the directional migration (chemotaxis) of neutrophils to sites of inflammation or injury.[1][2] this compound exerts its effects by binding to the G protein-coupled receptor CXCR2.[1][3]
Q2: My recombinant this compound shows low biological activity. What could be the reason?
A2: Low biological activity of recombinant this compound can stem from several factors:
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Improper Folding: The protein may have misfolded during expression or refolding, preventing it from binding to its receptor, CXCR2.
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N-terminal Truncation: The biological activity of this compound is highly dependent on its N-terminal sequence. Full-length this compound can be processed by proteases to yield truncated forms that have significantly higher potency.[1] If your construct or purification process results in heterogeneous N-termini, you may observe variable or lower-than-expected activity.
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Degradation: The protein may have degraded due to improper storage, handling, or the presence of contaminating proteases.
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Assay Conditions: The conditions of your bioassay, such as cell density, chemoattractant concentration, and incubation time, may not be optimal.
Q3: What are the recommended storage and handling conditions for recombinant this compound?
A3: For optimal stability, lyophilized recombinant this compound should be stored desiccated at -20°C to -80°C.[3][4][5][6][7] Upon reconstitution in sterile water or a recommended buffer, the protein solution can be stored at 4°C for 2-7 days.[3][4][5][7] For long-term storage, it is advisable to aliquot the reconstituted protein to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][4][5][6][7] The addition of a carrier protein, such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA), is often recommended for long-term storage of the reconstituted protein.[3][4][5][7]
Troubleshooting Guides
Low Yield of Recombinant this compound from E. coli Expression
| Potential Cause | Troubleshooting Steps |
| Suboptimal Codon Usage | The codon usage of the human this compound gene may not be optimal for E. coli. Synthesize a codon-optimized gene for expression in E. coli. |
| Toxicity of the Protein | High-level expression of this compound may be toxic to E. coli. Use a tightly regulated expression system (e.g., pLysS hosts) to minimize basal expression. Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducer (e.g., IPTG). |
| Inefficient Lysis | Incomplete cell lysis will result in a lower yield of the protein. Ensure efficient cell disruption by optimizing sonication parameters or using a French press. |
| Protein Degradation | The expressed protein may be degraded by host cell proteases. Add protease inhibitors to the lysis buffer. Maintain low temperatures during purification. |
Recombinant this compound is Expressed as Insoluble Inclusion Bodies
| Potential Cause | Troubleshooting Steps |
| High Expression Rate | Rapid and high-level expression often leads to misfolding and aggregation into inclusion bodies. Lower the induction temperature (e.g., 16-25°C) and inducer concentration. |
| Lack of Proper Chaperones | E. coli may lack the necessary chaperones for the correct folding of a human protein. Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper folding. |
| Suboptimal Culture Medium | The composition of the culture medium can influence protein folding. Optimize the medium composition, for example, by adding supplements like glucose or specific amino acids. |
| Protein is in Inclusion Bodies | If optimizing expression conditions fails, the protein will need to be purified from inclusion bodies and refolded. |
Poor Recovery and Activity After Refolding from Inclusion Bodies
| Potential Cause | Troubleshooting Steps |
| Inefficient Solubilization | The inclusion bodies are not fully solubilized, leading to low protein recovery. Use strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride. Ensure complete resuspension and incubation. |
| Protein Aggregation During Refolding | Rapid removal of the denaturant can lead to protein aggregation. Employ gradual refolding methods like dialysis or dilution.[8] Optimize the refolding buffer composition (pH, ionic strength, additives like L-arginine or polyethylene (B3416737) glycol). |
| Incorrect Disulfide Bond Formation | This compound contains conserved cysteine residues that form disulfide bonds crucial for its structure and function. Include a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) in the refolding buffer to facilitate correct disulfide bond formation. |
| Loss of Activity During Purification | The refolded protein may be unstable under the purification conditions. Perform purification steps at low temperatures. Use buffers that are known to stabilize the protein. |
Experimental Protocols
Protocol 1: Refolding of Recombinant this compound from Inclusion Bodies
This protocol provides a general workflow for the solubilization and refolding of recombinant this compound expressed as inclusion bodies in E. coli. Optimization may be required.
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Inclusion Body Isolation and Washing:
-
Harvest E. coli cells expressing this compound by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors).
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Lyse the cells by sonication or using a French press.
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Centrifuge the lysate to pellet the inclusion bodies.
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Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.[8] Follow with washes with a buffer without detergent to remove the detergent.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M urea or 6 M Guanidine-HCl, 10 mM DTT).
-
Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
-
Clarify the solubilized protein solution by centrifugation to remove any remaining insoluble material.
-
-
Refolding by Dilution:
-
Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM L-arginine, 1 mM EDTA, and a redox system like 0.5 mM oxidized glutathione (B108866) and 5 mM reduced glutathione).
-
Rapidly dilute the solubilized protein into the refolding buffer to a final protein concentration of 0.05-0.1 mg/mL. The dilution factor should be at least 1:100 to reduce the denaturant concentration effectively.
-
Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring.
-
-
Purification and Concentration:
-
After refolding, concentrate the protein solution using techniques like ultrafiltration.
-
Purify the refolded this compound using chromatographic methods such as ion-exchange and size-exclusion chromatography to remove aggregates and improperly folded protein.
-
Protocol 2: Neutrophil Chemotaxis Assay
This protocol outlines a standard Boyden chamber assay to assess the biological activity of recombinant this compound.
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood of healthy donors using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Resuspend the isolated neutrophils in an appropriate assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
-
Chemotaxis Assay Setup:
-
Use a Boyden chamber or a multi-well chemotaxis plate with a polycarbonate membrane (typically 3-5 µm pore size).
-
Add different concentrations of recombinant this compound (e.g., 1-100 ng/mL) to the lower wells of the chamber.[1][2][9] Use assay medium alone as a negative control.
-
Add the neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for neutrophil migration.
-
-
Quantification of Migration:
-
After incubation, remove the inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or by using a fluorescent dye (e.g., Calcein-AM) to label the cells and measuring the fluorescence in a plate reader.
-
Quantitative Data Summary
Table 1: Commercially Available Recombinant Human this compound Specifications
| Parameter | Typical Specification | Reference |
| Purity | > 95% to > 98% (as determined by SDS-PAGE and RP-HPLC) | [2][3][4][5][7] |
| Endotoxin Level | < 0.1 to < 1.0 EU/µg | [2][4] |
| Molecular Weight | ~8 kDa | [2][3][4][5] |
| Formulation | Lyophilized from various buffers, sometimes with no additives. | [1][3][5][7] |
| Biological Activity | ED50 typically in the range of 5-100 ng/mL for neutrophil chemotaxis or calcium mobilization assays. | [1][2][4][9] |
Visualizations
Caption: this compound (CXCL5) signaling pathway via the CXCR2 receptor.
Caption: Workflow for assessing this compound bioactivity.
References
- 1. genscript.com [genscript.com]
- 2. Human this compound (CXCL5) (5-78 aa) Recombinant Protein (300-22-20UG) [thermofisher.com]
- 3. biomol.com [biomol.com]
- 4. active-bioscience.de [active-bioscience.de]
- 5. immunotools.de [immunotools.de]
- 6. westbioscience.com [westbioscience.com]
- 7. ENA 78 Recombinant Protein - Amerigo Scientific [amerigoscientific.com]
- 8. biossusa.com [biossusa.com]
- 9. cellgs.com [cellgs.com]
Technical Support Center: ENA-78 Sample Handling
This technical support center provides guidance on minimizing freeze-thaw cycles for Epithelial-Neutrophil Activating Peptide-78 (ENA-78, also known as CXCL5) samples to ensure sample integrity and experimental accuracy. Below you will find frequently asked questions, a troubleshooting guide, and detailed protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize freeze-thaw cycles for this compound samples?
A1: Repeated freeze-thaw cycles can significantly compromise the stability and integrity of protein samples like this compound. The formation of ice crystals, pH shifts, and increased solute concentrations during freezing and thawing can lead to protein denaturation, aggregation, and loss of biological activity.[1][2] This degradation can result in inaccurate quantification in immunoassays and reduced efficacy in functional experiments.
Q2: What is the maximum number of freeze-thaw cycles recommended for this compound samples?
A2: For optimal results, it is strongly recommended to subject this compound samples to only one freeze-thaw cycle. If repeated use of a sample is necessary, it should be aliquoted into single-use volumes prior to the initial freezing. While some robust cytokines may tolerate a limited number of cycles, avoiding repeated freezing and thawing is a critical best practice for maintaining sample quality.[3][4]
Q3: How should I properly aliquot my this compound samples to avoid multiple freeze-thaw cycles?
A3: Upon receiving or preparing a fresh this compound sample, determine the required volume for your future experiments. Divide the sample into smaller, single-use aliquots in appropriate low-protein-binding tubes. The volume of each aliquot should be sufficient for a single experiment to avoid the need to thaw and re-freeze any remaining sample.
Q4: What are the ideal storage conditions for this compound samples?
A4: For long-term storage, this compound samples should be maintained at -80°C.[4] For short-term storage, -20°C may be acceptable, but -80°C is preferred to minimize degradation. Once thawed for use, samples should be kept on ice to prevent degradation.
Q5: Can I use a sample that has been accidentally thawed and refrozen?
A5: It is not recommended to use a sample that has undergone an unplanned freeze-thaw cycle, as its integrity may be compromised. If it is absolutely necessary to use such a sample, the results should be interpreted with caution, and the deviation from the standard protocol should be noted in your experimental records.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lower than expected this compound concentration in an immunoassay. | Sample degradation due to multiple freeze-thaw cycles. | Always aliquot samples into single-use volumes before the first freeze. Use a fresh aliquot for each experiment. |
| Improper storage temperature. | Ensure samples are consistently stored at -80°C for long-term storage. | |
| High variability between replicate measurements of the same sample. | Inconsistent sample handling, including partial thawing and refreezing of aliquots. | Thaw aliquots completely and mix gently before use. Avoid vortexing, which can cause protein shearing. Use each aliquot only once. |
| Non-homogenous sample after thawing. | After thawing, gently mix the sample by flicking the tube or brief, low-speed vortexing to ensure a homogenous solution before taking a subsample for your assay. | |
| Loss of this compound biological activity in a functional assay. | Protein denaturation or aggregation caused by repeated freeze-thaw cycles. | Use a fresh, single-use aliquot of this compound for all functional assays. Consider adding a cryoprotectant like glycerol (B35011) if compatible with your downstream application, although this should be validated. |
Data Presentation: Impact of Freeze-Thaw Cycles on Chemokine Stability
While specific quantitative data for this compound is limited, the following table presents data for Interleukin-8 (IL-8), a chemokine with a similar structure (CXC family), to illustrate the potential effects of freeze-thaw cycles. This data should be considered indicative for this compound, and it is always recommended to handle samples with a minimal number of freeze-thaw cycles.
| Number of Freeze-Thaw Cycles | Mean Change in IL-8 Concentration (%) in Plasma[5] | Mean Change in IL-8 Concentration (%) in Serum[5] |
| 2 (Baseline) | 0 | 0 |
| 3 | +0.6 | +1.4 |
| 4 | -1.1 | +0.8 |
| 5 | -1.3 | +1.1 |
Note: The data indicates that for up to five freeze-thaw cycles, the concentration of IL-8 remained relatively stable in both plasma and serum.[5] However, it is crucial to recognize that other proteins can be more sensitive, and the best practice remains to avoid repeated freeze-thaw cycles whenever possible. A study on a panel of 27 cytokines found that up to three freeze-thaw cycles did not have a significant impact on their concentrations.[4]
Experimental Protocols
Protocol for Aliquoting this compound Samples
-
Preparation: Work on a clean laboratory bench. Prepare sterile, low-protein-binding microcentrifuge tubes. Label each tube clearly with the sample identifier, concentration, and date.
-
Thawing (if applicable): If the primary sample is frozen, thaw it rapidly in a 37°C water bath or at room temperature. Once thawed, immediately place the sample on ice.
-
Mixing: Gently mix the sample by flicking the tube or inverting it several times to ensure homogeneity. Avoid vigorous vortexing.
-
Aliquoting: Carefully pipette the desired volume of the sample into each pre-labeled microcentrifuge tube. The volume should be sufficient for a single experiment.
-
Freezing: Immediately place the aliquoted tubes in a -80°C freezer for long-term storage.
Protocol for Assessing this compound Stability After Freeze-Thaw Cycles
-
Sample Preparation: Prepare a pool of the this compound sample to be tested. Aliquot the pool into multiple tubes.
-
Baseline Measurement (Cycle 0): Immediately after aliquoting, take a subset of the tubes for the initial concentration measurement using a validated immunoassay (e.g., ELISA). This will serve as the baseline (T0).
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
For each subsequent cycle, remove the designated tubes from the freezer and allow them to thaw completely at room temperature.
-
Once thawed, one set of tubes is taken for analysis.
-
The remaining tubes are immediately returned to the -80°C freezer.
-
-
Analysis: At each designated freeze-thaw cycle (e.g., 1, 2, 3, 5 cycles), measure the concentration of this compound in the thawed aliquots using the same immunoassay as for the baseline measurement.
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Data Analysis: Calculate the percentage change in this compound concentration at each freeze-thaw cycle relative to the baseline measurement.
Mandatory Visualization
Caption: Recommended workflow for handling this compound samples to minimize freeze-thaw cycles.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. bio-rad.com [bio-rad.com]
- 4. Evaluating the long-term biological stability of cytokine biomarkers in ocular fluid samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ENA-78 and IL-8 in Neutrophil Activation
For Researchers, Scientists, and Drug Development Professionals
Epithelial-derived neutrophil-activating protein 78 (ENA-78), also known as CXCL5, and Interleukin-8 (IL-8), or CXCL8, are both members of the CXC family of chemokines and play crucial roles as potent chemoattractants and activators of neutrophils.[1] While they share the common function of mobilizing neutrophils to sites of inflammation, evidence suggests differences in their expression patterns, relative potencies, and signaling mechanisms, which may translate to distinct roles in acute and chronic inflammatory conditions.[2] This guide provides a detailed comparison of this compound and IL-8 in neutrophil activation, supported by experimental data and protocols.
Comparative Analysis of Neutrophil Activation
Both this compound and IL-8 stimulate a range of neutrophil functions, including chemotaxis, degranulation, and the production of reactive oxygen species (oxidative burst). However, their relative efficacy in eliciting these responses can vary.
Chemotaxis
Chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a hallmark of both this compound and IL-8 activity. Comparative studies indicate that IL-8 is generally a more potent chemoattractant for neutrophils than this compound. One study established the order of neutrophil chemotactic potency for several CXC chemokines as GRO alpha > GRO gamma > this compound for both intact and truncated forms.[3] Another source identifies IL-8 as the most potent among the human neutrophil-attracting ELR+ CXC chemokines.[4]
Interestingly, post-translational modification significantly impacts the chemotactic activity of these chemokines. N-terminal truncation of this compound (resulting in this compound(8,9-78)) can increase its chemotactic potency by threefold compared to the intact form.[3]
Table 1: Comparison of Chemotactic Potency
| Chemokine | Relative Potency | Factors Influencing Potency |
| This compound (CXCL5) | Less potent than IL-8 and other GRO chemokines.[3] | N-terminal truncation enhances activity.[3] |
| IL-8 (CXCL8) | Considered the most potent neutrophil chemoattractant in the human ELR+ CXC family.[4] | Monomeric form may be more potent than the dimeric form for receptor binding and activation.[4] |
Degranulation
Oxidative Burst
The oxidative burst is a critical antimicrobial function of neutrophils characterized by the rapid release of reactive oxygen species (ROS). Both this compound and IL-8 can prime or directly induce this response. IL-8 has been shown to prime neutrophils for an enhanced oxidative burst in response to other stimuli like fMLP.[5] This priming effect is dependent on an increase in intracellular calcium.[6] While CXCL5 is also known to activate neutrophils, leading to ROS production, direct quantitative comparisons of its potency relative to IL-8 are scarce.
Signaling Pathways in Neutrophil Activation
This compound and IL-8 exert their effects by binding to the G protein-coupled receptors (GPCRs), CXCR1 and CXCR2, which are predominantly expressed on the surface of neutrophils.[4] While both chemokines can signal through both receptors, they exhibit different binding affinities. IL-8 binds with high affinity to both CXCR1 and CXCR2, whereas this compound binds with high affinity primarily to CXCR2 and only weakly to CXCR1.[4]
Upon receptor binding, a cascade of intracellular signaling events is initiated. Both chemokines have been shown to activate common downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which are crucial for a variety of neutrophil functions.[7] Specifically, increased levels of both CXCL5 and CXCL8 can promote inflammatory responses through the activation of the PI3K/Akt/NF-κB signaling pathway.[7]
However, there is also evidence for differential signaling pathway engagement. Studies have indicated that this compound (CXCL5) activates neutrophils through the ERK and p38 MAPK pathways. In contrast, IL-8-mediated chemotaxis has been specifically linked to the activation of Janus kinase 3 (JAK3).[8]
Below is a diagram illustrating the key signaling pathways involved in this compound and IL-8 mediated neutrophil activation.
Caption: Signaling pathways of this compound and IL-8 in neutrophils.
Experimental Protocols
Accurate and reproducible assessment of neutrophil activation is critical for comparative studies. Below are detailed methodologies for key experiments.
Neutrophil Isolation
-
Source: Freshly drawn human venous blood from healthy donors collected in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Density Gradient Centrifugation:
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™ or Polymorphprep™).
-
Centrifuge at 400-500 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and the density gradient medium.
-
The pellet will contain red blood cells and neutrophils.
-
-
Red Blood Cell Lysis:
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds, followed by the addition of an equal volume of a hypertonic solution (e.g., 1.6% NaCl) to restore isotonicity.
-
Alternatively, use a commercially available red blood cell lysis buffer.
-
Centrifuge at 200-300 x g for 5-10 minutes and discard the supernatant.
-
-
Washing: Wash the neutrophil pellet with PBS or Hank's Balanced Salt Solution (HBSS) and resuspend in the appropriate assay buffer.
-
Purity and Viability Assessment: Assess cell purity by flow cytometry using neutrophil-specific markers (e.g., CD15, CD16b) and viability using a trypan blue exclusion assay. Purity should typically be >95%.
Chemotaxis Assay (Boyden Chamber Assay)
-
Apparatus: A Boyden chamber or a multi-well transwell insert system with a microporous membrane (typically 3-5 µm pore size for neutrophils).
-
Procedure:
-
Place the chemoattractant solution (this compound or IL-8 at various concentrations) in the lower chamber of the Boyden apparatus.
-
Add the isolated neutrophil suspension to the upper chamber (on top of the membrane).
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Plot the number of migrated cells against the chemoattractant concentration to determine the chemotactic index and EC50 values.
-
Below is a workflow diagram for a typical neutrophil chemotaxis experiment.
Caption: Experimental workflow for a neutrophil chemotaxis assay.
Degranulation Assay (Elastase Release)
-
Principle: This assay measures the activity of elastase, an enzyme released from the azurophilic granules of neutrophils upon activation.
-
Procedure:
-
Pre-incubate isolated neutrophils with cytochalasin B (to prevent actin polymerization and enhance degranulation) for 5-10 minutes at 37°C.
-
Stimulate the neutrophils with various concentrations of this compound or IL-8 for a defined period (e.g., 30-60 minutes) at 37°C.
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Add a specific chromogenic or fluorogenic elastase substrate to the supernatant.
-
Incubate at 37°C and measure the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the percentage of total elastase release by lysing an equivalent number of unstimulated cells with a detergent (e.g., Triton X-100).
-
Oxidative Burst Assay (Dihydrorhodamine 123 Assay)
-
Principle: Dihydrorhodamine 123 (DHR 123) is a non-fluorescent probe that is oxidized to the highly fluorescent rhodamine 123 by reactive oxygen species within the cell.
-
Procedure:
-
Load isolated neutrophils with DHR 123 by incubating them with the probe for 15-30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Stimulate the DHR 123-loaded neutrophils with various concentrations of this compound or IL-8.
-
Measure the increase in fluorescence over time using a fluorescence plate reader or a flow cytometer.
-
The rate of fluorescence increase is proportional to the rate of ROS production.
-
Conclusion
Both this compound and IL-8 are vital mediators of neutrophil activation, playing key roles in the inflammatory response. While they share the ability to induce chemotaxis, degranulation, and oxidative burst, they exhibit notable differences. IL-8 appears to be a more potent chemoattractant for neutrophils. Their distinct expression kinetics and potential for differential signaling through CXCR1 and CXCR2 suggest that this compound and IL-8 may have non-redundant roles in the temporal regulation of neutrophil recruitment and function during inflammation. For drug development professionals, understanding these nuances is critical for the targeted modulation of neutrophil-driven inflammation in various disease contexts. Further head-to-head quantitative studies will be invaluable in fully elucidating the comparative bioactivities of these important chemokines.
References
- 1. researchgate.net [researchgate.net]
- 2. Neutrophil-activating protein this compound and IL-8 exhibit different patterns of expression in lipopolysaccharide- and cytokine-stimulated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of the CXC chemokines this compound, GRO alpha and GRO gamma from tumor cells and leukocytes reveals NH2-terminal heterogeneity. Functional comparison of different natural isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemokines CXCL8 and CXCL12: molecular and functional properties, role in disease and efforts towards pharmacological intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-8-induced priming of neutrophil oxidative burst requires sequential recruitment of NADPH oxidase components into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin-8 primes oxidative burst in neutrophil-like HL-60 through changes in cytosolic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CXCL5/CXCL8 induces neutrophilic inflammation in peri-implantitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ENA-78 (CXCL5): A Comparative Guide to its Validation as a Disease Activity Biomarker
For Researchers, Scientists, and Drug Development Professionals
Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a potent chemoattractant for neutrophils and has emerged as a promising biomarker for monitoring disease activity in a variety of pathological conditions, including cancer, inflammatory disorders, and autoimmune diseases. This guide provides an objective comparison of this compound's performance against other established biomarkers, supported by experimental data, to aid in its validation and potential clinical utility.
Performance of this compound as a Diagnostic and Prognostic Biomarker
The utility of this compound as a biomarker varies across different diseases. Here, we present a comparative summary of its performance, with a focus on cancer, where it has been most extensively studied, and discuss its potential in inflammatory and autoimmune conditions.
Cancer
In oncological settings, elevated levels of this compound have been consistently associated with tumor progression, metastasis, and poor prognosis.[1]
Gastric Cancer:
A study comparing serum this compound/CXCL5 with the established tumor marker Carcinoembryonic Antigen (CEA) and Stromal Cell-Derived Factor-1 (SDF-1/CXCL12) for the diagnosis of gastric cancer demonstrated the superior diagnostic accuracy of the chemokines. This compound, in particular, showed potential in predicting both the presence of gastric cancer and distant metastasis.
| Biomarker Combination | Sensitivity | Specificity | Application |
| This compound/CXCL5 + SDF-1/CXCL12 + CEA | 75.0% | 92.8% | Prediction of Distant Metastasis |
Penile Cancer:
In penile cancer, serum CXCL5 levels were significantly higher in patients compared to healthy individuals. It demonstrated potential as both a diagnostic and prognostic marker.
| Biomarker | AUC | Sensitivity | Specificity | Application |
| Serum CXCL5 | 0.880 | 84.0% | 80.4% | Diagnosis of Penile Cancer |
Furthermore, elevated preoperative serum CXCL5 levels were significantly associated with advanced T stage, nodal status, and pelvic lymph node metastasis. Cox regression analysis identified serum CXCL5 level as an independent prognostic factor for disease-free survival.
Non-Small Cell Lung Cancer (NSCLC):
Elevated serum levels of this compound have been observed in NSCLC patients compared to healthy controls. While direct comparative diagnostic accuracy data with other markers is limited, studies have highlighted its prognostic significance. Higher this compound expression is correlated with a poorer prognosis in NSCLC.
Inflammatory and Autoimmune Diseases
While this compound is known to be elevated in various inflammatory and autoimmune conditions, direct quantitative comparisons of its diagnostic and prognostic performance against established biomarkers are not as well-documented as in cancer.
Inflammatory Bowel Disease (IBD):
This compound is significantly upregulated in the intestinal mucosa of patients with Crohn's disease and ulcerative colitis.[2] It is considered to play a pathogenic role in IBD by recruiting neutrophils to the site of inflammation. However, its performance as a biomarker for disease activity has not been quantitatively compared to the current gold standard, fecal calprotectin.
Established Biomarker Performance in IBD (for comparison):
| Biomarker | Application | Representative Performance |
| Fecal Calprotectin | Differentiating IBD from non-IBD | Sensitivity: ~80-90%, Specificity: ~80-90% |
| C-Reactive Protein (CRP) | Monitoring disease activity | Variable sensitivity and specificity |
Rheumatoid Arthritis (RA):
This compound levels are elevated in the synovial fluid and peripheral blood of patients with RA compared to those with osteoarthritis or healthy individuals.[3] It contributes to the chemotactic activity observed in RA synovial fluid, suggesting a role in disease pathogenesis.[3] However, its diagnostic and prognostic utility has not been directly compared to established biomarkers like Rheumatoid Factor (RF), anti-Cyclic Citrullinated Peptide (anti-CCP) antibodies, and C-Reactive Protein (CRP).
Established Biomarker Performance in RA (for comparison):
| Biomarker | Application | Representative Performance |
| Rheumatoid Factor (RF) | Diagnosis | Sensitivity: ~70-80%, Specificity: ~80-90% |
| Anti-CCP Antibodies | Diagnosis | Sensitivity: ~60-70%, Specificity: >95% |
| C-Reactive Protein (CRP) | Monitoring disease activity | Correlates with inflammation, but not specific to RA |
Signaling Pathways Involving this compound (CXCL5)
This compound exerts its biological effects primarily through its receptor, CXCR2. The activation of the CXCL5/CXCR2 axis triggers downstream signaling cascades that are crucial in the pathogenesis of various diseases.
CXCL5/CXCR2 Signaling Pathway
Experimental Protocols
The most common method for quantifying this compound levels in biological samples is the enzyme-linked immunosorbent assay (ELISA). Several commercial kits are available for this purpose.
General ELISA Protocol for this compound Measurement
This protocol is a generalized procedure based on commercially available sandwich ELISA kits. For specific details, refer to the manufacturer's instructions for the chosen kit.
1. Sample Preparation:
-
Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin). To obtain platelet-poor plasma, which is recommended for accurate measurement of circulating this compound, centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[2] Collect the plasma and assay immediately or aliquot and store at ≤ -20°C.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1500 rpm for 10 minutes to remove debris. Assay immediately or aliquot and store at ≤ -20°C.
2. Assay Procedure:
The following is a typical workflow for a sandwich ELISA:
General ELISA Workflow
Conclusion
This compound (CXCL5) demonstrates significant potential as a biomarker for disease activity, particularly in the field of oncology where its prognostic and diagnostic value has been quantitatively assessed. In inflammatory and autoimmune diseases, while its role in pathogenesis is evident, further studies are required to directly compare its performance against established biomarkers to fully validate its clinical utility. The availability of reliable ELISA methods facilitates the inclusion of this compound in future validation studies. This guide provides a foundation for researchers and clinicians to objectively evaluate the potential of this compound as a valuable tool in disease management.
References
- 1. Chemokines in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-X-C chemokine this compound is preferentially expressed in intestinal epithelium in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epithelial neutrophil activating peptide-78: a novel chemotactic cytokine for neutrophils in arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ENA-78 Antibody Cross-Reactivity with CXC Chemokines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), antibodies with other members of the CXC chemokine family. Understanding the specificity of these antibodies is critical for the accuracy of immunoassays and the development of targeted therapeutics. This document summarizes available cross-reactivity data, details the experimental protocols used for its determination, and illustrates the relevant biological pathways.
Introduction to this compound and the CXC Chemokine Family
This compound (CXCL5) is a member of the CXC family of chemokines, characterized by the presence of a single amino acid separating the first two cysteine residues. This family is further divided into ELR+ and ELR- subfamilies based on the presence or absence of a glutamate-leucine-arginine (ELR) motif preceding the CXC sequence. ELR+ chemokines, including this compound, are potent promoters of angiogenesis and are chemoattractants for neutrophils.[1] They primarily exert their effects by binding to the G-protein coupled receptors CXCR1 and CXCR2.[2] Given the structural similarities among CXC chemokines that bind to the same receptors, the potential for antibody cross-reactivity is a significant consideration in immunological studies.
This compound Antibody Cross-Reactivity Profile
The specificity of commercially available this compound antibodies varies, with some demonstrating high specificity and others exhibiting cross-reactivity with other CXC chemokines. Below is a summary of reported cross-reactivity data. It is important to note that the absence of detectable cross-reactivity is often dependent on the specific assay conditions and the concentrations of the tested chemokines.
| Antibody Type | Target Chemokine | Cross-Reactant | Reported Cross-Reactivity |
| Monoclonal (Clone #33170) | Human this compound (CXCL5) | Recombinant Human CXCL1, CXCL2, CXCL3 | Does not cross-react |
| ELISA Kit Antibodies | Human this compound (CXCL5) | Available related molecules | < 0.5%[3] |
| Polyclonal | Human this compound (CXCL5) | Other relevant proteins | No detectable cross-reactivity[4] |
| Monoclonal (Clone EP13083) | Human CXCL5 and CXCL6 | Human CXCL5 and CXCL6 | Recognizes both CXCL5 and CXCL6 |
| Engineered Monoclonal (LY3041658) | Pan-ELR+ CXC Chemokines | CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, CXCL8 | Binds to all seven human ELR+ CXC chemokines[1] |
Experimental Protocols for Assessing Antibody Cross-Reactivity
The determination of antibody cross-reactivity is crucial for validating its specificity. Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly employed method for this purpose, primarily in two formats: Sandwich ELISA and Competitive ELISA.
Sandwich ELISA for Specificity Testing
This format is ideal for assessing the specificity of a matched antibody pair (capture and detection antibodies).
Principle: The capture antibody, coated on a microplate well, binds to the target antigen (this compound). A labeled detection antibody then binds to a different epitope on the captured antigen. To test for cross-reactivity, other CXC chemokines are added instead of this compound. A signal will only be generated if the antibody pair recognizes the cross-reactant.
Detailed Protocol:
-
Coating: A 96-well microplate is coated with a capture anti-ENA-78 antibody (typically 1-10 µg/mL in a coating buffer like carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Remaining protein-binding sites on the well surface are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Sample/Standard Incubation: Recombinant this compound (as a positive control) and other CXC chemokines (e.g., CXCL1, CXCL2, CXCL3, CXCL6, CXCL8) at various concentrations are added to the wells and incubated for 2 hours at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Detection Antibody Incubation: A biotinylated detection anti-ENA-78 antibody is added to each well and incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Enzyme Conjugate Incubation: Streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 20-30 minutes at room temperature, protected from light.
-
Washing: The plate is washed five times with wash buffer.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The percentage of cross-reactivity is calculated based on the signal generated by the cross-reactant compared to the signal from this compound.
Competitive ELISA for Cross-Reactivity Assessment
This format is particularly useful for determining the cross-reactivity of a single antibody.
Principle: A known amount of this compound is coated onto the microplate wells. The sample containing the this compound antibody is pre-incubated with either unlabeled this compound (as a competitor) or other CXC chemokines. This mixture is then added to the coated wells. The amount of antibody that binds to the coated antigen is inversely proportional to the amount of antigen in the pre-incubation mixture.
Detailed Protocol:
-
Coating: A 96-well microplate is coated with recombinant this compound (typically 1-10 µg/mL in a coating buffer) and incubated overnight at 4°C.
-
Washing and Blocking: The plate is washed and blocked as described in the Sandwich ELISA protocol.
-
Competitive Reaction: In separate tubes, a fixed concentration of the anti-ENA-78 antibody is pre-incubated with serial dilutions of either unlabeled this compound (for the standard curve) or the test CXC chemokines for 1-2 hours at room temperature.
-
Incubation in Coated Plate: The antibody-antigen mixtures are then added to the this compound coated wells and incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed to remove unbound antibodies.
-
Secondary Antibody Incubation: An enzyme-labeled secondary antibody (e.g., anti-species IgG-HRP) is added to each well and incubated for 1 hour at room temperature.
-
Washing, Substrate Addition, Stopping, and Data Acquisition: These steps are performed as described in the Sandwich ELISA protocol. The percentage of cross-reactivity is determined by comparing the concentration of the cross-reactant required to inhibit antibody binding by 50% (IC50) with the IC50 of this compound.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
CXCR2 Signaling Pathway
This compound and other ELR+ CXC chemokines primarily signal through the CXCR2 receptor, leading to neutrophil activation and chemotaxis.
Caption: CXCR2 signaling cascade initiated by ELR+ CXC chemokines.
Experimental Workflow for Sandwich ELISA Cross-Reactivity Testing
The following diagram outlines the key steps in a sandwich ELISA designed to assess antibody cross-reactivity.
Caption: Workflow for Sandwich ELISA cross-reactivity analysis.
Logical Relationship in Competitive ELISA for Cross-Reactivity
This diagram illustrates the competitive binding principle underlying the competitive ELISA for determining antibody specificity.
Caption: Competitive binding in cross-reactivity ELISA.
Conclusion
The specificity of this compound antibodies is a critical parameter for their reliable use in research and clinical applications. While several commercially available antibodies demonstrate high specificity for this compound with minimal cross-reactivity to other closely related CXC chemokines, it is imperative for researchers to validate the specificity of their chosen antibody in the context of their specific experimental setup. The provided experimental protocols and diagrams serve as a guide for conducting such validation and for understanding the underlying biological principles. For applications requiring the simultaneous targeting of multiple ELR+ CXC chemokines, engineered pan-specific antibodies may offer a viable alternative.
References
- 1. Discovery and characterization of a neutralizing pan-ELR+CXC chemokine monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemokines CXCL8 and CXCL12: molecular and functional properties, role in disease and efforts towards pharmacological intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Human CXCL5 ELISA kit | Cell Culture Supernatant, Plasma (heparin), Serum [antibodies-online.com]
ENA-78 (CXCL5) Versus Other Angiogenic Factors in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate tumor microenvironment, the formation of new blood vessels, a process known as angiogenesis, is a critical step for tumor growth, invasion, and metastasis. This process is orchestrated by a complex network of pro- and anti-angiogenic factors. Among the pro-angiogenic molecules, Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C Motif Chemokine Ligand 5 (CXCL5), has emerged as a significant player. This guide provides a comprehensive comparison of this compound with other key angiogenic factors, namely Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), with a focus on their roles in cancer.
Executive Summary
This compound/CXCL5 is a member of the CXC chemokine family that promotes angiogenesis by binding to its receptor, CXCR2. Its expression is elevated in various cancers and is often associated with poor prognosis. While VEGF is considered a master regulator of angiogenesis, CXCL5 acts as a potent, context-dependent angiogenic factor. Basic FGF is another crucial player that stimulates endothelial cell proliferation and migration. This guide delves into the comparative efficacy, signaling pathways, and expression profiles of these angiogenic factors, supported by experimental data and detailed protocols.
Comparative Analysis of Angiogenic Activity
While direct head-to-head quantitative comparisons of the angiogenic potency of this compound, VEGF, and bFGF are limited in the literature, their effects on key angiogenic processes such as endothelial cell migration and tube formation have been individually characterized.
Table 1: Comparison of In Vitro Angiogenic Activities
| Feature | This compound (CXCL5) | Vascular Endothelial Growth Factor (VEGF) | basic Fibroblast Growth Factor (bFGF) |
| Receptor | CXCR2[4] | VEGFR1, VEGFR2[5] | FGFRs[6] |
| Optimal Concentration (Tube Formation) | ~10 ng/mL[2][3] | 10-50 ng/mL[7] | ~20 ng/mL[8] |
| Migration (EC50) | Not established | ~1.0 ng/mL[1] | ~5.0 ng/mL[1] |
| Primary Signaling Pathways | PI3K/Akt, MAPK/ERK[9][10] | PI3K/Akt, PLCγ, MAPK[5] | MAPK/ERK, PI3K/Akt[6] |
Expression Profile in Human Cancers
The expression levels of these angiogenic factors vary across different cancer types, which can influence tumor vascularity and response to anti-angiogenic therapies. Data from The Cancer Genome Atlas (TCGA) provides a broad overview of their mRNA expression.
Table 2: Overview of mRNA Expression in Various Cancers (Data from TCGA)
| Cancer Type | This compound (CXCL5) Expression | VEGF-A Expression | FGF2 (bFGF) Expression |
| Bladder Urothelial Carcinoma | High | High | Low |
| Breast Invasive Carcinoma | Moderate | High | Low |
| Colon Adenocarcinoma | High | High | Low |
| Glioblastoma Multiforme | Low | High | High |
| Head and Neck Squamous Cell Carcinoma | High | High | Low |
| Kidney Renal Clear Cell Carcinoma | Low | High | Low |
| Liver Hepatocellular Carcinoma | High | High | Moderate |
| Lung Adenocarcinoma | High | High | Low |
| Lung Squamous Cell Carcinoma | High | High | Low |
| Ovarian Serous Cystadenocarcinoma | Moderate | High | Low |
| Pancreatic Adenocarcinoma | High | High | Low |
| Prostate Adenocarcinoma | High | Moderate | Low |
| Stomach Adenocarcinoma | High | High | Low |
Expression levels are qualitative summaries based on available data from The Human Protein Atlas which sources TCGA data. "High" indicates generally elevated expression in tumor tissues compared to normal, "Moderate" indicates variable or intermediate expression, and "Low" indicates low or no significant overexpression.
Signaling Pathways
The pro-angiogenic effects of this compound, VEGF, and bFGF are mediated by distinct signaling pathways initiated by their binding to specific receptors on endothelial cells.
This compound (CXCL5) Signaling Pathway
This compound exerts its angiogenic effects primarily through the G-protein coupled receptor CXCR2.[4] Binding of CXCL5 to CXCR2 on endothelial cells activates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[9][10] These pathways promote endothelial cell survival, proliferation, and migration.
VEGF Signaling Pathway
VEGF-A, the most prominent member of the VEGF family, binds to its receptors VEGFR1 and VEGFR2, with VEGFR2 being the primary mediator of its angiogenic effects.[5] This binding leads to receptor dimerization and autophosphorylation, activating multiple downstream pathways including the PI3K/Akt, PLCγ/PKC, and MAPK pathways, which collectively drive endothelial cell proliferation, migration, survival, and vascular permeability.
bFGF Signaling Pathway
Basic FGF binds to Fibroblast Growth Factor Receptors (FGFRs), leading to receptor dimerization and activation of their intracellular tyrosine kinase domains.[6] This initiates downstream signaling primarily through the RAS/MAPK and PI3K/Akt pathways, promoting endothelial cell proliferation, migration, and differentiation.
Key Experimental Protocols
Accurate assessment of angiogenic activity is crucial for comparative studies. Below are detailed protocols for standard in vitro and in vivo angiogenesis assays.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures on a basement membrane matrix.
Workflow:
Protocol:
-
Plate Coating: Thaw Basement Membrane Extract (e.g., Matrigel®) on ice. Pipette 50-100 µL of cold Matrigel® into each well of a pre-chilled 96-well plate.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in basal medium containing the desired concentration of the angiogenic factor to be tested (this compound, VEGF, or bFGF). Seed 1-2 x 10^4 cells per well onto the solidified Matrigel®.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using a phase-contrast microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Endothelial Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic response of endothelial cells to angiogenic factors.
Workflow:
Protocol:
-
Chamber Setup: Place cell culture inserts with a porous membrane (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing the test angiogenic factor (this compound, VEGF, or bFGF) to the lower chamber of the wells.
-
Cell Seeding: Resuspend serum-starved endothelial cells in serum-free medium and add them to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C for 4-24 hours.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet).
-
Quantification: Count the number of stained, migrated cells in several microscopic fields.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the angiogenic potential of a substance by assessing blood vessel formation within a subcutaneously implanted gel plug.
Workflow:
References
- 1. Differential endothelial migration and proliferation to basic fibroblast growth factor and vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCL5 induces tumor angiogenesis via enhancing the expression of FOXD1 mediated by the AKT/NF-κB pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCL5 induces tumor angiogenesis via enhancing the expression of FOXD1 mediated by the AKT/NF-κB pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCL5: A coachman to drive cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. researchgate.net [researchgate.net]
- 9. Overexpression of CXCL5 Is Associated With Poor Survival in Patients With Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CXCL5 regulation of proliferation and migration in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of ENA-78/CXCL5 Levels with Clinical Outcomes: A Comparative Guide
Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C Motif Chemokine Ligand 5 (CXCL5), is a small cytokine belonging to the CXC chemokine family. It plays a crucial role in inflammation by acting as a potent chemoattractant and activator for neutrophils.[1] Emerging evidence indicates that this compound/CXCL5 levels are significantly correlated with the clinical outcomes of numerous diseases, including various cancers, inflammatory conditions, and chronic illnesses. This guide provides an objective comparison of this compound's performance as a biomarker across different pathologies, supported by experimental data and methodologies.
Data Presentation: this compound/CXCL5 Levels and Clinical Correlation
The following tables summarize quantitative data on this compound/CXCL5 levels in different diseases and their association with clinical outcomes.
Table 1: this compound/CXCL5 in Cancer
| Cancer Type | Sample Type | Patient Cohort | Control Cohort | Key Clinical Correlation | Reference |
| Penile Cancer | Serum | 357.9 ± 285.7 pg/mL | 98.7 ± 66.9 pg/mL | Higher levels associated with advanced T stage, positive nodal status, and pelvic lymph node metastasis.[2] | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | Serum & Tissue | Significantly increased vs. healthy volunteers. | Lower levels in healthy volunteers. | Expression correlates with tumor size, TNM stage, and histological grade.[3] Elevated levels predict poor overall survival.[3][4][5] | [3][4][5] |
| Colorectal Cancer | Tissue | Overexpressed | - | Promotes tumor angiogenesis, neutrophil recruitment, and metastasis; predictor of poor clinical outcomes.[6] | [6] |
| Bladder Cancer | Tissue & Urine | Elevated mRNA and protein levels. | - | Correlates with cancer grade; promotes cell migration and invasion.[7] | [7] |
| Liver Cancer | Tissue | Higher expression in cells with high metastatic potential. | - | Exogenous CXCL5 increases proliferation, migration, and invasion.[7] | [7] |
Table 2: this compound/CXCL5 in Inflammatory and Other Diseases
| Disease | Sample Type | Patient Cohort | Control Cohort | Key Clinical Correlation | Reference |
| Diabetic Foot Ulcers | Wound Exudate | Lower in non-healing vs. rapidly healing ulcers. | - | Decreased this compound is an independent predictor of impaired wound healing.[7][8] Optimal cut-off for predicting healing: 1792.00 ng/mL.[8] | [7][8] |
| Neuromyelitis Optica (NMO) | Plasma | Significantly higher vs. controls and MS patients. | Lower levels. | Plasma levels correlate with disease severity (EDSS scores) during remission.[9] | [9] |
| Atopic Dermatitis | Serum & Skin Exudate | Serum levels in adolescents exceeded controls. | Lower levels. | Maximal concentrations found in skin exudates during exacerbation, suggesting a role in neutrophil migration.[10] | [10] |
| Inflammatory Bowel Disease (Crohn's, Ulcerative Colitis) | Intestinal Mucosa | High expression in epithelial cells. | Low expression. | Contributes to neutrophil recruitment to the inflamed lamina propria.[1][11] | [1][11] |
| Chronic Liver Disease | Plasma | Lower in patients with cirrhosis (Median: 86.6 pg/mL). | Healthy controls (Median: 564.8 pg/mL). | Levels decrease with disease severity (Child-Pugh and MELD scores) and correlate with hepatic biosynthetic capacity.[12] | [12] |
| Autism | Serum | Median: 186.26 pg/mL | Median: 112.5 pg/mL | Significantly higher levels found in autistic children compared to healthy controls.[13] | [13] |
| Rheumatoid Arthritis | Synovial Fluid & Blood | Strongly elevated levels. | - | Citrullinated this compound is highly correlated with disease activity.[1][7] | [1][7] |
Experimental Protocols
The quantification of this compound/CXCL5 levels in clinical samples is predominantly achieved through the enzyme-linked immunosorbent assay (ELISA).
Methodology: Quantitative Sandwich Enzyme Immunoassay (ELISA)
This technique is widely used for measuring this compound in serum, plasma, wound exudates, and cell culture supernatants.[13][14]
-
Plate Preparation : A microplate is pre-coated with a monoclonal antibody specific for human this compound.[14]
-
Sample/Standard Addition : Standards with known this compound concentrations and biological samples are pipetted into the wells. Any this compound present binds to the immobilized antibody.[13][14]
-
Washing : The wells are washed to remove any unbound substances.[14]
-
Detection Antibody Addition : An enzyme-linked polyclonal antibody specific for this compound is added to the wells, binding to the captured this compound.[14]
-
Second Washing : A subsequent wash removes any unbound antibody-enzyme reagent.[14]
-
Substrate Addition : A substrate solution is added, initiating a color change that is proportional to the amount of this compound bound in the initial step.[14]
-
Signal Measurement : The reaction is stopped, and the optical density of the color is measured using a microplate reader. The concentration of this compound in the samples is then determined by comparing their readings to the standard curve.[14]
Sample Handling Considerations : this compound is present in platelet granules and is released upon activation. To accurately measure circulating levels, the use of platelet-poor plasma is recommended to avoid variable and irreproducible results.[14]
Visualizations: Pathways and Processes
Signaling Pathways of this compound/CXCL5
This compound exerts its biological effects primarily by binding to the G-protein coupled receptor CXCR2. This interaction triggers several downstream signaling cascades that regulate cellular processes like inflammation, cell migration, proliferation, and angiogenesis.[3][6][15]
Caption: this compound/CXCL5 binds to the CXCR2 receptor, activating key signaling pathways.
Experimental Workflow for this compound Quantification
The following diagram outlines the typical workflow for measuring this compound levels in clinical research using an ELISA kit.
Caption: Standard experimental workflow for quantifying this compound using sandwich ELISA.
Logical Relationship: this compound in Disease Pathogenesis
Elevated this compound is a central driver in the pathogenesis of several diseases, linking initial inflammatory triggers to adverse clinical outcomes.
Caption: The role of this compound in linking disease triggers to clinical outcomes.
References
- 1. Regulation and function of the CXC chemokine this compound in monocytes and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The clinical significance of CXCL5 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epithelial-neutrophil activating peptide (this compound) is an important angiogenic factor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epithelial-neutrophil activating peptide (this compound) is an important angiogenic factor in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CXCL5: A coachman to drive cancer progression [frontiersin.org]
- 7. CXCL5 C-X-C motif chemokine ligand 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. This compound Is a Novel Predictor of Wound Healing in Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased plasma levels of epithelial neutrophil-activating peptide 78/CXCL5 during the remission of Neuromyelitis optica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamics of the chemokine this compound/CXCL5 levels in blood serum and skin exudate in patients with atopic dermatitis | Kibalina | Medical Immunology (Russia) [mimmun.ru]
- 11. journals.asm.org [journals.asm.org]
- 12. CXCL5 plasma levels are decreased in patients with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The possible link between elevated serum levels of epithelial cell-derived neutrophil- activating peptide-78 (this compound/CXCL5) and autoimmunity in autistic children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. researchgate.net [researchgate.net]
Validating the Therapeutic Potential of Targeting ENA-78: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), has emerged as a critical mediator in the pathogenesis of a spectrum of inflammatory diseases and cancers. Its primary role in recruiting and activating neutrophils, coupled with its pro-angiogenic properties, positions it as a compelling therapeutic target. This guide provides an objective comparison of targeting the this compound/CXCR2 axis with alternative therapeutic strategies, supported by experimental data and detailed methodologies to aid in the validation of its therapeutic potential.
This compound/CXCL5: Function and Signaling Pathway
This compound is a small cytokine belonging to the CXC chemokine family. It is produced by various cell types, including epithelial cells, endothelial cells, and macrophages, in response to pro-inflammatory stimuli such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). This compound exerts its biological effects primarily through its interaction with the G protein-coupled receptor, CXCR2.
Upon binding to CXCR2, this compound activates several downstream signaling cascades, including:
-
Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) Pathway: This pathway is crucial for cell survival, proliferation, and migration.
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This cascade is involved in cell proliferation, differentiation, and inflammation.
-
Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway plays a key role in immune responses and inflammation.
-
Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of inflammatory gene expression.
The activation of these pathways ultimately leads to the chemotaxis of neutrophils to sites of inflammation, degranulation, and the release of reactive oxygen species, contributing to tissue damage in inflammatory conditions. In the context of cancer, this compound signaling can promote tumor growth, angiogenesis, and metastasis.
Therapeutic Strategies: Targeting this compound/CXCR2 vs. Alternatives
The central role of the this compound/CXCR2 axis in neutrophil-driven inflammation and cancer progression has led to the development of therapeutic agents aimed at inhibiting this pathway. These include small molecule antagonists of CXCR2 and neutralizing antibodies against this compound. Below is a comparative overview of these targeted therapies against established treatments in relevant disease models.
Comparison in Inflammatory Diseases
Rheumatoid Arthritis (RA): A chronic autoimmune disease characterized by synovial inflammation and joint destruction, where neutrophils are key pathogenic players.
| Therapeutic Strategy | Preclinical Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| Anti-CXCL5 Antibody | IL-17-induced arthritis in mice | Arthritis severity, joint vascularization, TNF-α levels | - 40-50% reduction in joint TNF-α levels compared to control. - Significant reduction in arthritis severity and vascularization. | [1] |
| Methotrexate (Standard of Care) | Collagen-induced arthritis in rats | Paw swelling, arthritis score, inflammatory cytokine levels | - Significant reduction in paw swelling and arthritis score. - Downregulation of NF-κB and NLRP3/Caspase-1 inflammatory pathways. | [2][3] |
Chronic Obstructive Pulmonary Disease (COPD): A progressive lung disease characterized by airflow limitation and neutrophilic inflammation.
| Therapeutic Strategy | Clinical/Preclinical Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| AZD5069 (CXCR2 Antagonist) | Phase IIa clinical trial in bronchiectasis patients | Sputum neutrophil count | - 69% reduction in absolute neutrophil count in morning sputum compared to placebo. | [4][5] |
| Anti-IL-5/IL-5R Monoclonal Antibodies | Retrospective analysis of COPD patients | COPD exacerbation rate, oral corticosteroid (OCS) dependency | - Significant reduction in exacerbations and OCS dependency in patients with eosinophilic COPD. | [6][7] |
| Dexamethasone (Corticosteroid) | Experimental model of asthma | Airway epithelial remodeling | - Comparison with TNF antagonism showed effects on airway epithelium. | [8] |
Comparison in Oncology
Targeting the this compound/CXCR2 axis in cancer aims to inhibit tumor growth, angiogenesis, and metastasis, and to overcome resistance to immunotherapy.
| Therapeutic Strategy | Preclinical Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| Anti-ENA-78 Neutralizing Antibody | SCID mouse model of human non-small cell lung cancer (NSCLC) | Tumor growth, tumor vascularity, metastasis | - Reduced tumor growth, vascularity, and spontaneous metastases. | [9] |
| CXCL5 Knockout in Tumor Cells + Anti-PD-1 Therapy | Obese mouse model of pancreatic cancer | T cell infiltration, response to anti-PD-1 therapy | - Depletion of tumor-derived CXCL5 improved T cell infiltration and response to anti-PD-1 therapy. | [10] |
| Reparixin (CXCR1/2 Antagonist) + Paclitaxel | Phase I/II clinical trials in metastatic breast cancer | Safety and tolerability | - Established a tolerable and safe profile for the combination therapy. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the chemotactic response of neutrophils to this compound.
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood using density gradient centrifugation.
-
Chamber Setup: Use a modified Boyden chamber with a polycarbonate filter (5 µm pore size) separating the upper and lower wells.
-
Chemoattractant Loading: Add this compound (or other chemoattractants) to the lower chamber.
-
Cell Seeding: Place the isolated neutrophils in the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 atmosphere for 20-60 minutes.
-
Quantification: Fix and stain the filter. Count the number of migrated cells in multiple high-power fields using a microscope. The results are expressed as the mean number of migrated cells per field.
CXCL5 Quantification by ELISA
This protocol outlines the steps for measuring CXCL5 concentrations in biological samples.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human CXCL5. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add standards of known CXCL5 concentrations and samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human CXCL5. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The concentration of CXCL5 in the samples is determined by comparison to the standard curve.
In Vivo Evaluation of Anti-CXCL5 Therapy in a Murine Tumor Model
This workflow describes the general steps to assess the efficacy of an anti-CXCL5 therapeutic in a preclinical cancer model.
-
Tumor Cell Implantation: Subcutaneously inject a murine cancer cell line (e.g., pancreatic or lung carcinoma) into the flank of syngeneic mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Administration: Once tumors reach a predetermined size, randomize mice into treatment groups (e.g., anti-CXCL5 antibody, isotype control antibody, standard-of-care chemotherapy). Administer treatments according to the desired schedule (e.g., intraperitoneal injections twice weekly).
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study.
-
Immunohistochemistry: At the end of the study, excise tumors and perform immunohistochemical staining for markers of angiogenesis (e.g., CD31) and immune cell infiltration (e.g., CD8 for cytotoxic T cells, Ly6G for neutrophils).
-
Flow Cytometry: Digest tumors to create single-cell suspensions and analyze immune cell populations by flow cytometry.
-
Metastasis Assessment: Examine relevant organs (e.g., lungs, liver) for metastatic nodules.
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests to determine the significance of the observed differences between treatment groups.
Visualizing Molecular and Experimental Pathways
To further clarify the complex interactions and workflows, the following diagrams are provided.
References
- 1. Anti-CXCL5 therapy ameliorates IL-17-induced arthritis by decreasing joint vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory Effect of Methotrexate on Rheumatoid Arthritis Inflammation and Comprehensive Metabolomics Analysis Using Ultra-Performance Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry (UPLC-Q/TOF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bionews.com [bionews.com]
- 5. A randomised, placebo-controlled study of the CXCR2 antagonist AZD5069 in bronchiectasis | European Respiratory Society [publications.ersnet.org]
- 6. ajmc.com [ajmc.com]
- 7. Biological Anti-IL-5/IL-5R Therapeutics for Chronic Obstructive Pulmonary Disease (COPD) with Specific Treatable Traits: A Real-World Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
ENA-78 (CXCL5) Expression: A Comparative Analysis Across Malignant Neoplasms
An In-depth Guide for Researchers and Drug Development Professionals on the Differential Expression of ENA-78 in Cancer, Featuring Supporting Data and Experimental Methodologies.
Epithelial-Neutrophil Activating Peptide-78 (this compound), also known as C-X-C motif chemokine ligand 5 (CXCL5), has emerged as a critical chemokine with multifaceted roles in the tumor microenvironment. Dysregulated expression of this compound is implicated in the pathogenesis and progression of various cancers, influencing processes such as angiogenesis, inflammation, and metastasis. This guide provides a comparative analysis of this compound expression across different cancer types, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Comparative Expression of this compound in Various Cancers
The expression of this compound is significantly elevated in a multitude of cancers compared to non-neoplastic tissues or healthy individuals. This increased expression often correlates with more advanced disease stages and poorer prognoses.[1][2] The following table summarizes quantitative data on this compound expression from various studies, primarily focusing on serum levels determined by ELISA and tissue expression assessed by immunohistochemistry (IHC).
| Cancer Type | Method | Sample Type | This compound Expression in Cancer Patients | This compound Expression in Healthy Controls/Normal Tissue | Fold Change/Significance | Reference |
| Colorectal Cancer | ELISA | Serum | Elevated in 250 patients | 33 healthy volunteers | p = 0.013 | [3] |
| Penile Cancer | ELISA | Serum | 357.9 ± 285.7 pg/mL (n=81) | 98.7 ± 66.9 pg/mL (healthy males) | p < 0.001 | [4] |
| Pancreatic Cancer | IHC | Tissue | Mean H-SCORE: 94.58 | Mean H-SCORE: 57.14 (adjacent normal tissue) | p < 0.0001 | [5] |
| Prostate Cancer (African American) | ELISA | Serum | 5459.0 pg/mL | 5189.0 pg/mL | Significantly higher in AA men vs. Caucasian men | [6] |
| Prostate Cancer (Caucasian) | ELISA | Serum | 977.5 pg/mL | 1183.0 pg/mL | - | [6] |
| Non-Small Cell Lung Cancer (Adenocarcinoma) | ELISA | Serum | > 3-fold increase | 20 normal samples | p < 0.0001 | [7] |
| Hepatocellular Carcinoma (Early Stage) | ELISA | Serum | Median: 191 ng/mL | Median: 88 ng/mL (cirrhotic controls) | p < 0.001 | [8] |
This compound Signaling Pathway in Cancer
This compound exerts its pro-tumorigenic effects primarily through its interaction with the G-protein coupled receptor, C-X-C motif chemokine receptor 2 (CXCR2).[9] This binding initiates a cascade of downstream signaling events that promote cancer cell proliferation, migration, invasion, and angiogenesis. Key activated pathways include the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways.[10]
Caption: this compound (CXCL5) signaling cascade in cancer.
Experimental Protocols
Accurate and reproducible measurement of this compound expression is paramount for both research and clinical applications. Below are detailed methodologies for the key experiments cited in the comparative analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum this compound
This protocol outlines the steps for a sandwich ELISA to quantify this compound in human serum.
Materials:
-
Human this compound ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Wash bottle or automated plate washer
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Bring all reagents to room temperature before use.[11]
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated 96-well plate. It is recommended to run all standards and samples in duplicate.[12]
-
Incubation: Cover the plate and incubate for the time specified in the kit manual (typically 2 hours at room temperature).[11]
-
Washing: Aspirate the liquid from each well and wash the plate three to four times with the provided wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the manufacturer's instructions (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for the recommended time (e.g., 30 minutes at room temperature).
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes), allowing for color development.[13]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.[13]
-
Calculation: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of this compound in the samples.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues
This protocol provides a general workflow for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) cancer tissue sections.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.[14]
-
Transfer slides through a graded series of ethanol (B145695) (100% twice, 95%, 70%) for 3 minutes each.[14]
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating in a water bath or pressure cooker at 95-100°C for 10-20 minutes.[14]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[14]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody against this compound at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for the time specified by the manufacturer.
-
-
Detection:
-
Wash slides with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Wash slides with PBS.
-
-
Chromogen Application:
-
Apply diaminobenzidine (DAB) substrate and monitor for color development under a microscope.[15]
-
Wash with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.[14]
-
Rinse with running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.[14]
-
Mount with a permanent mounting medium.
-
Scoring: this compound expression is often semi-quantitatively assessed using a scoring system that considers both the intensity of the staining (e.g., 0 for no staining, 1 for weak, 2 for moderate, and 3 for strong) and the percentage of positively stained tumor cells.[16] An H-SCORE can be calculated using the formula: H-SCORE = Σ (PI × I), where PI is the percentage of cells at each intensity level and I is the intensity score.[5]
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression
This protocol outlines the quantification of this compound mRNA levels in cancer cells or tissues.
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity via gel electrophoresis if necessary.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the reaction mixture containing cDNA, forward and reverse primers for this compound, and a suitable SYBR Green master mix.[17]
-
Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.
-
Perform the PCR reaction in a real-time PCR system with a typical thermal cycling profile: an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[17]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both this compound and the housekeeping gene.
-
Calculate the relative expression of this compound using the 2-ΔΔCt method, where ΔΔCt = (Ctthis compound - Cthousekeeping gene)sample - (Ctthis compound - Cthousekeeping gene)control.[17]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for analyzing this compound expression in cancer research.
Caption: Workflow for this compound expression analysis.
References
- 1. IHC On Paraffin Sections | Proteintech Group [ptglab.com]
- 2. Prognostic significance of CXCL5 expression in cancer patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCL5, a promoter of cell proliferation, migration and invasion, is a novel serum prognostic marker in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. CXCL5 expression in tumor tissues is associated with poor prognosis in patients with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Racial differences in serum chemokines in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The clinical significance of CXCL5 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CXCL5/CXCR2 axis in tumor microenvironment as potential diagnostic biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CXCL5: A coachman to drive cancer progression [frontiersin.org]
- 11. rndsystems.com [rndsystems.com]
- 12. Human CXCL5 ELISA kit | Cell Culture Supernatant, Plasma (heparin), Serum [antibodies-online.com]
- 13. Human CXCL5 ELISA Kit Elisa Kit KE00271 | Proteintech [ptglab.com]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 15. bosterbio.com [bosterbio.com]
- 16. CXCL5 overexpression predicts a poor prognosis in pancreatic ductal adenocarcinoma and is correlated with immune cell infiltration [jcancer.org]
- 17. scienceopen.com [scienceopen.com]
Validating Animal Models for ENA-78 (CXCL5) Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in elucidating the role of the chemokine ENA-78 (also known as CXCL5) in disease pathogenesis and for testing novel therapeutic interventions. This guide provides a comprehensive comparison of commonly used animal models, focusing on genetic knockout and pharmacological inhibition of the CXCL5-CXCR2 signaling axis. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the selection of the most suitable model for your research needs.
The Role of this compound (CXCL5) in Disease
Epithelial-derived neutrophil-activating peptide 78 (this compound or CXCL5) is a member of the CXC chemokine family that plays a crucial role in the recruitment and activation of neutrophils.[1][2] Upregulation of CXCL5 has been implicated in a variety of pathological conditions, including inflammatory diseases, cancer, and infectious diseases.[3][4][5] It exerts its biological effects primarily through binding to the G-protein coupled receptor, CXCR2.[6] Understanding the intricate involvement of the CXCL5/CXCR2 axis in different disease contexts is paramount for the development of targeted therapies. Animal models provide an invaluable tool for these investigations.
Comparison of Animal Models for Studying this compound (CXCL5) Function
The two primary approaches to investigate the in vivo function of CXCL5 are through the use of genetically modified animals, specifically CXCL5 knockout (KO) mice, and through the pharmacological blockade of its receptor, CXCR2, using small molecule antagonists. Each approach offers distinct advantages and limitations.
CXCL5 Knockout (KO) Mouse Models
CXCL5 KO mice provide a powerful tool to study the specific role of this chemokine in various physiological and pathological processes. These models have been instrumental in demonstrating the importance of CXCL5 in neutrophil homeostasis and recruitment during inflammation.[7]
Table 1: Performance of CXCL5 Knockout (KO) Animal Models in Various Disease Contexts
| Disease Model | Key Findings in CXCL5 KO vs. Wild-Type (WT) | Quantitative Data (Exemplary) | Reference |
| Influenza A (H1N1) Virus Infection | Reduced lung inflammation and altered viral clearance. | Neutrophil Count in BALF (2 dpi): - WT: ~1.5 x 10^5 cells- CXCL5 KO: ~0.5 x 10^5 cells (p < 0.05)Inflammatory Cytokine mRNA (Lung, 2 dpi): - Significant reduction in IL-1β, IL-6, TNF-α, etc. in KO. | [3] |
| Tuberculosis | Enhanced survival and reduced pulmonary inflammation. | Survival Rate (High-dose infection): - WT: ~20% at day 60- CXCL5 KO: ~80% at day 60 (p < 0.01)Neutrophil Count in BALF (30 dpi): - Significant reduction in KO mice. | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | Impaired tumor growth and reduced neutrophil infiltration. | Tumor Volume (Day 21): - WT with tumor cells: ~1200 mm³- CXCL5 KO tumor cells: ~400 mm³ (p < 0.01)Neutrophil Infiltration (IHC): - Significant decrease in Ly6G+ cells in tumors from KO cells. | [9] |
CXCR2 Antagonist Models
Pharmacological inhibition of CXCR2 offers a more clinically translatable approach, as it mimics the action of a potential therapeutic drug. Small molecule antagonists of CXCR2 can block the signaling of not only CXCL5 but also other ELR+ CXC chemokines that bind to this receptor, such as CXCL1, CXCL2, and CXCL8 (in humans). This can be an advantage when the goal is to inhibit the overall neutrophil chemoattractant signaling mediated by CXCR2.
Table 2: Performance of CXCR2 Antagonist Animal Models in Various Disease Contexts
| Disease Model | Antagonist | Key Findings in Antagonist-Treated vs. Vehicle Control | Quantitative Data (Exemplary) | Reference |
| Pancreatic Cancer (Xenograft) | SCH-479833 | Reduced tumor growth and metastasis. | Primary Tumor Weight (Day 28): - Control: ~1.2 g- Antagonist: ~0.4 g (p < 0.05)Metastasis Incidence: - Lower in the antagonist-treated group. | [6] |
| Alzheimer's Disease (Aβ1-42 injection) | SB332235 | Reduced neuroinflammation and conferred neuroprotection. | Microglial Activation (Iba1+ cells): - Aβ1-42 + Vehicle: Significant increase- Aβ1-42 + Antagonist: Significant reduction vs. vehicleNeuronal Survival (NeuN+ cells): - Increased in the antagonist-treated group. | [1] |
| Optic Nerve Injury | SB225002 | Attenuated inflammation-mediated retinal ganglion cell (RGC) survival and axonal regeneration. | RGC Survival (Day 14): - Lens Injury + Vehicle: ~2500 cells/mm²- Lens Injury + Antagonist: ~1500 cells/mm² (p < 0.05) | [1] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate the CXCL5 signaling pathway and a typical experimental workflow for validating an animal model.
Caption: this compound (CXCL5) signaling cascade.
Caption: Workflow for validating a CXCL5 animal model.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are methodologies for key experiments cited in this guide.
Enzyme-Linked Immunosorbent Assay (ELISA) for Mouse CXCL5
This protocol is for the quantitative measurement of mouse CXCL5 in serum, plasma, and tissue homogenates.
-
Preparation of Reagents: Reconstitute and dilute standards, wash buffer, and detection antibody as per the manufacturer's instructions.
-
Sample Preparation:
-
Serum: Allow blood to clot for 2 hours at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum.
-
Plasma: Collect blood into tubes containing EDTA or heparin and centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.
-
Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove debris.
-
-
Assay Procedure:
-
Add 100 µL of standard or sample to each well of a 96-well plate pre-coated with an anti-mouse CXCL5 antibody. Incubate for 2 hours at 37°C.
-
Aspirate and wash the wells four times with wash buffer.
-
Add 100 µL of biotin-conjugated anti-mouse CXCL5 detection antibody to each well. Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells four times.
-
Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells five times.
-
Add 90 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis: Read the absorbance at 450 nm. Calculate the concentration of CXCL5 in the samples by interpolating from the standard curve.
In Vitro Neutrophil Chemotaxis Assay
This assay measures the migration of neutrophils in response to a chemoattractant like CXCL5.
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells. Resuspend purified neutrophils in an appropriate assay medium.
-
Chemotaxis Setup (Boyden Chamber):
-
Add the chemoattractant (e.g., recombinant mouse CXCL5 at various concentrations) or control medium to the lower wells of the Boyden chamber.
-
Place a porous membrane (typically 3-5 µm pore size) over the lower wells.
-
Add the neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.
-
Quantification of Migration:
-
Remove the membrane and wipe off the non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified using a plate reader-based assay that measures cell number (e.g., using a fluorescent dye).
-
-
Data Analysis: Express the results as the number of migrated cells per field or as a chemotactic index (fold increase in migration over control).
Immunohistochemistry (IHC) for CXCL5 in Lung Tissue
This protocol is for the detection of CXCL5 protein in paraffin-embedded mouse lung tissue sections.
-
Tissue Preparation:
-
Fix lung tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 x 3 minutes each) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining Procedure:
-
Rinse sections in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash in PBS.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum) for 30 minutes.
-
Incubate with the primary antibody against CXCL5 at the optimal dilution overnight at 4°C.
-
Wash in PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash in PBS.
-
Develop the color with a chromogen substrate (e.g., DAB) until the desired stain intensity is reached.
-
Rinse in distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis: Examine the slides under a microscope to assess the localization and intensity of CXCL5 staining.
Conclusion
The choice between a CXCL5 knockout model and a CXCR2 antagonist model depends on the specific research question. CXCL5 knockout mice are ideal for dissecting the specific, non-redundant functions of this particular chemokine. In contrast, CXCR2 antagonists are better suited for preclinical studies aiming to evaluate the therapeutic potential of blocking the entire CXCL5/CXCR2 axis, which may more accurately reflect the clinical scenario where multiple chemokines can signal through this receptor. This guide provides a foundational framework to aid researchers in selecting and validating the most appropriate animal model for their studies on the role of this compound (CXCL5) in health and disease.
References
- 1. CXCL5/CXCR2 modulates inflammation-mediated neural repair after optic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of CXCL5 Is Associated With Poor Survival in Patients With Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of neutrophil chemoattractant CXCL5 in SARS-CoV-2 infection-induced lung inflammatory innate immune response in an in vivo hACE2 transfection mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCL5: A coachman to drive cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCL5-mediated accumulation of mature neutrophils in lung cancer tissues impairs the differentiation program of anticancer CD8 T cells and limits the efficacy of checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCL5/CXCR2 axis in tumor microenvironment as potential diagnostic biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cxcr2 and Cxcl5 regulate the IL-17/G-CSF axis and neutrophil homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCL5-secreting pulmonary epithelial cells drive destructive neutrophilic inflammation in tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Analysis of ENA-78 and Other CXCR2 Ligand Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling cascades initiated by the binding of Epithelial-Neutrophil Activating Peptide 78 (ENA-78, also known as CXCL5) and other prominent ligands to the C-X-C motif chemokine receptor 2 (CXCR2). This receptor, a class A G-protein coupled receptor (GPCR), is a critical mediator of inflammatory responses, primarily through the recruitment and activation of neutrophils. The differential signaling elicited by its various ligands, a phenomenon known as biased agonism, presents a nuanced landscape for therapeutic intervention. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways involved.
Introduction to CXCR2 and its Ligands
CXCR2 is activated by a panel of ELR+ chemokines, so named for the conserved glutamic acid-leucine-arginine motif preceding the C-X-C motif. These ligands include this compound (CXCL5), interleukin-8 (IL-8 or CXCL8), growth-regulated oncogene (GRO)-α (CXCL1), GRO-β (CXCL2), GRO-γ (CXCL3), and granulocyte chemotactic protein-2 (GCP-2 or CXCL6).[1] Upon ligand binding, CXCR2 undergoes a conformational change, initiating downstream signaling through two primary pathways: G-protein-dependent and β-arrestin-dependent pathways.[2][3] The balance between these pathways can vary depending on the specific ligand, leading to distinct cellular responses.[4]
Quantitative Comparison of CXCR2 Ligand Activity
The following tables summarize the available quantitative data for the binding affinities and functional potencies of various CXCR2 ligands. It is important to note that these values are compiled from different studies and experimental systems, which may contribute to variability.
Table 1: Binding Affinities (Ki) of CXCR2 Ligands
| Ligand | Ki (nM) | Organism/Cell System | Reference |
| IL-8 (CXCL8) | 1 | Human HL-60 cells | [5] |
| This compound (CXCL5) | >1000 | Human HL-60 cells | [5] |
| GRO-α (CXCL1) | 10-14 (kcal/mol) | Biophysical analysis | [2] |
Table 2: Functional Potency (EC50) for Calcium Mobilization
| Ligand | EC50 (nM) | Organism/Cell System | Reference |
| GRO-γ (CXCL3) | 1 | Human Embryonic Kidney (HEK) 293 cells | [6] |
| IL-8 (CXCL8) | 4 | Human Embryonic Kidney (HEK) 293 cells | [6] |
| GRO-α (CXCL1) | 5 | Human Embryonic Kidney (HEK) 293 cells | [6] |
| GRO-β (CXCL2) | 4 | Human Embryonic Kidney (HEK) 293 cells | [6] |
| NAP-2 (CXCL7) | 7 | Human Embryonic Kidney (HEK) 293 cells | [6] |
| This compound (CXCL5) | 11 | Human Embryonic Kidney (HEK) 293 cells | [6] |
Table 3: Relative Chemotactic Potency of Truncated Ligands
| Ligand (Form) | Relative Potency Increase vs. Intact Form | Reference |
| GRO-α (4,5,6-73) | 30-fold | [7] |
| GRO-γ (5-73) | 5-fold | [7] |
| This compound (8,9-78) | 3-fold | [7] |
Note: Truncated GRO-α (4,5,6-73) was found to be 300-fold more potent than intact this compound in neutrophil chemotaxis.[7]
Signaling Pathways
Upon ligand binding, CXCR2 primarily couples to the inhibitory G-protein, Gαi.[3] This initiates a cascade of intracellular events that can be broadly categorized into G-protein-dependent and β-arrestin-dependent pathways.
G-Protein-Dependent Signaling
Activation of Gαi leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C-β (PLCβ) and phosphoinositide 3-kinase (PI3K).[3]
-
PLCβ Pathway: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] This increase in intracellular calcium is a key signal for many cellular processes, including neutrophil activation and degranulation.
-
PI3K/Akt Pathway: The Gβγ subunit can also activate PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). This leads to the activation of Akt, which plays a crucial role in cell survival, proliferation, and migration.[8]
β-Arrestin-Dependent Signaling
Following G-protein activation, CXCR2 is phosphorylated by G-protein-coupled receptor kinases (GRKs).[9] This phosphorylation promotes the recruitment of β-arrestins (β-arrestin 1 and 2) to the receptor. β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor.[4] Beyond its role in desensitization and receptor internalization, β-arrestin can also act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades. One of the key pathways mediated by β-arrestin is the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) 1/2.[10]
Biased Agonism at CXCR2
Different CXCR2 ligands can stabilize distinct receptor conformations, leading to preferential activation of either G-protein-dependent or β-arrestin-dependent pathways. This phenomenon, known as biased agonism, suggests that ligands can fine-tune the cellular response.[4] For instance, some studies suggest that certain ligands may be more biased towards G-protein activation over β-arrestin recruitment.[1] This has significant implications for drug development, as biased agonists could be designed to selectively activate desired signaling pathways while avoiding those that lead to adverse effects.
Caption: Overview of CXCR2 Signaling Pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of ligand-induced signaling. Below are outlines of key experimental protocols used to quantify the parameters presented in the tables.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to CXCR2.[11][12]
Materials:
-
HEK293 or other suitable cells stably expressing human CXCR2.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Radiolabeled CXCR2 ligand (e.g., [125I]-IL-8).
-
Unlabeled competitor ligands (this compound, GRO-α, etc.).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest CXCR2-expressing cells.
-
Homogenize cells in cold lysis buffer.
-
Centrifuge to pellet cell membranes.
-
Resuspend membrane pellet in binding buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant amount of cell membranes.
-
Add a fixed concentration of radiolabeled ligand.
-
Add increasing concentrations of unlabeled competitor ligands to respective wells.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding against the log concentration of the unlabeled ligand.
-
Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a Radioligand Competition Binding Assay.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following CXCR2 activation, typically using a calcium-sensitive fluorescent dye like Fluo-4.[13][14]
Materials:
-
CXCR2-expressing cells.
-
Cell culture medium.
-
Physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127 (to aid dye loading).
-
Probenecid (to prevent dye extrusion).
-
CXCR2 ligands (this compound, IL-8, etc.).
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed CXCR2-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in physiological buffer, containing Pluronic F-127 and probenecid.
-
Remove culture medium from the cells and add the dye-loading solution.
-
Incubate for approximately 1 hour at 37°C, followed by a brief incubation at room temperature, protected from light.
-
-
Assay:
-
Wash the cells with physiological buffer containing probenecid.
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Automatically inject a serial dilution of CXCR2 ligands and immediately begin kinetic fluorescence measurements (Ex/Em ~490/525 nm).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each ligand concentration.
-
Plot the peak response against the log concentration of the ligand to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the ligand that produces 50% of the maximal response.
-
Caption: Workflow for a Calcium Mobilization Assay.
β-Arrestin Recruitment Bioluminescence Resonance Energy Transfer (BRET) Assay
This assay measures the recruitment of β-arrestin to CXCR2 upon ligand stimulation, providing a readout for this specific signaling branch.[15][16]
Materials:
-
HEK293 or other suitable cells.
-
Expression plasmids for CXCR2 fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection reagent.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
CXCR2 ligands.
-
Plate reader capable of measuring dual-emission luminescence.
Procedure:
-
Transfection:
-
Co-transfect cells with the CXCR2-RLuc and β-arrestin-YFP expression plasmids.
-
Plate the transfected cells in a white-walled, 96-well plate.
-
-
Assay:
-
Add the BRET substrate to the cells and incubate.
-
Add serial dilutions of CXCR2 ligands.
-
Measure the luminescence emission at two wavelengths corresponding to the donor and acceptor.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the log concentration of the ligand to generate a dose-response curve.
-
Determine the EC50 value for β-arrestin recruitment.
-
Conclusion
The signaling cascades initiated by this compound and other CXCR2 ligands are complex and multifaceted. While all ligands activate the canonical G-protein and β-arrestin pathways, the potency and relative preference for these pathways can differ. The provided quantitative data, though not exhaustive, highlights these differences, with ligands like GRO-γ showing high potency in calcium mobilization, while this compound is comparatively less potent in this specific assay. The phenomenon of biased agonism at CXCR2 presents a significant opportunity for the development of targeted therapeutics that can selectively modulate neutrophil-mediated inflammation in a variety of diseases. Further research employing standardized experimental conditions is necessary to build a more complete and directly comparable dataset of CXCR2 ligand activities.
References
- 1. Systematic assessment of chemokine ligand bias at the human chemokine receptor CXCR2 indicates G protein bias over β-arrestin recruitment and receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased Agonism as a Mechanism for Differential Signaling by Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The CXC chemokines growth-regulated oncogene (GRO) alpha, GRObeta, GROgamma, neutrophil-activating peptide-2, and epithelial cell-derived neutrophil-activating peptide-78 are potent agonists for the type B, but not the type A, human interleukin-8 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of the CXC chemokines this compound, GRO alpha and GRO gamma from tumor cells and leukocytes reveals NH2-terminal heterogeneity. Functional comparison of different natural isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated expression of CXCL3 in colon cancer promotes malignant behaviors of tumor cells in an ERK-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. The IL Sequence in the LLKIL Motif in CXCR2 Is Required for Full Ligand-induced Activation of Erk, Akt, and Chemotaxis in HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 15. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a BRET2 screening assay using beta-arrestin 2 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
ENA-78 (CXCL5) Binding Specificity: A Comparative Guide for CXCR1 and CXCR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding and functional specificity of Epithelial-Neutrophil Activating Peptide 78 (ENA-78), also known as CXCL5, to its primary receptors, CXCR1 and CXCR2. Understanding this specificity is critical for research into inflammatory responses, neutrophil biology, and the development of targeted therapeutics.
Executive Summary
This compound is a potent chemoattractant for neutrophils and is primarily recognized as a high-affinity ligand for the CXCR2 receptor.[1][2][3][4][5][6] Its interaction with CXCR1 is significantly weaker, with most evidence suggesting negligible binding and functional activity in its full-length, native form.[7] N-terminal processing of this compound can, however, enhance its biological potency.[8][9][10] This guide summarizes the available quantitative data, details common experimental protocols for assessing binding and function, and visualizes the key signaling pathways involved.
Data Presentation: Quantitative Comparison of this compound Activity on CXCR1 vs. CXCR2
The following table summarizes the available data on the binding affinity and functional potency of this compound for CXCR1 and CXCR2. It is important to note that while the high potency of this compound on CXCR2 is well-documented, direct comparative binding affinity data (such as Kd or IC50 values) for the native, full-length form of this compound on both receptors is not consistently available in the literature.
| Parameter | CXCR1 | CXCR2 | References |
| Binding Affinity (Kd) | Not Reported | Not Reported | - |
| Calcium Mobilization (EC50) | No significant activity reported for full-length this compound | < 50.0 ng/mL (for truncated this compound, 5-78 a.a.) | [8] |
| Chemotaxis | Weak to no activity | Potent chemoattractant | [9][11] |
| Primary Ligand Status | No | Yes | [1][2][3][4][5][6] |
Note: The provided EC50 value for CXCR2 is for an N-terminally truncated form of this compound, which has been shown to have enhanced potency.[8][10] This highlights the high sensitivity of CXCR2 to this chemokine.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of chemokine-receptor interactions. Below are protocols for key experiments used to determine the binding specificity and functional effects of this compound.
Competitive Radioligand Binding Assay
This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to CXCR1 or CXCR2 expressed on cell membranes.
Materials:
-
HEK293 cells stably transfected with either human CXCR1 or CXCR2.
-
Cell membrane preparations from transfected cells.
-
Radiolabeled ligand (e.g., [125I]-IL-8).
-
Unlabeled this compound (full-length and truncated forms).
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled ligand at a concentration near its Kd, and 50 µL of the unlabeled this compound dilutions.
-
Add 50 µL of the cell membrane preparation (containing a known amount of receptor) to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of unlabeled this compound and determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation by this compound.
Materials:
-
HEK293 or CHO cells stably expressing either CXCR1 or CXCR2.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound dilutions.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence spectrophotometer.
Protocol:
-
Plate the transfected cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye by incubating them in assay buffer containing the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Measure the baseline fluorescence for a short period.
-
Add the this compound dilutions to the wells and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the maximal calcium mobilization.
-
Plot the peak fluorescence response against the concentration of this compound to determine the EC50 value.
Chemotaxis Assay
This assay assesses the ability of this compound to induce directed migration of cells expressing CXCR1 or CXCR2.
Materials:
-
Neutrophils or a cell line expressing CXCR1 or CXCR2 (e.g., RBL-2H3 cells).
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with a 3-8 µm pore size).
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
This compound dilutions.
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Protocol:
-
Prepare serial dilutions of this compound in the assay medium and add them to the lower wells of the chemotaxis chamber.
-
Resuspend the cells in the assay medium and place them in the upper chamber (the Transwell insert).
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Plot the number of migrated cells against the concentration of this compound to determine the chemotactic response.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathways activated by this compound through CXCR2 and a typical experimental workflow for assessing chemokine receptor specificity.
Caption: CXCR2 signaling cascade initiated by this compound.
Caption: Workflow for determining this compound receptor specificity.
References
- 1. CXCL5 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CXCL5/CXCR2 axis in tumor microenvironment as potential diagnostic biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of the neutrophil-activating CXC chemokine this compound/CXCL5 by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The C-X-C Motif Chemokine Ligand 5, Which Exerts an Antioxidant Role by Inducing HO-1 Expression, Is C-X-C Motif Chemokine Receptor 2-Dependent in Human Prostate Stroma and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCL5: A coachman to drive cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased plasma levels of epithelial neutrophil-activating peptide 78/CXCL5 during the remission of Neuromyelitis optica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. uniprot.org [uniprot.org]
- 10. Isolation of the CXC chemokines this compound, GRO alpha and GRO gamma from tumor cells and leukocytes reveals NH2-terminal heterogeneity. Functional comparison of different natural isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation and function of the CXC chemokine this compound in monocytes and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
ENA-78 (CXCL5): A Critical Evaluation of its Prognostic Value in Clinical Studies
An essential chemokine, Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as CXCL5, has emerged as a significant prognostic marker in various clinical settings, particularly in oncology. This guide provides a comprehensive comparison of this compound's performance against other prognostic indicators, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in its validation.
This compound is a member of the CXC chemokine family that plays a crucial role in inflammation, angiogenesis, and tumor progression.[1][2] Its ability to recruit neutrophils and promote the formation of new blood vessels contributes significantly to the tumor microenvironment.[3][4][5] Numerous studies have demonstrated a correlation between elevated levels of this compound and poor prognosis in several cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and hepatocellular carcinoma.[6][7][8]
Comparative Analysis of this compound as a Prognostic Marker
To objectively assess the prognostic utility of this compound, this section compares its performance with other established and emerging biomarkers in different disease contexts.
Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, high expression of this compound has been consistently associated with poor overall survival and progression-free survival.[8][9] Studies have shown that elevated this compound levels correlate with tumor size, histological grade, and TNM stage.[8][9]
| Prognostic Marker | N | Method | Endpoint | Hazard Ratio (HR) [95% CI] | p-value | Reference |
| This compound (CXCL5) | 5070 (meta-analysis) | IHC/ELISA | Overall Survival (OS) | 1.70 [1.36–2.12] | < 0.001 | [6] |
| 5070 (meta-analysis) | IHC/ELISA | Progression-Free Survival (PFS) | 1.65 [1.09–2.49] | - | [6] | |
| Neutrophil-to-Lymphocyte Ratio (NLR) | 2159 | Blood Test | Overall Survival (OS) | High NLR associated with shorter OS | 0.040 | [10] |
| Lymphocyte-to-Monocyte Ratio (LMR) | 2159 | Blood Test | Overall Survival (OS) | Low LMR associated with worse OS | < 0.001 | [10] |
| Platelet-to-Lymphocyte Ratio (PLR) | 2159 | Blood Test | Overall Survival (OS) | High PLR associated with worse OS | 0.017 | [10] |
Note: This table presents a summary of findings from different studies and does not represent a direct head-to-head comparison within a single cohort, unless specified.
Gastric Cancer
In gastric cancer, serum levels of this compound have been shown to be a valuable predictor for the presence of the disease and distant metastasis.[7] A combination of this compound with other markers like SDF-1/CXCL12 and CEA has demonstrated improved diagnostic accuracy.[7]
| Prognostic Marker Combination | N | Method | Endpoint | Sensitivity | Specificity | Reference |
| This compound + SDF-1/CXCL12 + CEA | 100 | Chemiluminescent Immunoassay | Distant Metastasis | 75.0% | 92.8% | [7] |
Other Cancers
A meta-analysis encompassing 15 studies and 5070 patients across various cancers found that elevated this compound expression was significantly associated with poor overall survival, progression-free survival, and recurrence-free survival.[6] The study highlighted a significant association in intrahepatic cholangiocarcinoma and hepatocellular carcinoma.[6]
Experimental Protocols
Accurate and reproducible measurement of this compound is critical for its clinical validation. The following are generalized protocols for common methods used to quantify this compound in clinical samples.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum this compound
-
Sample Collection and Preparation: Collect whole blood in a serum separator tube. Allow the blood to clot at room temperature for 30 minutes, then centrifuge for 15 minutes at 1000 x g. Aliquot the serum and store at -80°C until analysis.
-
Assay Procedure: Use a commercially available human CXCL5/ENA-78 ELISA kit. Follow the manufacturer's instructions. Typically, this involves adding standards and samples to a microplate pre-coated with an anti-human this compound antibody.
-
Detection: Add a biotin-conjugated anti-human this compound antibody, followed by streptavidin-HRP and a substrate solution.
-
Quantification: Measure the optical density at 450 nm using a microplate reader. Calculate the concentration of this compound based on the standard curve.
Immunohistochemistry (IHC) for this compound in Tissue Samples
-
Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-μm thick sections and mount on positively charged slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Staining: Block endogenous peroxidase activity with 3% hydrogen peroxide. Incubate the sections with a primary antibody against human this compound overnight at 4°C.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase and visualize with a DAB chromogen solution.
-
Scoring: Evaluate the staining intensity and the percentage of positive cells. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.
Signaling Pathways and Experimental Workflows
The prognostic significance of this compound is rooted in its biological functions, which are mediated through specific signaling pathways. Understanding these pathways and the workflows for validating this compound as a marker is crucial.
References
- 1. CXCL5: A coachman to drive cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and function of the CXC chemokine this compound in monocytes and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCL5: A coachman to drive cancer progression [frontiersin.org]
- 4. Epithelial-neutrophil activating peptide (this compound) is an important angiogenic factor in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of CXC Chemokines in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic significance of CXCL5 expression in cancer patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum ENA78/CXCL5, SDF-1/CXCL12, and their combinations as potential biomarkers for prediction of the presence and distant metastasis of primary gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. The clinical significance of CXCL5 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prognostic value of systemic inflammation markers in early stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
ENA-78 (CXCL5) as a Biomarker in Autoimmune Disorders: A Comparative Analysis
An in-depth comparison of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as CXCL5, levels across various autoimmune disorders, providing researchers, scientists, and drug development professionals with a valuable reference guide. This document summarizes key quantitative data, details common experimental methodologies, and illustrates the relevant biological pathways.
Epithelial-Neutrophil Activating Peptide-78 (this compound), or CXCL5, is a small cytokine belonging to the CXC chemokine family. It plays a crucial role in the inflammatory response, primarily by attracting and activating neutrophils. Given its potent pro-inflammatory functions, this compound has been implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This guide provides a comparative overview of this compound levels in different autoimmune disorders, supported by experimental data.
Quantitative Comparison of this compound Levels
The following table summarizes the reported concentrations of this compound in various autoimmune disorders compared to healthy controls. It is important to note that direct comparison between studies can be challenging due to variations in patient cohorts, disease activity, and analytical methods.
| Autoimmune Disorder | Sample Type | This compound Concentration in Patients | This compound Concentration in Healthy Controls | Reference(s) |
| Rheumatoid Arthritis (RA) | Synovial Fluid | 239 ± 63 ng/mL | 2.6 ± 1.8 ng/mL (Osteoarthritis) | [1] |
| Peripheral Blood | 70 ± 26 ng/mL | 0.12 ± 0.04 ng/mL | [1] | |
| Neuromyelitis Optica (NMO) | Plasma | Significantly higher than HC and MS patients (Specific values not provided) | - | [2] |
| Inflammatory Bowel Disease (IBD) | Serum | Significantly increased in IBD patients vs. healthy donors (Specific mean values not provided in the abstract) | - | [3] |
| Ulcerative Colitis (UC) | Colonic Tissue | 4-fold increase in protein levels compared to normal controls | - | [4] |
| Crohn's Disease | Intestinal Epithelium | Comparable this compound mRNA expression to Ulcerative Colitis | Not detectable | [5] |
| Psoriatic Arthritis (PsA) | Synovial Fluid & Peripheral Blood | Elevated expression levels of CXCL5 gene detected | - | [1] |
| Sjögren's Syndrome | - | Data not available | - | |
| Psoriasis | - | Data not available | - |
Experimental Protocols
The quantification of this compound in biological samples is most commonly performed using immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Luminex assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Principle: A sandwich ELISA is the most common format for quantifying cytokines like this compound. In this setup:
-
A capture antibody specific for this compound is pre-coated onto the wells of a microplate.
-
Samples and standards containing this compound are added to the wells, and the this compound antigen binds to the capture antibody.
-
After washing, a biotinylated detection antibody that also recognizes this compound is added, forming a sandwich complex.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotin (B1667282) on the detection antibody.
-
A substrate solution is added, which is converted by the HRP enzyme into a colored product.
-
The intensity of the color, which is proportional to the amount of this compound, is measured using a microplate reader.
Typical Protocol Outline:
-
Prepare all reagents, standards, and samples.
-
Add 100 µL of standard or sample to each well and incubate for 2.5 hours at room temperature.
-
Aspirate and wash each well four times.
-
Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Aspirate and wash each well four times.
-
Add 100 µL of HRP-streptavidin solution to each well and incubate for 45 minutes at room temperature.
-
Aspirate and wash each well four times.
-
Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
Luminex Multiplex Assay
Luminex technology allows for the simultaneous measurement of multiple analytes in a single sample.
Principle:
-
Capture antibodies specific for different analytes, including this compound, are coupled to distinct sets of color-coded magnetic beads.
-
The bead sets are mixed and incubated with the sample, allowing the analytes to bind to their specific capture antibodies.
-
A cocktail of biotinylated detection antibodies is added, forming sandwich complexes on the beads.
-
Streptavidin-phycoerythrin (PE) is added, which binds to the biotin and serves as a fluorescent reporter.
-
The beads are analyzed using a Luminex instrument, which uses lasers to identify the bead set (and thus the analyte) and to quantify the PE signal (and thus the amount of analyte).
Typical Protocol Outline:
-
Prepare all reagents, standards, and samples.
-
Add 50 µL of the bead mixture to each well.
-
Add 50 µL of standard or sample to each well.
-
Incubate for 2 hours at room temperature on a shaker.
-
Wash the plate twice.
-
Add 50 µL of the biotinylated detection antibody cocktail to each well.
-
Incubate for 1 hour at room temperature on a shaker.
-
Wash the plate twice.
-
Add 50 µL of streptavidin-PE to each well.
-
Incubate for 30 minutes at room temperature on a shaker.
-
Wash the plate twice.
-
Resuspend the beads in 100 µL of wash buffer and read on a Luminex instrument.
Signaling Pathways and Experimental Workflow
Visual representations of the this compound signaling pathway and a typical experimental workflow provide a clearer understanding of its biological context and measurement.
Caption: this compound (CXCL5) signaling through its receptor CXCR2.
Caption: General workflow for measuring this compound levels.
References
- 1. Inflammatory Cytokines in Psoriatic Arthritis: Understanding Pathogenesis and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of the chemokine this compound/CXCL5 levels in blood serum and skin exudate in patients with atopic dermatitis | Kibalina | Medical Immunology (Russia) [mimmun.ru]
- 3. Chemokine and cytokine levels in inflammatory bowel disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterocytes are the primary source of the chemokine this compound in normal colon and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The C-X-C chemokine this compound is preferentially expressed in intestinal epithelium in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cross-Species Studies: A Guide to ENA-78 (CXCL5) Antibody and Protein Reactivity
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the success of cross-species investigations. This guide provides a comprehensive comparison of the cross-species reactivity of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), antibodies and proteins. Understanding the nuances of reactivity between species is critical for the accurate interpretation of experimental data.
Protein Sequence Homology: The Basis of Cross-Reactivity
The potential for an antibody to recognize an antigen from a different species is fundamentally linked to the degree of amino acid sequence similarity between the orthologous proteins. Human CXCL5 shares a moderate level of sequence identity with its rodent counterparts, which can impact the binding of antibodies developed against the human protein.[1]
A sequence alignment of the mature this compound proteins from human, mouse, and rat reveals key areas of conservation and divergence.
Table 1: Amino Acid Sequence Alignment of Mature this compound (CXCL5) from Human, Mouse, and Rat.
| Species | Sequence Alignment |
| Human | AAVLRELRCVCLQTTQGVHPKMISNLQVFAIGPQCSKVEVVASLKNGKEICLDPEAPFLKKVIQKILDGGNKEN |
| Mouse | APSSVIAATELRCVCLTVTPKINPKLIANLEVIPAGPQCPTVEVIAKLKNQKEVCLDPEAPVIKKIIQKILGSDKKKAKRNALAVERTASVQ |
| Rat | APFSAMVATELRCVCLTLAPRINPKMIANLEVIPAGPHCPKVEVIAKLKNQKDNVCLDPQAPLIKKVIQKILGSENKKTKRNALALVRSASTQ |
Note: The sequences represent the mature, secreted form of the protein.
The alignment highlights that while the core structure, including the characteristic CXC motif, is conserved, there are notable differences in the amino acid sequence, particularly at the N- and C-termini. These variations can significantly influence the binding of antibodies, especially monoclonal antibodies that recognize a single, specific epitope.
Antibody Cross-Reactivity: A Comparative Analysis
The cross-reactivity of commercially available this compound (CXCL5) antibodies is not always extensively documented, and performance can vary between applications. Below is a summary of reported cross-reactivity data from various suppliers. It is crucial to note that this information is primarily derived from product datasheets and may not have undergone independent peer review.
Table 2: Summary of Reported Cross-Species Reactivity of this compound (CXCL5) Antibodies.
| Antibody (Host) | Target Species | Reported Cross-Reactivity | Application |
| Mouse Anti-Human CXCL5 | Human | No cross-reactivity with recombinant mouse CXCL5. | Western Blot |
| Goat Anti-Rat CXCL5 | Rat | Approximately 30% cross-reactivity with recombinant mouse GCP-2 (CXCL6, a close homolog). Less than 5% cross-reactivity with recombinant human GCP-2. | ELISA |
| Rat Anti-Mouse CXCL5 | Mouse | No cross-reactivity with recombinant human CXCL1, 2, 3, 5, 6, 7, 8, 9, 10, 11, 12, 13. | Western Blot |
Disclaimer: This table is a summary of available data from commercial sources and is not exhaustive. Researchers should always consult the specific product datasheet and perform their own validation experiments.
Signaling Pathway and Experimental Workflows
To aid in experimental design, the following diagrams illustrate the canonical signaling pathway of this compound and a typical workflow for assessing antibody cross-reactivity.
Caption: this compound (CXCL5) signaling through its receptor, CXCR2.
Caption: Common methods to assess antibody cross-species reactivity.
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable cross-reactivity data. The following are generalized protocols for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
Objective: To quantitatively assess the binding of an antibody to this compound from different species.
Methodology:
-
Coating: Coat a 96-well microplate with 1-10 µg/mL of recombinant human, mouse, and rat this compound protein in a carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C. Include wells with no antigen as a negative control.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add the primary antibody (e.g., anti-human this compound) at various dilutions to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the substrate (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is proportional to the amount of antibody bound to the antigen.
Western Blot for Cross-Reactivity
Objective: To qualitatively assess the binding of an antibody to this compound from different species under denaturing conditions.
Methodology:
-
Sample Preparation: Load equal amounts (e.g., 100 ng) of recombinant human, mouse, and rat this compound protein onto an SDS-PAGE gel.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-human this compound) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence and intensity of a band at the expected molecular weight indicate antibody binding.
Cell Migration (Chemotaxis) Neutralization Assay
Objective: To determine if an antibody can block the biological activity of this compound from different species.
Methodology:
-
Cell Preparation: Use a cell line that expresses the CXCR2 receptor (e.g., neutrophils or transfected cell lines). Resuspend the cells in an appropriate assay medium.
-
Antibody-Antigen Incubation: Pre-incubate a fixed concentration of the antibody with serial dilutions of recombinant human, mouse, or rat this compound for 30-60 minutes at 37°C.
-
Chemotaxis Assay:
-
Place the antibody-antigen mixture in the lower chamber of a Boyden chamber or a transwell insert.
-
Add the prepared cells to the upper chamber.
-
Incubate for a sufficient time to allow for cell migration (typically 1-3 hours) at 37°C in a CO₂ incubator.
-
-
Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, fluorescent labeling, or other appropriate methods.
-
Analysis: Determine the concentration of antibody required to inhibit 50% of the maximal cell migration (ND50) for each species' this compound. A lower ND50 indicates a more potent neutralizing activity.
The cross-species reactivity of this compound (CXCL5) antibodies is not universal and is highly dependent on the specific antibody and the experimental application. Due to the sequence divergence between human and rodent this compound, antibodies raised against the human protein may not efficiently recognize the rodent orthologs, and vice versa. Therefore, it is imperative for researchers to carefully validate their antibodies for cross-reactivity in their specific experimental system. The use of appropriate controls, including recombinant proteins from all species of interest, is essential for generating reliable and reproducible data in cross-species studies involving this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of ENA-78: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance necessitates a clear and robust protocol for the disposal of all chemical and biological reagents, including the C-X-C motif chemokine 5 (CXCL5), also known as epithelial-derived neutrophil-activating protein 78 (ENA-78). This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help minimize risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to handle the substance as a potentially hazardous biological material.[4] All personnel must adhere to universal precautions.
Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:
-
Laboratory Coat: A buttoned, long-sleeved lab coat is necessary to protect clothing and skin from potential contamination.[4]
-
Disposable Gloves: Nitrile gloves are required for any handling of this compound. If prolonged contact or handling of higher concentrations is anticipated, double-gloving is recommended. Gloves should be removed and disposed of immediately after handling the protein, followed by thorough hand washing.[4]
-
Eye Protection: Safety glasses with side shields are mandatory to protect against splashes.[4] For activities with a significant splash hazard, such as handling large volumes, a face shield should be worn in addition to safety glasses.[4]
All handling of this compound solutions should be performed in a well-ventilated area. For procedures that may generate aerosols, such as reconstitution of lyophilized powder, it is recommended to work within a biological safety cabinet.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste involves a systematic process of segregation, decontamination, and appropriate disposal streams.
1. Waste Segregation:
All materials that have come into contact with this compound are considered biologically contaminated waste and must be segregated from general laboratory waste.[4]
-
Liquid Waste: All contaminated buffers, cell culture media, and other solutions containing this compound should be collected in a clearly labeled, leak-proof container.[4]
-
Solid Waste: All contaminated consumables, including pipette tips, microcentrifuge tubes, flasks, and gloves, must be placed in a designated biohazard waste container.[4] This container should be lined with a biohazard bag.
2. Decontamination and Disposal:
-
Liquid Waste: Liquid waste containing this compound should be decontaminated prior to final disposal. A common and effective method is to treat the liquid waste with a final concentration of 10% bleach and allow it to sit for at least 30 minutes. Following decontamination, the treated liquid can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for hazardous waste disposal.
-
Solid Waste: Solid biohazardous waste contaminated with this compound should be collected by a licensed waste disposal service for final treatment, which is typically accomplished through autoclaving or incineration.[4]
3. Disposal of Empty this compound Vials:
Empty glass or plastic vials that contained this compound should be managed to prevent any residual contamination.
-
The vials should be triple-rinsed with a suitable solvent, such as sterile water or buffer.
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
Subsequent rinsates can often be disposed of down the drain.
-
After rinsing, any labels on the container should be defaced or removed before disposing of the container in the appropriate glass or plastic recycling stream.[5]
Quantitative Data Summary
The stability of this compound is an important factor to consider for its handling and storage, which indirectly impacts disposal as it dictates the potential for active protein to be present in the waste.
| Property | Lyophilized this compound | Reconstituted this compound |
| Storage Temperature | Store desiccated below -18°C. | Store at 4°C for 2-7 days; for future use, below -18°C. |
| Room Temperature Stability | Stable for 3 weeks. | Not specified; short-term storage at 4°C is recommended. |
| Freeze-Thaw Cycles | Should be prevented. | Should be prevented. |
| Carrier Protein | Not applicable. | Recommended to add a carrier protein (0.1% HSA or BSA) for long-term storage. |
Data compiled from product datasheets.[2][3]
Experimental Protocols Overview
Understanding the experimental context in which this compound is used can help in assessing the nature of the waste generated. A common application for this compound is in cell-based assays to study its chemotactic effects on neutrophils.
Example: Neutrophil Chemotaxis Assay
-
Cell Preparation: Isolate human neutrophils from whole blood using density gradient centrifugation.
-
Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Assay:
-
Add a solution containing this compound at various concentrations to the lower wells of the chamber.
-
Add the prepared neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 1-2 hours) to allow for cell migration.
-
-
Analysis: After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane. Quantify the migrated cells by microscopy.
All materials used in this protocol, including the chemotaxis chamber, pipette tips, and cell culture media, would be considered biologically contaminated and require disposal as outlined above.
Procedural Workflow Diagrams
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposing of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling ENA-78 (CXCL5)
For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with ENA-78 (Epithelial-Neutrophil Activating Peptide-78), also known as CXCL5. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of your experiments.
This compound is a bioactive chemokine involved in neutrophil activation and chemotaxis.[1] While specific hazard data is limited, it should be handled with the care afforded to all biologically active materials. The primary route of exposure is through inhalation of the lyophilized powder and contact with skin or eyes.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is mandatory when handling this compound in its lyophilized and reconstituted forms. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to goggles during initial reconstitution or any procedure with a high risk of splashing. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Inspect gloves before use and change them immediately after contact with this compound. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles. |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled. |
Operational Protocol: From Vial to Experiment
This step-by-step guide ensures the safe and effective handling of this compound throughout your experimental workflow.
Receiving and Storage
Lyophilized this compound is stable at room temperature for short periods but should be stored desiccated below -18°C for long-term stability. Upon receipt, immediately transfer the vial to a freezer at or below -20°C.
| Condition | Temperature | Duration |
| Lyophilized | Room Temperature | Up to 3 weeks |
| -18°C to -20°C | Up to 12 months | |
| Reconstituted (Stock Solution) | 2°C to 8°C | 2-7 days |
| -18°C to -20°C (with carrier protein) | Up to 3 months |
Reconstitution
Reconstitution should be performed in a biological safety cabinet (BSC) to minimize inhalation risk and maintain sterility.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Solvent Addition: Reconstitute the this compound in sterile, pyrogen-free water or a recommended buffer to a concentration of at least 100 µg/ml. Gently pipette the solvent down the side of the vial to avoid foaming.
-
Dissolution: Gently swirl the vial to dissolve the contents. Do not vortex, as this can denature the protein. Allow the vial to sit at room temperature for 10-15 minutes to ensure complete dissolution.
-
Aliquoting: For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% Bovine Serum Albumin - BSA) and create single-use aliquots to avoid repeated freeze-thaw cycles.
Experimental Use
When handling the reconstituted this compound solution, always wear the appropriate PPE as outlined in the table above. All work should be conducted in a designated and clean area to prevent cross-contamination.
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound, including vials, pipette tips, and gloves, should be treated as biohazardous chemical waste.
-
Segregation: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with general laboratory waste.
-
Liquid Waste: Unused or expired this compound solutions should be collected in a sealed, chemical-resistant container. Do not dispose of down the drain.
-
Solid Waste: Contaminated labware (e.g., pipette tips, microfuge tubes) and PPE should be placed in a biohazard bag within the hazardous waste container.
-
Decontamination: Decontaminate all work surfaces with an appropriate disinfectant after handling this compound.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound, from receiving the lyophilized product to the final disposal of waste.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
